molecular formula C8H17NO2 B1593378 Ethyl 4-(dimethylamino)butanoate CAS No. 22041-23-2

Ethyl 4-(dimethylamino)butanoate

Cat. No.: B1593378
CAS No.: 22041-23-2
M. Wt: 159.23 g/mol
InChI Key: FNOBLETXVSZOGS-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)butanoate is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4-(dimethylamino)butyrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(dimethylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-11-8(10)6-5-7-9(2)3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOBLETXVSZOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176517
Record name Ethyl 4-(dimethylamino)butyrate
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Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22041-23-2
Record name Butanoic acid, 4-(dimethylamino)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22041-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl 4-(dimethylamino)butyrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyric acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40246
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-(dimethylamino)butyrate
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Record name ETHYL 4-(DIMETHYLAMINO)BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL1P3VC64F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(dimethylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(dimethylamino)butanoate (CAS No. 22041-23-2), a versatile bifunctional molecule of interest to researchers in organic synthesis and medicinal chemistry. This document delves into its core physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, and explores its spectral characteristics, reactivity, and potential applications. The information is curated for professionals in drug development and scientific research, emphasizing practical, field-proven insights and authoritative data.

Compound Identification and Nomenclature

This compound is an organic compound featuring both a tertiary amine and an ester functional group. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules.[1]

  • IUPAC Name: this compound[2]

  • CAS Number: 22041-23-2[1][2][3]

  • Molecular Formula: C₈H₁₇NO₂[1][2]

  • Synonyms: Ethyl 4-(dimethylamino)butyrate, Butanoic acid, 4-(dimethylamino)-, ethyl ester, Ethyl N,N-dimethyl-4-aminobutanoate, DF 491, NSC 40246.[1][2][3][4][5]

  • Molecular Weight: 159.23 g/mol [1][2]

  • Canonical SMILES: CCOC(=O)CCCN(C)C[2][4]

  • InChI Key: FNOBLETXVSZOGS-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The compound typically presents as a colorless to pale yellow liquid with a fruity odor characteristic of esters.[1] It is soluble in organic solvents, with limited solubility in water.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Appearance Colorless to pale yellow liquid[1]
Molecular Weight 159.23 g/mol [1][2]
Density 0.929 g/cm³[3][4]
Boiling Point 194.7°C at 760 mmHg[3][4]
Flash Point 65.8°C[3][4]
Vapor Pressure 0.436 mmHg at 25°C[3][4]
LogP 0.89130[4]
Refractive Index 1.433[3]
PSA (Polar Surface Area) 29.54 Ų[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 6[4]

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction. A robust and scalable method involves the reaction of an alkyl halide with dimethylamine.

Recommended Synthesis Protocol: Nucleophilic Substitution

This protocol describes the synthesis from Ethyl 4-bromobutyrate and a solution of dimethylamine. The choice of an amine solution (typically in ethanol or THF) is crucial as it serves both as the nucleophile and often as the base to neutralize the HBr byproduct. Using an excess of dimethylamine is a common strategy to drive the reaction to completion and to act as the base, avoiding the need for an additional, potentially complicating, inorganic base.

Step-by-Step Methodology:

  • Reactor Setup: To a stirred, cooled (0-5°C) solution of Ethyl 4-bromobutyrate (1.0 equivalent) in a suitable solvent like ethanol or THF, add a solution of dimethylamine (2.2 to 3.0 equivalents, typically 40% in water or 2M in THF) dropwise. The cooling is essential to manage the exothermicity of the amine-alkylation reaction.

  • Reaction: Allow the reaction mixture to slowly warm to ambient temperature and stir for 12-24 hours. The progress can be monitored by TLC or GC-MS to confirm the consumption of the starting bromide.

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess dimethylamine.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining HBr salts, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.[6]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_process Reaction & Work-up cluster_purification Purification R1 Ethyl 4-bromobutyrate Reaction 1. Stir at 0°C to RT (12-24h) R1->Reaction R2 Dimethylamine (excess) R2->Reaction Solvent Ethanol or THF Solvent->Reaction Evaporation 2. Evaporation of Solvent & Excess Amine Reaction->Evaporation Completion Extraction 3. Extraction with Ether/EtOAc & Bicarbonate Wash Evaporation->Extraction Drying 4. Drying over Na2SO4 Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Crude Product Product Pure this compound Distillation->Product Purified

Caption: Workflow for the synthesis of this compound.

Spectral Data Analysis

Spectral analysis is critical for the structural confirmation of the molecule. While raw spectra are not provided here, the expected characteristics are described based on the compound's structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester group. A singlet with an integration of 6H would correspond to the two methyl groups of the dimethylamino moiety. The protons of the central butanoate chain would appear as multiplets.

  • ¹³C NMR: The carbon NMR would display 8 distinct signals. Key signals include the carbonyl carbon of the ester at the downfield region (~173 ppm), the O-CH₂ of the ester group (~60 ppm), and the N-(CH₃)₂ carbons (~45 ppm).[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong C=O stretching vibration characteristic of esters, typically appearing around 1730-1740 cm⁻¹.[2][7] Additional significant peaks will include C-H stretching vibrations from the alkyl groups (~2800-3000 cm⁻¹) and C-N stretching vibrations.

  • Mass Spectrometry (MS): Under electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 159. A prominent fragment is often the iminium ion [CH₂=N(CH₃)₂]⁺ at m/z = 58, resulting from alpha-cleavage, which is highly characteristic of N,N-dimethylalkylamines.[2]

Reactivity and Stability

The chemical behavior of this compound is dictated by its two primary functional groups.

  • Ester Group: The ester is susceptible to hydrolysis under both acidic and basic conditions to yield 4-(dimethylamino)butanoic acid and ethanol. This reaction is a standard consideration when formulating or using the compound in aqueous environments.

  • Tertiary Amine Group: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can be protonated by acids to form an ammonium salt. More significantly for synthesis, it can act as a nucleophile to react with electrophiles, such as alkyl halides, to form quaternary ammonium salts. This quaternization reaction is a common and predictable pathway for this class of compounds.[6]

Quaternization Reaction Diagram

Quaternization cluster_reaction Reaction with an Alkyl Halide Reactant This compound (R-N(CH₃)₂) Product Quaternary Ammonium Salt (R-N⁺(CH₃)₃ I⁻) Reactant->Product SN2 Attack Electrophile Alkyl Halide (e.g., CH₃I) Electrophile->Product

Caption: Quaternization of the tertiary amine to form an ammonium salt.

Applications and Research Interest

This compound serves primarily as a building block in organic synthesis.[1] Its bifunctional nature allows for a wide range of chemical transformations.

  • Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The tertiary amine can be a key pharmacophore or a handle for modifying solubility and bioavailability.[1]

  • Agrochemicals: Similar to its role in pharmaceuticals, it can be a precursor in the development of new agrochemicals.[1]

  • Medicinal Chemistry: The structure is of interest in medicinal chemistry for its potential to interact with biological systems.[1] The presence of the amino ester moiety is found in various biologically active compounds.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

  • Hazards: The compound is classified as causing serious eye irritation (H319).[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9][10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[9][11] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

References

  • This compound - LookChem. LookChem. Available at: [Link]

  • Ethyl 4-(dimethylamino)butyrate | C8H17NO2 | CID 30904 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • This compound - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • WO2011048201A1 - Use of 4-[ethyl(dimethyl)ammonio]butanoate in the treatment of cardiovascular disease - Google Patents. Google Patents.
  • ethyl 4-dimethylamino-2-methylbutanoate - Chemical Synthesis Database. Chemical Synthesis Database. Available at: [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033889). The Human Metabolome Database. Available at: [Link]

  • CAS No : 22041-23-2 | Product Name : this compound | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

  • This compound (C8H17NO2) - PubChemLite. PubChemLite. Available at: [Link]

  • This compound - India Fine Chemicals. India Fine Chemicals. Available at: [Link]

  • Ethyl 4-(dimethylamino)-2-(ethylamino)butanoate | C10H22N2O2 | CID 63028800 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Which one of the following is ethyl 4 dimethylamino class 12 chemistry CBSE - Vedantu. Vedantu. Available at: [Link]

  • Mass spectrum of ethyl-4,4-dicyano-3-methyl-3-butenoate after isotopic exchange with methanol-d1. … - ResearchGate. ResearchGate. Available at: [Link]

  • IR spectrum of ethyl butyrate obtained by immobilized lipase onto modified Eupergit ® C. ResearchGate. Available at: [Link]

  • Ethyl butyrate - Wikipedia. Wikipedia. Available at: [Link]

  • The IR spectra of butyric acid and ethyl butyrate show sharp strong singl.. - Filo. Filo. Available at: [Link]

  • Butanoic acid, ethyl ester - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • ETHYL 4-(DIMETHYLAMINO)BUTYRATE. FDA Global Substance Registration System. Available at: [Link]

  • 1-Heptanesulfonic acid | C7H16O3S | CID 89829 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 22767-50-6 CAS | 1-HEPTANE SULPHONIC ACID SODIUM SALT ANHYDROUS | Ion Pairing Reagents for HPLC | Article No. 04041 - Loba Chemie. Loba Chemie. Available at: [Link]

Sources

The Unfolding Therapeutic Potential of Ethyl 4-(dimethylamino)butanoate and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide delves into the burgeoning field of Ethyl 4-(dimethylamino)butanoate and its analogs, a class of compounds holding significant promise in therapeutic development. Moving beyond a mere catalog of facts, this document synthesizes the available scientific evidence, providing a comprehensive understanding of their biological activities, mechanisms of action, and the experimental methodologies crucial for their evaluation. We will explore the causal links between chemical structure and biological function, offering a roadmap for future research and drug discovery in this exciting area.

Introduction: The Significance of this compound

This compound, a derivative of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), represents a pivotal scaffold for the development of novel therapeutics. While information on its direct biological activity is emerging, its structural relationship to GABA and the documented activities of its analogs position it as a compound of considerable interest. The core structure, characterized by a butyrate backbone and a dimethylamino functional group, provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The primary known application of this compound is as a key intermediate in the synthesis of more complex molecules, including those with potential cardioprotective effects. Its chemical properties are well-documented, with a molecular weight of 159.23 g/mol and a structure available in public databases such as PubChem[1].

The Landscape of Biological Activity: From GABAergic Modulation to Cardioprotection

The therapeutic potential of this class of compounds stems from their ability to interact with key biological systems, primarily the GABAergic system and pathways related to cardiac metabolism.

The GABAergic Connection: A Gateway to Neurological Therapeutics

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. A deficiency in GABAergic signaling is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. Consequently, molecules that can modulate the GABA system, either directly as agonists or indirectly by inhibiting its degradation, are of significant therapeutic interest.

While direct evidence for the GABAergic activity of this compound is limited in publicly available literature, its structural similarity to GABA suggests it may act as a precursor, a prodrug, or a weak modulator of GABA receptors or the GABA-metabolizing enzyme, GABA aminotransferase (GABA-AT). The exploration of its analogs is therefore a logical step in the quest for novel GABAergic agents.

A Surprising Turn: The Cardioprotective Effects of a Quaternary Analog

A significant breakthrough in understanding the potential of this chemical scaffold comes from a patent describing the synthesis and activity of a quaternary ammonium analog, 4-[ethyl(dimethyl)ammonio]butanoate[2]. This compound has demonstrated a pronounced cardioprotective effect in in-vivo models of myocardial infarction, reportedly more effective than the established cardioprotective agent Meldonium[2].

The proposed mechanism of action for this analog is linked to the inhibition of carnitine biosynthesis, which in turn limits the transport of long-chain fatty acids into the mitochondria. This metabolic shift is believed to protect the heart muscle from ischemic damage[2]. This discovery opens up a new avenue for the therapeutic application of this compound derivatives, extending their potential beyond the central nervous system.

Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

The biological activity of this compound analogs is intrinsically linked to their chemical structure. Understanding these structure-activity relationships is paramount for designing new compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. While a comprehensive SAR study for this specific class is yet to be published, we can infer key principles from related compound series.

Key Structural Considerations for Analog Design:

  • The Amino Group: The nature of the substitution on the nitrogen atom is critical. The transition from a tertiary amine in the parent compound to a quaternary ammonium salt in the cardioprotective analog dramatically alters its biological target and activity. Further exploration of different alkyl substitutions could yield compounds with varying degrees of GABAergic or cardioprotective effects.

  • The Butyrate Chain: The length and rigidity of the carbon chain are likely to influence receptor binding and enzyme inhibition. Introducing unsaturation or substitutions along the chain could impact potency and selectivity.

  • The Ester Group: The ethyl ester in the parent compound is a potential site for modification to alter solubility, metabolic stability, and prodrug characteristics.

The following diagram illustrates a conceptual framework for exploring the structure-activity relationships of this compound analogs.

SAR_Framework cluster_core Core Scaffold: this compound cluster_analogs Analog Design Strategies cluster_activity Target Biological Activities Core This compound N_Mod N-Substitution (Quaternization, Alkylation) Core->N_Mod Leads to Chain_Mod Chain Modification (Unsaturation, Substitution) Core->Chain_Mod Leads to Ester_Mod Ester Modification (Prodrugs, Bioisosteres) Core->Ester_Mod Leads to GABAergic GABAergic Modulation N_Mod->GABAergic Modulation of receptor affinity Cardioprotective Cardioprotection N_Mod->Cardioprotective e.g., Quaternary Analog Chain_Mod->GABAergic Potential for enhanced GABA-AT inhibition Ester_Mod->GABAergic Improved brain penetration Other Other Potential Activities

Caption: Conceptual framework for the structure-activity relationship (SAR) exploration of this compound analogs.

Experimental Protocols for Biological Evaluation

Rigorous and well-designed experiments are essential to elucidate the biological activities of this compound and its analogs. The following section outlines key in vitro and in vivo assays for assessing their potential GABAergic and cardioprotective effects.

In Vitro Assays for GABAergic Activity

This assay determines the ability of a compound to inhibit the enzyme responsible for GABA degradation.

Principle: The activity of GABA-AT can be measured using a coupled enzyme reaction. The product of the GABA-AT reaction, succinic semialdehyde, is further oxidized by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NAD+ to NADH. The increase in NADH can be monitored spectrophotometrically or fluorometrically. A resazurin-based assay offers a sensitive fluorometric readout[3].

Step-by-Step Protocol:

  • Enzyme Source: Utilize purified GABA-AT or a cell lysate from a cell line expressing high levels of the enzyme (e.g., U87MG glioma cells)[3].

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme source, GABA, α-ketoglutarate, NAD+, SSADH, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Detection: Measure the fluorescence of resorufin (the product of resazurin reduction) at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

GABA_AT_Assay cluster_workflow GABA-AT Inhibition Assay Workflow Start Prepare Reaction Mixture (Enzyme, Substrates, Test Compound) Incubate Incubate at 37°C Start->Incubate Measure Measure Fluorescence (Resazurin Reduction) Incubate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for the in vitro GABA-AT inhibition assay.

In Vivo Models for Neurological Activity

This model is used to identify compounds with GABAergic properties in vivo.

Principle: Apomorphine, a dopamine agonist, induces a characteristic climbing behavior in mice. GABAergic compounds can inhibit this behavior[4].

Step-by-Step Protocol:

  • Animal Model: Use male ICR mice.

  • Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal or intracerebroventricular).

  • Apomorphine Challenge: After a predetermined pretreatment time, administer apomorphine (e.g., 1.5 mg/kg, subcutaneously).

  • Behavioral Observation: Immediately place the mice in individual wire mesh cages and observe their climbing behavior for a set period (e.g., 30 minutes).

  • Scoring: Score the climbing behavior at regular intervals. A common scoring system is: 0 = four paws on the floor; 1 = two paws on the wall; 2 = four paws on the wall.

  • Data Analysis: Compare the climbing scores of the test compound-treated group with the vehicle-treated control group.

In Vivo Model for Cardioprotective Activity

This model assesses the ability of a compound to protect the heart from ischemia-reperfusion injury.

Principle: Ligation of a coronary artery induces myocardial ischemia, followed by reperfusion. The size of the resulting infarct is a measure of cardiac damage. Cardioprotective agents are expected to reduce the infarct size.

Step-by-Step Protocol (as described in the patent for the quaternary analog)[2]:

  • Animal Model: Use male Wistar rats.

  • Drug Treatment: Administer the test compound or vehicle daily for a specified period (e.g., two weeks).

  • Surgical Procedure: Anesthetize the rats and perform a left thoracotomy. Ligate the left anterior descending (LAD) coronary artery for a defined period (e.g., 40 minutes) to induce ischemia.

  • Reperfusion: Release the ligature to allow for reperfusion (e.g., for 2 hours).

  • Infarct Size Measurement: Excise the heart and stain the ventricles with a tetrazolium salt (e.g., triphenyltetrazolium chloride), which stains viable myocardium red, leaving the infarcted area pale.

  • Data Analysis: Quantify the infarct size as a percentage of the area at risk. Compare the infarct sizes between the treated and control groups.

MI_Model cluster_protocol In Vivo Myocardial Infarction Protocol Treatment Daily Drug Administration Surgery LAD Coronary Artery Ligation (Ischemia) Treatment->Surgery Reperfusion Release of Ligature (Reperfusion) Surgery->Reperfusion Staining Heart Excision and TTC Staining Reperfusion->Staining Analysis Quantification of Infarct Size Staining->Analysis

Caption: Experimental workflow for the in vivo myocardial infarction model.

Data Presentation and Interpretation

The systematic collection and clear presentation of experimental data are crucial for advancing our understanding of this compound and its analogs.

Table 1: Hypothetical In Vitro GABA-AT Inhibition Data for a Series of Analogs
CompoundR1 (N-substitution)R2 (Chain substitution)IC50 (µM)
E-001 -CH3, -CH3H>100
E-002 -H, -HH85
E-003 -CH2CH3, -CH3H52
E-004 -CH3, -CH32-OH35
E-005 -CH3, -CH33-Phenyl15

This table presents hypothetical data to illustrate how SAR data for GABA-AT inhibition could be structured.

Conclusion and Future Directions

This compound and its analogs represent a promising, yet underexplored, class of compounds with the potential for diverse therapeutic applications. The journey from a simple chemical intermediate to a potential lead for neurological or cardiovascular diseases is a testament to the power of systematic chemical exploration and biological evaluation.

Future research should focus on:

  • Systematic Synthesis and Screening: A focused effort to synthesize a library of analogs with systematic modifications to the core scaffold is needed. These compounds should be screened in a battery of in vitro and in vivo assays to build a comprehensive SAR profile.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies are required to identify their specific molecular targets and signaling pathways.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds will need to be evaluated for their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles to assess their drug-likeness.

This technical guide provides a foundational framework for researchers and drug development professionals to navigate the exciting and complex landscape of this compound and its analogs. By applying rigorous scientific principles and innovative thinking, the full therapeutic potential of this chemical class can be unlocked.

References

  • An In Vivo Method for Testing GABAergic Compounds. PubMed. [Link]

  • Ethyl 4-(dimethylamino)butyrate | C8H17NO2 | CID 30904. PubChem. [Link]

  • Use of 4-[ethyl(dimethyl)ammonio]butanoate in the treatment of cardiovascular disease.
  • Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA. PubMed. [Link]

  • In vitro and in vivo evaluation of macrofilaricidal activity of GABA and 1,3-dipalmitoyl-2-(4-aminobutyryl)glycerol HCl: a diglyceride prodrug. PubMed. [Link]

  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. MDPI. [Link]

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Unveiling the Cardioprotective Potential of Ethyl 4-(dimethylamino)butanoate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Ethyl 4-(dimethylamino)butanoate, a promising small molecule with significant, yet largely untapped, potential in the therapeutic arena, particularly in the context of cardiovascular disease. Drawing upon structural analogies to known cardioprotective agents and foundational biochemical principles, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its proposed mechanism of action, outline detailed experimental protocols for its investigation, and present a framework for its preclinical evaluation.

Introduction: The Emerging Significance of this compound

This compound (CAS No. 22041-23-2) is an ester of 4-(dimethylamino)butanoic acid.[1][2] While it has been cataloged as a chemical intermediate, its structural resemblance to gamma-butyrobetaine (GBB) and its derivatives positions it as a compelling candidate for therapeutic investigation. The presence of a tertiary amine and an ethyl ester moiety suggests the potential for favorable pharmacokinetic properties, including cell permeability, a critical attribute for intracellular drug targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H17NO2[1][2]
Molecular Weight159.23 g/mol [1][2]
AppearanceColorless to pale yellow liquid
Boiling Point194.7°C at 760 mmHg[3][4]
LogP0.89[3]
CAS Number22041-23-2[1][2]

Potential Therapeutic Application: Cardioprotection in Ischemic Heart Disease

The primary therapeutic potential of this compound lies in the treatment of ischemic heart disease, particularly in mitigating the damage caused by myocardial infarction. This hypothesis is strongly supported by patent literature describing a structurally related quaternary ammonium compound, 4-[ethyl(dimethyl)ammonio]butanoate, which has demonstrated pronounced cardioprotective effects in in vivo models of myocardial infarction.[5] This related compound is synthesized from mthis compound, highlighting the direct relevance of the core chemical scaffold.

The aforementioned patent suggests that this class of compounds could be more effective than Meldonium, a known anti-ischemic drug.[5] This indicates a significant therapeutic window for this compound and its derivatives.

Proposed Mechanism of Action: A Shift in Myocardial Energy Metabolism

The cardioprotective effects of this compound are likely rooted in the modulation of myocardial energy metabolism, a mechanism shared with the clinically used drug Meldonium.[6][7][8] Meldonium acts as an inhibitor of gamma-butyrobetaine (GBB) hydroxylase, the enzyme responsible for the final step in carnitine biosynthesis.[9][10]

By inhibiting this enzyme, Meldonium decreases the intracellular concentration of L-carnitine. L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, the primary source of energy for the heart under normal aerobic conditions. However, during ischemia, when oxygen supply is limited, fatty acid oxidation becomes inefficient and leads to the accumulation of toxic intermediates, exacerbating cellular damage.

We propose that this compound, or its active metabolites, acts as a GBB hydroxylase inhibitor. This inhibition would lead to:

  • Decreased L-carnitine levels: Limiting the transport of fatty acids into the mitochondria.

  • A shift to glycolysis: Forcing cardiomyocytes to utilize glucose as their primary energy source. Glycolysis is a more oxygen-efficient pathway for ATP production, making it advantageous during ischemic conditions.[7]

  • Reduced accumulation of cytotoxic intermediates: Preventing the buildup of harmful fatty acid metabolites.

This metabolic shift is a well-established strategy for protecting the heart from ischemic injury.[11][12][13]

Below is a diagram illustrating the proposed mechanism of action.

Proposed Mechanism of Action cluster_Mitochondrion Mitochondrion Fatty Acid Oxidation Fatty Acid Oxidation ATP_mito ATP Fatty Acid Oxidation->ATP_mito Glycolysis Glycolysis Glycolysis->ATP_mito Fatty Acids Fatty Acids Fatty Acids->Fatty Acid Oxidation L-Carnitine dependent Glucose Glucose Glucose->Glycolysis L-Carnitine L-Carnitine GBB gamma-Butyrobetaine GBB->L-Carnitine Catalyzed by GBB_Hydroxylase GBB Hydroxylase GBB_Hydroxylase->L-Carnitine E4DB This compound (or active metabolite) E4DB->GBB_Hydroxylase Inhibits

Caption: Proposed mechanism of this compound in cardioprotection.

Preclinical Evaluation Strategy: A Step-by-Step Guide

A robust preclinical evaluation is essential to validate the therapeutic potential of this compound. The following experimental workflow provides a comprehensive approach, from initial in vitro screening to in vivo efficacy studies.

Preclinical Evaluation Workflow Start In_Vitro_Screening Phase 1: In Vitro Screening Start->In_Vitro_Screening In_Vivo_Efficacy Phase 2: In Vivo Efficacy Studies In_Vitro_Screening->In_Vivo_Efficacy Safety_Tox Phase 3: Safety & Toxicology In_Vivo_Efficacy->Safety_Tox Data_Analysis Data Analysis & Candidate Selection Safety_Tox->Data_Analysis End Data_Analysis->End

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Synthesis of this compound

A reliable synthesis of this compound is the first critical step. Based on standard esterification procedures, the following protocol can be employed:

Protocol 1: Fischer Esterification

  • Reactants: Combine 4-(dimethylamino)butanoic acid (1 equivalent) with absolute ethanol (excess, ~10-20 equivalents).

  • Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (e.g., 0.05 equivalents).

  • Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

In Vitro Cardioprotection Assays

The initial assessment of cardioprotective effects can be performed using cell-based assays that model ischemic injury.

Protocol 2: Cardiomyocyte Viability Assay under Oxidative Stress

  • Cell Culture: Culture H9c2 rat cardiomyoblasts or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in appropriate media.[1][14]

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined period (e.g., 24 hours).

  • Induction of Oxidative Stress: Induce cellular injury by exposing the cells to hydrogen peroxide (H₂O₂) or by simulating ischemia-reperfusion conditions (e.g., using an oxygen-glucose deprivation/reoxygenation model).[15]

  • Viability Assessment: Measure cell viability using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying the release of lactate dehydrogenase (LDH).[15]

  • Data Analysis: Compare the viability of cells treated with this compound to untreated control cells to determine its protective effect.

In Vivo Models of Myocardial Infarction

Animal models are indispensable for evaluating the in vivo efficacy of a potential cardioprotective agent. The murine model of myocardial ischemia-reperfusion injury is a widely accepted standard.[16][17][18]

Protocol 3: Murine Model of Myocardial Ischemia-Reperfusion Injury

  • Animal Model: Use adult male C57BL/6 mice.

  • Anesthesia and Surgery: Anesthetize the mice and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.[16]

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses prior to ischemia or at the onset of reperfusion.

  • Reperfusion: After a defined period of ischemia (e.g., 30-60 minutes), remove the ligature to allow for reperfusion of the myocardium.[17]

  • Infarct Size Measurement: After a period of reperfusion (e.g., 24 hours), sacrifice the animals and excise the hearts. Stain the heart slices with triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (white) tissue.

  • Data Analysis: Quantify the infarct size as a percentage of the area at risk and compare the treated groups to the vehicle control group.

Safety and Toxicology

Preliminary safety data for this compound can be inferred from available material safety data sheets (MSDS). It is important to conduct more rigorous toxicological studies as part of a comprehensive drug development program. These studies should include acute and repeated-dose toxicity studies in relevant animal models to determine the no-observed-adverse-effect level (NOAEL) and to identify any potential target organs for toxicity.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, therapeutic candidate for the treatment of ischemic heart disease. Its structural similarity to known cardioprotective agents and its plausible mechanism of action centered on the modulation of myocardial energy metabolism provide a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a clear and scientifically rigorous path for its preclinical evaluation. Future research should focus on elucidating the precise molecular interactions with GBB hydroxylase, optimizing its formulation and delivery, and conducting comprehensive safety and efficacy studies to pave the way for potential clinical development.

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An In-Depth Technical Guide to the Potential Mechanisms of Action of Ethyl 4-(dimethylamino)butanoate in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-(dimethylamino)butanoate is a chemical compound with potential applications in pharmaceutical and agrochemical industries.[1] While its direct biological mechanism of action is not extensively documented in publicly available literature, its structural features—a tertiary amine and an ester moiety—suggest several plausible biological targets. This guide provides a comprehensive analysis of these potential mechanisms, drawing parallels with structurally analogous compounds and established pharmacological principles. We will explore three primary hypothesized pathways: modulation of the GABAergic system, interaction with the cholinergic system, and inhibition of histone deacetylases (HDACs). For each hypothesis, we will present the scientific rationale and a detailed experimental framework for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this compound and similar molecules.

Introduction and Physicochemical Properties

This compound, also known as Ethyl 4-(dimethylamino)butyrate, is an organic compound with the chemical formula C8H17NO2.[2] It is characterized as a colorless to pale yellow liquid and is soluble in organic solvents.[1] The presence of both a tertiary amine and an ester group makes it a molecule of interest for potential biological activity.[1]

PropertyValueSource
CAS Number 22041-23-2[2]
Molecular Formula C8H17NO2[2]
Molecular Weight 159.23 g/mol [2]
Synonyms Butanoic acid, 4-(dimethylamino)-, ethyl ester; Ethyl 4-(dimethylamino)butyrate; Ethyl N,N-dimethyl-4-aminobutanoate[1][2]

A critical aspect of this compound's biological activity is its potential role as a prodrug. Ester groups are frequently incorporated into drug design to enhance properties like oral bioavailability.[3] These ester linkages can be cleaved by ubiquitous carboxylesterases in the body, releasing the active parent acid and an alcohol.[3][4] In this case, hydrolysis would yield 4-(dimethylamino)butyric acid and ethanol. Therefore, the observed biological effects could be due to the parent compound, its metabolites, or a combination thereof.

Hypothesized Mechanisms of Action

Based on its chemical structure, we propose three primary potential mechanisms of action for this compound.

Modulation of the GABAergic System

The structural similarity of the predicted metabolite, 4-(dimethylamino)butyric acid, to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS), is a strong indicator for potential interaction with the GABAergic system.

Scientific Rationale: GABA esters have been synthesized and studied as prodrugs to increase the brain uptake of GABA, which itself has poor blood-brain barrier permeability.[2][5] These studies have shown that lipid esters of GABA can penetrate the CNS and exert depressant effects by releasing GABA through enzymatic hydrolysis.[2][5] The ethyl ester of 4-(dimethylamino)butanoate could similarly act as a CNS delivery vehicle for its parent acid, which may then interact with GABA receptors. Small molecules can act as modulators of GABAA receptors, influencing their function.[6][7][8]

Potential Interactions:

  • Direct Agonism/Antagonism: 4-(dimethylamino)butyric acid could directly bind to and activate (agonist) or block (antagonist) GABAA or GABAB receptors.

  • Allosteric Modulation: The compound or its metabolite might bind to a site on the GABA receptor distinct from the GABA binding site, thereby enhancing or diminishing the receptor's response to GABA.[8][9]

Experimental Validation Workflow:

GABA_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies receptor_binding Radioligand Binding Assays electrophysiology Patch-Clamp Electrophysiology receptor_binding->electrophysiology If binding is observed, assess functional effect on ion channel gating functional_assays GTPγS Binding Assays (GABAB) receptor_binding->functional_assays Assess G-protein activation behavioral Animal Behavioral Models (e.g., locomotor activity, anxiety tests) electrophysiology->behavioral Correlate cellular effects with behavioral outcomes functional_assays->behavioral microdialysis In Vivo Microdialysis behavioral->microdialysis Measure neurotransmitter levels in the brain start Start Investigation start->receptor_binding Determine binding affinity to GABAA and GABAB receptors

Figure 1: Experimental workflow to investigate GABAergic activity.

Detailed Protocol: Radioligand Binding Assay

  • Objective: To determine if this compound or its metabolite, 4-(dimethylamino)butyric acid, competes with known radioligands for binding to GABAA and GABAB receptors.

  • Materials:

    • Membrane preparations from cells expressing recombinant human GABAA or GABAB receptors, or from rodent brain tissue.

    • Radioligands: [3H]muscimol or [3H]gabazine for GABAA receptors; [3H]CGP54626 for GABAB receptors.

    • Test compounds: this compound and 4-(dimethylamino)butyric acid.

    • Assay buffer, scintillation fluid, filter plates, and a scintillation counter.

  • Procedure: a. Incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of the test compound. b. After reaching equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters. c. Wash the filters to remove non-specifically bound radioligand. d. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Interaction with the Cholinergic System

The tertiary amine in this compound is a structural motif found in many compounds that interact with the cholinergic nervous system.[10][11]

Scientific Rationale: Cholinergic drugs act on muscarinic and nicotinic acetylcholine receptors.[12][13] Tertiary amines can interact with these receptors, and their charge at physiological pH is a critical determinant of their activity.[10] this compound or its metabolite could potentially act as an agonist or antagonist at these receptors.

Potential Interactions:

  • Muscarinic Receptor Modulation: The compound could bind to one of the five muscarinic acetylcholine receptor subtypes (M1-M5), either activating or blocking them.

  • Nicotinic Receptor Modulation: The compound may interact with nicotinic acetylcholine receptors, which are ligand-gated ion channels, potentially leading to channel opening or blockade.[11]

Experimental Validation Workflow:

Cholinergic_Workflow cluster_receptor Receptor Interaction cluster_functional Functional Assays muscarinic_binding Muscarinic Receptor Binding Assays calcium_flux Calcium Flux Assays (for Gq-coupled muscarinic receptors) muscarinic_binding->calcium_flux Assess functional activity nicotinic_binding Nicotinic Receptor Binding Assays ion_flux Ion Flux Assays (for nicotinic receptors) nicotinic_binding->ion_flux Assess channel modulation start Start Investigation start->muscarinic_binding Determine affinity for M1-M5 receptors start->nicotinic_binding Determine affinity for nicotinic receptor subtypes

Figure 2: Workflow for investigating cholinergic activity.

Detailed Protocol: Calcium Flux Assay for Muscarinic Receptors

  • Objective: To determine if this compound or its metabolite acts as an agonist or antagonist at Gq-coupled muscarinic receptors (e.g., M1, M3, M5).

  • Materials:

    • Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M1 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compounds and known muscarinic agonists (e.g., carbachol) and antagonists (e.g., atropine).

    • A fluorescence plate reader with an injection system.

  • Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Load the cells with the calcium-sensitive dye. c. To test for agonist activity, inject increasing concentrations of the test compound and measure the change in fluorescence over time. d. To test for antagonist activity, pre-incubate the cells with the test compound before injecting a known agonist and measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis: For agonists, plot the peak fluorescence response against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response). For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.

Histone Deacetylase (HDAC) Inhibition

The butyrate moiety of the parent compound and its likely metabolite, 4-(dimethylamino)butyric acid, suggests a potential role as a histone deacetylase (HDAC) inhibitor.

Scientific Rationale: Butyrate is a well-known HDAC inhibitor.[14][15][16] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, butyrate and its derivatives can cause histone hyperacetylation, leading to a more open chromatin structure and altered gene expression.[14][15] This can result in various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis.[15] Short-chain fatty acid derivatives can also influence cell signaling pathways downstream of HDAC inhibition.[17]

Potential Interactions:

  • Direct HDAC Inhibition: 4-(dimethylamino)butyric acid could directly bind to the active site of one or more HDAC isoforms, preventing them from deacetylating their substrates.

  • Downstream Effects: Inhibition of HDACs could lead to changes in the expression of genes involved in cell cycle control (e.g., p21), apoptosis, and other cellular processes.

Experimental Validation Workflow:

HDAC_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays hdac_activity In Vitro HDAC Activity Assay western_blot Western Blot for Acetylated Histones hdac_activity->western_blot Confirm target engagement in cells gene_expression Gene Expression Analysis (e.g., qPCR for p21) western_blot->gene_expression Analyze downstream gene expression changes cell_cycle Cell Cycle Analysis (Flow Cytometry) gene_expression->cell_cycle Assess functional cellular consequences start Start Investigation start->hdac_activity Measure direct inhibition of HDAC enzymes

Figure 3: Workflow for investigating HDAC inhibition.

Detailed Protocol: In Vitro HDAC Activity Assay

  • Objective: To measure the direct inhibitory effect of this compound and its metabolite on the activity of purified HDAC enzymes.

  • Materials:

    • Recombinant human HDAC isoforms.

    • Fluorogenic HDAC substrate.

    • HDAC assay buffer and developer solution.

    • Test compounds and a known HDAC inhibitor (e.g., Trichostatin A).

    • A fluorescence plate reader.

  • Procedure: a. Incubate the HDAC enzyme with increasing concentrations of the test compound. b. Add the fluorogenic substrate and allow the deacetylation reaction to proceed. c. Stop the reaction and add the developer, which generates a fluorescent signal from the deacetylated substrate. d. Measure the fluorescence intensity.

  • Data Analysis: Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

While direct evidence for the mechanism of action of this compound is currently lacking, its chemical structure provides a strong basis for forming testable hypotheses. The potential for this compound to act as a prodrug and for its metabolites to interact with the GABAergic system, the cholinergic system, or to inhibit HDACs are all plausible and warrant experimental investigation. The workflows and protocols outlined in this guide provide a systematic approach to elucidating the biological activity of this compound. Such studies will be crucial in determining its potential therapeutic or other applications.

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Literature review on Ethyl 4-(dimethylamino)butanoate research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-(dimethylamino)butanoate for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

This compound (CAS No. 22041-23-2) is an organic compound belonging to the ester class, characterized by a butanoate backbone with an ethyl ester group and a tertiary amine (dimethylamino) at the 4-position.[1] While not widely known as an active pharmaceutical ingredient (API) itself, its true value in the scientific community lies in its role as a versatile chemical intermediate.[1][2] For researchers and professionals in drug development, fine chemicals, and agrochemicals, this molecule serves as a critical precursor for constructing more complex molecular architectures.[1]

The compound's structure is particularly noteworthy. It combines a nucleophilic tertiary amine with an ester functional group, which can be readily hydrolyzed, transesterified, or reduced.[2] This dual functionality makes it an attractive starting material for a wide array of synthetic transformations. The dimethylamine pharmacophore is a common feature in numerous FDA-approved drugs, highlighting the strategic importance of intermediates like this compound in medicinal chemistry.[3] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, analytical characterization workflows, and its applications as a synthetic intermediate.

Physicochemical and Structural Properties

This compound is typically a colorless to pale yellow liquid with a fruity odor characteristic of esters.[1] Its key properties are summarized below for easy reference.

PropertyValueSource
CAS Number 22041-23-2[4][5]
Molecular Formula C₈H₁₇NO₂[4]
Molecular Weight 159.23 g/mol [4]
IUPAC Name This compound[4]
Boiling Point 194.7°C at 760 mmHg[5]
Density 0.929 g/cm³[5]
SMILES CCOC(=O)CCCN(C)C[4]
InChI Key FNOBLETXVSZOGS-UHFFFAOYSA-N[4]

Synthesis Protocol: Fischer-Speier Esterification

The most direct and classical approach for synthesizing this compound is the Fischer-Speier esterification of 4-(dimethylamino)butanoic acid with ethanol in the presence of a strong acid catalyst. This reaction involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the ethanol, and subsequent elimination of a water molecule to form the final ester.[6]

Experimental Workflow: Synthesis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification & Final Product Reactants 4-(dimethylamino)butanoic acid Ethanol (Excess) Catalyst Sulfuric Acid (cat.) Reactants->Catalyst Setup Combine in Round-Bottom Flask Add Stir Bar, Reflux Condenser Catalyst->Setup Reflux Heat to Reflux (approx. 80-90°C) Setup->Reflux Monitoring Monitor by TLC/GC-MS (4-6 hours) Reflux->Monitoring Cool Cool to Room Temp Monitoring->Cool Neutralize Neutralize with NaHCO₃ (aq) Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify via Vacuum Distillation Evaporate->Purify Product This compound Purify->Product

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(dimethylamino)butanoic acid (0.1 mol). Add an excess of absolute ethanol (e.g., 100 mL), which acts as both reactant and solvent.

  • Catalysis: While stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise as the catalyst.

  • Reflux: Heat the mixture to a gentle reflux (approximately 80-90°C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed for 4-6 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting carboxylic acid.

  • Cooling and Neutralization: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product three times with ethyl acetate (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

  • Solvent Removal: Remove the ethyl acetate using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound as a clear liquid.

Analytical Characterization

Ensuring the identity, purity, and quality of a synthetic intermediate is paramount. A combination of spectroscopic and chromatographic techniques is typically employed for the comprehensive characterization of this compound.[7]

Comparison of Analytical Techniques
ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and column interaction.Separation based on polarity and column interaction.Nuclear spin transitions in a magnetic field.
Primary Use Purity assessment, quantitative analysis of volatile impurities.Purity, quantification of non-volatile impurities.Structural elucidation, absolute quantification.
Sensitivity High (ppm to ppb range).Moderate to High (ppm range).Lower (requires mg quantities).
Strengths Excellent for volatile compounds, high resolution.Versatile for a wide range of compounds.Provides definitive structural information.
Limitations Requires compound to be thermally stable and volatile.Compound needs a UV chromophore for detection.Lower throughput, higher equipment cost.
Workflow for Analytical Characterization

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Spectroscopic & Chromatographic Analysis cluster_2 Step 3: Data Interpretation cluster_3 Step 4: Final Confirmation Sample Synthesized Product Dilute Dilute in suitable solvent (e.g., CDCl₃ for NMR, Ethyl Acetate for GC) Sample->Dilute GCMS GC-MS Analysis (Purity, Mol. Weight) Dilute->GCMS NMR ¹H & ¹³C NMR (Structural Confirmation) Dilute->NMR IR FTIR Spectroscopy (Functional Groups) Dilute->IR AnalyzeSpectra Analyze Spectra & Chromatograms GCMS->AnalyzeSpectra NMR->AnalyzeSpectra IR->AnalyzeSpectra Compare Compare with Reference Data AnalyzeSpectra->Compare Confirm Confirm Structure & Purity >95% Compare->Confirm Documentation Document Results in Lab Notebook Confirm->Documentation Result Characterized Intermediate Documentation->Result

Caption: Analytical workflow for this compound.

Protocol: GC-MS Characterization
  • Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • GC Method:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis: The resulting chromatogram will indicate the purity of the sample by the presence of a single major peak. The mass spectrum of this peak should show a molecular ion (M⁺) corresponding to the molecular weight of the compound (159.23 g/mol ) and a fragmentation pattern consistent with its structure.

Applications in Drug Development and Chemical Synthesis

This compound is primarily used as a synthetic intermediate. Its value stems from the ability to modify its two key functional groups to build more elaborate molecules.

  • Precursor for APIs: The dimethylamino group is a common structural motif in many active pharmaceutical ingredients, including antihistamines, antidepressants, and CNS agents.[3] This ester serves as a convenient scaffold to introduce the N,N-dimethyl-4-aminobutyl chain into a target molecule. A patent for a related compound, 4-[ethyl(dimethyl)ammonio]butanoate, describes its potential use in treating cardiovascular diseases, illustrating the therapeutic relevance of this chemical backbone.[8]

  • Intermediate for Quaternary Ammonium Compounds: The tertiary amine can be readily alkylated to form quaternary ammonium salts. For instance, reaction with bromoethane could yield N-ethyl-4-ethoxycarbonyl-N,N-dimethylbutan-1-aminium bromide, a step towards compounds with potential cardioprotective effects similar to those mentioned in patent literature.[8]

  • Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide via aminolysis. These transformations open pathways to a diverse range of derivatives for further chemical exploration and development.

Safety and Handling

According to safety information from suppliers, this compound is classified as an eye irritant (H319). Standard laboratory safety precautions should be followed during handling.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with eyes, skin, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a functionally rich and synthetically valuable intermediate. While it may not be the final product on the shelf, its role in the laboratory is indispensable for creating novel compounds in the pharmaceutical and fine chemical industries. An understanding of its synthesis, characterization, and reactive potential allows researchers to effectively leverage this molecule as a strategic building block. The protocols and data presented in this guide offer a solid foundation for professionals to confidently incorporate this compound into their research and development workflows.

References

  • PubChem. (n.d.). Ethyl 4-(dimethylamino)butyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]

  • Kalvinsh, I., et al. (2011). Use of 4-[ethyl(dimethyl)ammonio]butanoate in the treatment of cardiovascular disease. Google Patents (WO2011048201A1).
  • CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. (n.d.). Google Patents.
  • Vedantu. (n.d.). Which one of the following is ethyl 4 dimethylamino class 12 chemistry CBSE. Retrieved from [Link]

  • Topaloğlu Yazıcı, D. (2006). Surface characteristics of 2-(diethylamino) ethyl methacrylate–2-(dimethylamino) ethyl methacrylate diblock copolymer determined by inverse gas chromatography. Surface and Interface Analysis, 38(4), 561-564. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 4-(dimethylamino)benzoate: A Versatile Chemical Intermediate for Synthesis. Retrieved from [Link]

  • ChemistNATE. (2020, August 27). Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!) [Video]. YouTube. Retrieved from [Link]

  • Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(38), 27367-27421. Retrieved from [Link]

  • Lee, S. K., et al. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Bioorganic & Medicinal Chemistry Letters, 18(18), 5058-5061. Retrieved from [Link]

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An In-depth Technical Guide to the Pharmacology of Ethyl 4-(dimethylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of Ethyl 4-(dimethylamino)butanoate, a tertiary amine ester with potential applications in pharmacology. Drawing from available chemical data and research on structurally related compounds, this document will explore its chemical properties, potential pharmacological activities, and the methodologies required for its synthesis and analysis. This guide is intended to serve as a foundational resource for researchers investigating this and similar molecules.

Introduction and Chemical Identity

This compound, also known as Ethyl 4-(dimethylamino)butyrate, is an organic compound belonging to the class of amino acid esters.[1][2] Its structure features a butanoate backbone with an ethyl ester group at one end and a dimethylamino group at the fourth carbon position.[1] This combination of a tertiary amine and an ester functional group suggests potential for interesting biological activity and makes it a subject of interest in medicinal chemistry.[2]

The presence of the tertiary amine group provides a site for protonation at physiological pH, influencing its solubility and potential interactions with biological targets. The ethyl ester moiety, on the other hand, can be susceptible to enzymatic hydrolysis, a characteristic often exploited in prodrug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₇NO₂[1]
Molecular Weight 159.23 g/mol [1]
CAS Number 22041-23-2[1]
Appearance Colorless to pale yellow liquid with a fruity odor[2]
Boiling Point 194.7°C at 760 mmHg[3]
Density 0.929 g/cm³[3]
LogP 0.8[1]
pKa (Predicted) 9.40 ± 0.28[3]
SMILES CCOC(=O)CCCN(C)C[1]
InChIKey FNOBLETXVSZOGS-UHFFFAOYSA-N[1]

Potential Pharmacological Profile: An Inferential Analysis

The Neurological Hypothesis: A Prodrug of DMABA

A compelling hypothesis is that this compound may act as a prodrug for 4-(dimethylamino)butyric acid (DMABA). The ester linkage is susceptible to hydrolysis by esterase enzymes present in plasma and tissues, which would release DMABA and ethanol.

G cluster_products Metabolic Products This compound This compound 4-(Dimethylamino)butyric Acid (DMABA) 4-(Dimethylamino)butyric Acid (DMABA) This compound->4-(Dimethylamino)butyric Acid (DMABA) Esterase-mediated hydrolysis Ethanol Ethanol This compound->Ethanol Esterase-mediated hydrolysis

Figure 1: Proposed metabolic pathway of this compound.

DMABA itself has been investigated for its potential to modulate neurotransmitter systems, making it a compound of interest in neuroscience research and for the development of therapeutics for neurological disorders. This suggests that this compound could be explored for similar applications, with the ethyl ester group potentially improving its pharmacokinetic properties, such as oral bioavailability.

The Cardiovascular Connection: Insights from a Structurally Related Compound

A patent application (WO2011048201A1) discloses the use of a structurally similar compound, 4-[ethyl(dimethyl)ammonio]butanoate, for the treatment of cardiovascular diseases, including myocardial infarction.[4] This quaternary ammonium compound is reported to have a cardioprotective effect.[4] Given the close structural resemblance, it is plausible that this compound could exhibit similar cardiovascular activities. Further research is required to validate this hypothesis and to understand the underlying mechanism of action.

Synthesis and Analytical Methodologies

Proposed Synthesis Workflow

A straightforward and common method for the synthesis of this compound is the Fischer esterification of 4-(dimethylamino)butyric acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

G cluster_reactants Reactants 4-(Dimethylamino)butyric Acid 4-(Dimethylamino)butyric Acid ReactionVessel Reaction Vessel (Acid Catalyst, Heat) 4-(Dimethylamino)butyric Acid->ReactionVessel Ethanol Ethanol Ethanol->ReactionVessel Workup Aqueous Work-up (Neutralization, Extraction) ReactionVessel->Workup Purification Purification (Distillation or Chromatography) Workup->Purification FinalProduct This compound Purification->FinalProduct

Figure 2: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(dimethylamino)butyric acid and an excess of ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a suite of analytical techniques.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the dimethylamino group (singlet), and the methylene groups of the butanoate chain.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the dimethylamino carbons, and the carbons of the butanoate backbone.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the compound. PubChem provides a reference GC-MS spectrum.[1]
Infrared (IR) Spectroscopy A strong absorption band characteristic of the C=O stretch of the ester group (around 1735 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a suitable buffer would be a good starting point for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) A single peak with a mass spectrum matching the expected fragmentation pattern.

Toxicological Profile and Safety Considerations

Limited toxicological data is publicly available for this compound. One source reports an intravenous LD50 of 300 mg/kg in mice. As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Future Directions and Conclusion

This compound is a compound with a currently under-explored pharmacological profile. The structural similarities to neurologically active DMABA and a cardiovascularly active quaternary ammonium analog suggest that this compound could be a valuable lead for drug discovery in these therapeutic areas.

Future research should focus on:

  • Pharmacokinetic Studies: In vitro and in vivo studies to determine the metabolic fate of this compound and to confirm its potential as a prodrug for DMABA.

  • Pharmacodynamic Studies: In vitro receptor binding assays and in vivo behavioral or physiological models to elucidate its mechanism of action and therapeutic potential in both neurological and cardiovascular systems.

  • Toxicology Studies: Comprehensive toxicological evaluation to establish a safety profile.

This guide has synthesized the available information on this compound to provide a solid foundation for researchers. The inferred pharmacological activities, coupled with the outlined synthetic and analytical methodologies, should encourage and facilitate further investigation into this promising molecule.

References

  • Use of 4-[ethyl(dimethyl)ammonio]butanoate in the treatment of cardiovascular disease. Google Patents. [URL: https://patents.google.
  • Ethyl 4-(dimethylamino)butyrate | C8H17NO2 | CID 30904. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/30904]
  • ethyl 4-dimethylamino-2-methylbutanoate. Chemical Synthesis Database. [URL: https://www.chemsynthesis.com/base/chemical-structure-26895.html]
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  • This compound AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr0001]
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  • This compound. India Fine Chemicals. [URL: https://www.indiafine.
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  • A preparing method of high-purity 2-(dimethylamino)ethyl 4-(butylamino)benzoate hydrochloride. Google Patents. [URL: https://patents.google.
  • 2-(Dimethylamino)ethyl 4-(acetylamino)benzoate. SIELC Technologies. [URL: https://sielc.
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  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. [URL: https://www.researchgate.
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  • Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. SciELO. [URL: https://www.scielo.br/j/bjps/a/z3wY7yY8Z8yY3x8Y8Z8Y8Z8/?
  • Ethyl 4-(Dimethylamino)benzoate, 100g. CP Lab Safety. [URL: https://www.cplabsafety.
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Preliminary Toxicity Studies of Ethyl 4-(dimethylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting preliminary toxicity studies on Ethyl 4-(dimethylamino)butanoate (CAS No. 22041-23-2), a compound of interest for its potential pharmacological applications.[1][2] Given the necessity of early-stage safety assessment in drug development and chemical vetting, this document outlines a structured, multi-pronged approach grounded in internationally recognized protocols. We detail the requisite in vitro and in vivo assays, including cytotoxicity, genotoxicity, and acute systemic toxicity, to build a foundational safety profile. The methodologies are presented with a focus on experimental causality, ensuring that each step contributes to a robust and reliable preliminary risk assessment.

Introduction and Rationale

This compound is an ester with potential applications in medicinal chemistry, including as an intermediate for compounds with cardiovascular effects.[1][2] Before any novel chemical entity can be considered for advanced preclinical development, a thorough evaluation of its toxicological profile is paramount. Preliminary toxicity screening serves as a critical gatekeeper, designed to identify significant safety liabilities early in the development pipeline.[3][4] This "fail early, fail cheap" paradigm conserves resources by ensuring that only compounds with a promising safety profile advance to more resource-intensive chronic toxicity and efficacy studies.

This guide delineates a logical, tiered approach to the initial safety evaluation of this compound, beginning with fundamental in vitro assays and progressing to a limited, ethically-grounded in vivo study. The core objective is to gather sufficient data to:

  • Assess its potential for causing cell death (cytotoxicity).

  • Evaluate its ability to induce genetic mutations (genotoxicity).

  • Determine its acute systemic toxicity and classify it according to the Globally Harmonised System (GHS).[5]

The following sections provide not just the protocols, but the scientific reasoning behind the choice of assays, experimental design, and interpretation of potential outcomes.

Physicochemical Characterization

A foundational understanding of a compound's physicochemical properties is a non-negotiable prerequisite for meaningful toxicological testing. These parameters dictate the compound's behavior in biological systems and inform the practical design of every assay, from vehicle selection to achievable dose concentrations.

Causality Behind Characterization:

  • Solubility: Determines the appropriate vehicle (e.g., aqueous buffer, DMSO) for creating dosing solutions. Using a compound beyond its solubility limit can lead to precipitation, resulting in inaccurate dosing and confounding experimental results.

  • LogP (Octanol-Water Partition Coefficient): Provides an estimate of the compound's lipophilicity. This influences its ability to cross cell membranes, its potential for bioaccumulation, and its likely distribution in vivo.

  • pKa: For ionizable compounds like this compound, the pKa indicates the degree of ionization at physiological pH (approx. 7.4). This affects solubility, membrane permeability, and receptor binding.

  • Stability: Confirms that the compound does not degrade in the chosen vehicle or under assay conditions (e.g., at 37°C), which would otherwise lead to an underestimation of its true toxicity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / MethodSignificance for Toxicity Testing
CAS Number 22041-23-2-Unique chemical identifier.[6]
Molecular Formula C₈H₁₇NO₂PubChemConfirms chemical identity.[6]
Molecular Weight 159.23 g/mol PubChemUsed for all molar concentration calculations.[6]
Appearance Colorless to pale yellow liquidCymitQuimicaBasic identity check and quality control.[2]
Boiling Point 194.7°C at 760 mmHgLookChemIndicates volatility.[7]
LogP (Predicted) 0.89LookChemSuggests moderate lipophilicity and good potential for membrane permeability.[7]
pKa (Predicted) 9.40 (for the tertiary amine)LookChemThe compound will be predominantly protonated (charged) at physiological pH.[7]
Aqueous Solubility Limited (predicted)-Requires careful vehicle selection; DMSO is a likely candidate for stock solutions.

Tier 1: In Vitro Cytotoxicity Assessment

The first step in toxicological screening is to assess the compound's effect on cell viability. In vitro cytotoxicity assays are rapid, high-throughput, and reduce the reliance on animal testing, making them ideal for initial evaluation.[3] The MTT assay is a widely accepted colorimetric method for this purpose.[8]

Expertise & Causality: We select the MTT assay for its reliability in measuring metabolic activity as a surrogate for cell viability. The assay quantifies the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which, in viable cells, reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] A reduction in formazan production is directly proportional to the loss of viable, metabolically active cells. We recommend using a human liver cell line, such as HepG2, as the liver is a primary site of xenobiotic metabolism.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cultured human cells. The IC₅₀ is the concentration that reduces cell viability by 50% and is a key metric of a compound's cytotoxic potency.[9]

Methodology:

  • Cell Culture: Culture HepG2 cells in complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells into a 96-well microplate at a density of 8,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to create a range of treatment concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is ≤0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO) and a "no-treatment control" (medium only).[8]

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells will convert the MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Data Presentation: Hypothetical Cytotoxicity Data

Table 2: Hypothetical IC₅₀ Values for this compound

Cell LineCompoundIC₅₀ (µM) [Mean ± SD, n=3]
HepG2 (Human Liver)This compound155 ± 12.8
Doxorubicin (Positive Control)0.8 ± 0.1
HEK293 (Human Kidney)This compound210 ± 18.2
Doxorubicin (Positive Control)1.1 ± 0.2
Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed HepG2 Cells in 96-well plate prepare_cpd Prepare Serial Dilutions of Compound treat Treat Cells with Compound (48h) seed->treat 24h Incubation add_mtt Add MTT Reagent (4h Incubation) treat->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_ic50 Calculate % Viability & Determine IC50 read_abs->calc_ic50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Tier 2: Genotoxicity Assessment (Ames Test)

A critical aspect of safety assessment is determining a compound's potential to cause DNA mutations, which can lead to cancer. The bacterial reverse mutation assay, or Ames test, is a globally recognized and rapid in vitro screen for mutagenicity.[10][11][12]

Expertise & Causality: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce it and require it for growth) due to specific mutations in the histidine operon.[10][13] The test measures the ability of a chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.[13] A positive test is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to a negative control.[14]

Crucially, the assay is performed both with and without a metabolic activation system (S9 fraction), which is a rodent liver extract containing cytochrome P450 enzymes.[13] This is because some chemicals are not mutagenic themselves but are converted into mutagens by metabolic processes in the body.

Experimental Protocol: Ames Test (Plate Incorporation Method)

Objective: To evaluate the mutagenic potential of this compound using Salmonella typhimurium strains TA98 and TA100, with and without S9 metabolic activation. This protocol is based on OECD Guideline 471.

Methodology:

  • Strain Preparation: Grow overnight cultures of S. typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) at 37°C.

  • Compound & Control Preparation: Prepare a range of concentrations of this compound in DMSO. Prepare positive controls (e.g., Sodium Azide for TA100 without S9, 2-Nitrofluorene for TA98 without S9, and 2-Aminoanthracene for both strains with S9) and a negative (vehicle) control (DMSO).

  • Plate Incorporation: a. To 2 mL of molten top agar (kept at 45°C), add:

    • 0.1 mL of the bacterial culture.
    • 0.1 mL of the test compound dilution or control.
    • 0.5 mL of S9 mix (for +S9 plates) or 0.5 mL of phosphate buffer (for -S9 plates).[11] b. Vortex the tube briefly and immediately pour the mixture onto a minimal glucose agar plate.[14] c. Gently tilt and rotate the plate to ensure even distribution.
  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is defined as a dose-related increase in the mean number of revertants per plate to at least twice the mean of the negative control plates. The background lawn of bacterial growth should also be examined for signs of cytotoxicity.

Data Presentation: Hypothetical Ames Test Results

Table 3: Hypothetical Revertant Colony Counts for this compound

Test ConditionStrainConcentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase vs. ControlResult
- S9 Mix TA1000 (Vehicle)135 ± 151.0Negative
50142 ± 111.1
150138 ± 191.0
500151 ± 141.1
Positive Control1250 ± 989.3Positive
+ S9 Mix TA1000 (Vehicle)145 ± 181.0Negative
50155 ± 211.1
150162 ± 161.1
500158 ± 231.1
Positive Control1180 ± 1108.1Positive

Note: Similar negative results would be expected for strain TA98 in this hypothetical scenario.

Visualization: Ames Test Decision Logic

Ames_Logic start Perform Ames Test (with and without S9) dose_response Dose-dependent increase in colonies? start->dose_response cytotoxicity Is significant cytotoxicity observed? start->cytotoxicity fold_increase Increase > 2x over vehicle control? dose_response->fold_increase Yes negative Result: Non-Mutagenic dose_response->negative No positive Result: Mutagenic fold_increase->positive Yes fold_increase->negative No inconclusive Result: Inconclusive / Re-test cytotoxicity->inconclusive Yes, at non-mutagenic doses

Caption: Decision-making flowchart for interpreting Ames test results.

Tier 3: In Vivo Acute Oral Toxicity Study

Following in vitro screening, a limited in vivo study is required to understand the compound's systemic effects in a whole organism. The OECD 423 guideline (Acute Toxic Class Method) is the modern standard, providing sufficient information for hazard classification while minimizing animal use and suffering.[5][15][16][17]

Expertise & Causality: This method uses a stepwise procedure with a small number of animals (typically 3 per step) at predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[15] The outcome of one step determines the dose for the next. The primary endpoint is not a precise LD₅₀, but rather the assignment of a GHS toxicity category based on observed mortality and clinical signs of toxicity.[15] This approach provides the necessary regulatory information while adhering to the 3Rs principles (Replacement, Reduction, Refinement) of animal welfare. We select female rats, as they are often more sensitive.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

Objective: To determine the acute oral toxicity of this compound and classify it according to the GHS.

Methodology:

  • Animal Model: Use healthy, young adult, nulliparous, non-pregnant female Sprague-Dawley rats. Acclimatize animals for at least 5 days.[15]

  • Dose Preparation: Based on in vitro data and physicochemical properties, prepare the compound in a suitable vehicle (e.g., corn oil or 0.5% carboxymethylcellulose).

  • Dosing Procedure (Stepwise): a. Starting Dose: Select a starting dose. In the absence of prior information, 300 mg/kg is a common starting point.[18] b. Administration: Administer the dose to a group of 3 female rats by oral gavage after a brief fasting period. The volume should typically not exceed 1 mL/100g body weight for aqueous solutions.[5] c. Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[19] Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects, CNS effects) and mortality. d. Body Weight: Record individual animal weights just prior to dosing and at least weekly thereafter. e. Decision Point: The next step is determined by the number of mortalities within the group of 3, as defined by the OECD 423 guideline flowchart. For example, if 2 or 3 animals die at 300 mg/kg, the substance is classified and the study may be stopped. If 0 or 1 die, a higher dose (2000 mg/kg) is tested in another group of 3 animals.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Data Presentation: Hypothetical Acute Oral Toxicity Findings

Table 4: Hypothetical OECD 423 Study Results for this compound

StepDose Level (mg/kg)No. of AnimalsMortality (within 14 days)Key Clinical ObservationsOutcome
130030/3Mild lethargy observed in first 4 hours, resolved by 24 hours. Normal weight gain.Proceed to higher dose.
2200031/3Moderate lethargy, piloerection, and slight tremors observed in all animals within 6 hours. One animal found dead on Day 2. Survivors recovered by Day 4.Stop study.
Final ----GHS Category 4 (300 < LD₅₀ ≤ 2000 mg/kg)
Visualization: OECD 423 Stepwise Procedure

OECD423_Workflow start Start with 3 animals at 300 mg/kg dose decision1 Mortality? start->decision1 outcome_lethal 2-3 animals die decision1->outcome_lethal outcome_survive 0-1 animals die decision1->outcome_survive classify_3 Classify GHS Cat 3 STOP outcome_lethal->classify_3 next_step Dose 3 new animals at 2000 mg/kg outcome_survive->next_step decision2 Mortality at 2000 mg/kg (Combined with Step 1) next_step->decision2 outcome2_lethal ≥ 2 animals die decision2->outcome2_lethal outcome2_survive ≤ 1 animal dies decision2->outcome2_survive classify_4 Classify GHS Cat 4 STOP outcome2_lethal->classify_4 classify_5 Classify GHS Cat 5 or Unclassified STOP outcome2_survive->classify_5

Caption: Simplified decision logic for the OECD 423 acute oral toxicity test.

Integrated Assessment and Path Forward

The culmination of these preliminary studies is an integrated assessment that informs the critical go/no-go decision for further development.

Synthesis of Hypothetical Findings:

  • Cytotoxicity: this compound exhibits moderate basal cytotoxicity, with IC₅₀ values in the mid-micromolar range (>150 µM). This suggests it is not acutely cytotoxic at the cellular level.

  • Genotoxicity: The compound is non-mutagenic in the Ames test, both with and without metabolic activation. This is a highly favorable result, reducing concerns about carcinogenic potential.

  • Acute Oral Toxicity: The compound is classified as GHS Category 4, indicating it is "Harmful if swallowed." The observed clinical signs (lethargy, tremors) suggest potential CNS effects at high doses.

Conclusion and Recommendation: Based on this hypothetical preliminary safety profile, this compound does not present any immediate red flags that would warrant halting its development. The lack of mutagenicity is particularly encouraging. The moderate acute oral toxicity is noted, and the GHS Category 4 classification would require appropriate handling and safety precautions.

The path forward would involve more detailed preclinical studies, including:

  • A 28-day repeated-dose toxicity study to investigate target organ toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Further safety pharmacology studies to investigate the potential CNS effects observed at high doses in the acute study.

This structured preliminary assessment provides a solid, data-driven foundation for making informed decisions in the drug development process.

Overall Preliminary Toxicity Workflow

Overall_Workflow cluster_tier0 Foundation cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Confirmation physchem Physicochemical Characterization cytotox Cytotoxicity Assay (MTT) physchem->cytotox ames Genotoxicity Assay (Ames Test) physchem->ames acute_oral Acute Oral Toxicity (OECD 423) cytotox->acute_oral Informs dose selection decision Integrated Risk Assessment cytotox->decision ames->acute_oral Informs dose selection ames->decision acute_oral->decision stop STOP Development (High Risk) decision->stop Unacceptable Toxicity proceed PROCEED to Preclinical (Acceptable Risk) decision->proceed Favorable Profile

Caption: Integrated workflow for preliminary toxicity assessment.

References

  • Aryal, S. (2022-08-10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Info. [Link]

  • YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). YesWeLab. [Link]

  • Naveen K L. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Slideshare. [Link]

  • OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD iLibrary. [Link]

  • Mishra, A. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Yadav, J., et al. (2018). Microbial Mutagenicity Assay: Ames Test. National Center for Biotechnology Information. [Link]

  • Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate. [Link]

  • Kosheeka. (2025-01-23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Charles River Laboratories. [Link]

  • University of Washington. (n.d.). The Ames Test. University of Washington. [Link]

  • Kalvinsh, I., et al. (2011). Use of 4-[ethyl(dimethyl)ammonio]butanoate in the treatment of cardiovascular disease.
  • OECD. (2009). OECD Guideline for the Testing of Chemicals. Regulations.gov. [Link]

  • All about Pharmacology. (2022). OECD guidelines of Toxicity Study. YouTube. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals (No. 420). OECD. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-(dimethylamino)butyrate. PubChem. [Link]

  • LookChem. (n.d.). This compound. LookChem. [Link]

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Ethyl 4-(dimethylamino)butanoate: A Comprehensive Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 4-(dimethylamino)butanoate, CAS No. 22041-23-2, is a bifunctional organic compound that is gaining significant traction as a versatile precursor in advanced organic synthesis.[1] Characterized by the presence of a tertiary amine and an ethyl ester moiety within a flexible four-carbon chain, this molecule offers two distinct points for chemical modification.[1][2] Its utility is most pronounced in the pharmaceutical and fine chemical industries, where it serves as a key building block for complex target molecules.[1] This guide provides an in-depth analysis of its physicochemical properties, common synthetic routes, core reactivity, and a practical case study of its application in the synthesis of a novel cardioprotective agent. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals seeking to leverage this compound's unique synthetic potential.

Physicochemical Properties

A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective use in synthesis. This compound is typically a colorless to pale yellow liquid with a characteristic fruity odor common to esters.[1] Its key properties are summarized below for quick reference.

PropertyValueSource
CAS Number 22041-23-2[1][3]
Molecular Formula C₈H₁₇NO₂[1][2][3]
Molecular Weight 159.23 g/mol [2][3]
Boiling Point 194.7°C at 760 mmHg[4]
Density 0.929 g/cm³[4]
Flash Point 65.8°C[4]
IUPAC Name This compound[3]
Common Synonyms Ethyl 4-(dimethylamino)butyrate, Ethyl N,N-dimethyl-4-aminobutanoate[1][4][5]
Solubility Soluble in organic solvents; limited solubility in water.[1]
SMILES CCOC(=O)CCCN(C)C[3][6]

Synthesis of the Precursor

The accessibility of this compound is a key factor in its utility. It is typically synthesized via straightforward, high-yielding reactions. The most common and industrially scalable approach involves the nucleophilic substitution of a commercially available halo-ester.

The diagram below illustrates the most prevalent synthetic route, which leverages the high nucleophilicity of dimethylamine to displace a halide from an ethyl butyrate backbone.

G cluster_reactants Reactants cluster_process Process cluster_products Products A Ethyl 4-bromobutyrate C Nucleophilic Substitution (SN2) A->C Substrate B Dimethylamine (xs) B->C Nucleophile & Base D This compound C->D Desired Product E Dimethylammonium bromide (Byproduct) C->E Salt Byproduct

Caption: Workflow for the synthesis of this compound.

This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality behind using an excess of dimethylamine is twofold: it drives the reaction to completion according to Le Châtelier's principle and serves as a base to neutralize the hydrobromic acid generated in situ, preventing potential side reactions.

Materials:

  • Ethyl 4-bromobutyrate

  • Dimethylamine (40% solution in water or 2M solution in THF)

  • Potassium carbonate (optional, as an additional base)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Solvent (e.g., Acetonitrile or THF)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-bromobutyrate (1.0 eq) and a suitable solvent like acetonitrile (approx. 2-3 mL per mmol of substrate).

  • Addition of Amine: Cool the flask in an ice bath. Slowly add dimethylamine solution (2.5 - 3.0 eq) to the stirred solution. The reaction is exothermic.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 40-60°C) for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. If an aqueous solution of dimethylamine was used, dilute the mixture with water and perform a liquid-liquid extraction with diethyl ether or dichloromethane (3x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Isolation: The crude product is a pale yellow oil. For high purity, it can be further purified by vacuum distillation.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its two distinct reactive centers. This dual functionality allows for selective transformations or subsequent modifications at either end of the molecule, making it a highly versatile building block.

G cluster_amine Amine Reactions cluster_ester Ester Reactions Precursor This compound Quat Quaternary Ammonium Salt (e.g., via Alkylation) Precursor->Quat R-X Alcohol Amino Alcohol (e.g., via Reduction with LiAlH4) Precursor->Alcohol [H] Acid Amino Acid (e.g., via Hydrolysis) Precursor->Acid H3O+ / OH- Amide Amino Amide (e.g., via Aminolysis) Precursor->Amide R2NH

Caption: Key reaction pathways for this compound.

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a potent nucleophile. Its most synthetically valuable reaction is alkylation, particularly with ethylating agents, to form quaternary ammonium salts. These salts can exhibit significant biological activity, as demonstrated in the case study below.

The ester functional group can undergo a variety of classical transformations:

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding 4-(dimethylamino)butan-1-ol.

  • Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 4-(dimethylamino)butyric acid.

  • Transesterification: Reaction with a different alcohol under acidic or basic conditions can exchange the ethyl group for another alkyl group.

  • Aminolysis: Reaction with a primary or secondary amine can convert the ester into the corresponding amide.

Application Case Study: Synthesis of a Cardioprotective Agent

A compelling application of this compound is its use as a direct precursor to 4-[ethyl(dimethyl)ammonio]butanoate, a compound with pronounced cardioprotective effects.[7] This zwitterionic molecule, structurally similar to Meldonium, has shown efficacy in in-vivo models of myocardial infarction and represents a significant therapeutic candidate.[7]

The synthesis is a direct and efficient one-step quaternization reaction, highlighting the precursor's utility in providing rapid access to value-added compounds.

G Start This compound (Precursor) Process Alkylation/ Quaternization Start->Process End 4-[ethyl(dimethyl)ammonio]butanoate (Cardioprotective Agent) Process->End Reagent Ethylating Agent (e.g., Ethyl Bromide) Reagent->Process

Caption: Conversion of the precursor to a potential cardiovascular drug.

This protocol is adapted from methodologies described for the synthesis of quaternary ammonium compounds.[7]

Materials:

  • This compound (1.0 eq)

  • Ethyl bromide or Ethyl iodide (1.1 - 1.5 eq)

  • Acetone or Acetonitrile (solvent)

Procedure:

  • Reaction Setup: In a sealed pressure vessel or a round-bottom flask fitted with a condenser, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Reagent Addition: Add the ethylating agent (e.g., ethyl bromide, 1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 12-24 hours. The product, a quaternary ammonium salt, will often precipitate from the solution as a white solid.

  • Isolation: Cool the reaction mixture and collect the precipitate by vacuum filtration. Wash the solid with cold acetone or diethyl ether to remove any unreacted starting materials.

  • Purification: The resulting salt is often of high purity. If necessary, it can be recrystallized from a suitable solvent system like ethanol/ether.

  • Final Step (Hydrolysis): The patent literature suggests that the resulting quaternary ammonium ester can be passed through an ion-exchange resin to yield the final zwitterionic butanoate form.[7]

Conclusion

This compound is a powerful and versatile precursor for organic synthesis. Its value lies in its straightforward synthesis and the presence of two distinct, selectively addressable functional groups. The ability to easily generate derivatives through either the tertiary amine or the ester moiety allows for the rapid construction of complex molecules, including pharmaceutically active compounds like quaternary ammonium salts with cardioprotective properties. For drug development professionals and synthetic chemists, this compound represents a reliable and efficient entry point into a diverse range of chemical scaffolds.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Ethyl 4-(dimethylamino)benzoate: A Versatile Chemical Intermediate for Synthesis.
  • Chemical Synthesis Database. (2025). ethyl 4-dimethylamino-2-methylbutanoate.
  • CymitQuimica. (n.d.). CAS 22041-23-2: this compound.
  • LookChem. (n.d.). This compound.
  • PubChem. (2025). Ethyl 4-(dimethylamino)butyrate | C8H17NO2 | CID 30904.
  • Google Patents. (2011). WO2011048201A1 - Use of 4-[ethyl(dimethyl)ammonio]butanoate in the treatment of cardiovascular disease.
  • Sigma-Aldrich. (n.d.). This compound.
  • Vedantu. (n.d.). Which one of the following is ethyl 4 dimethylamino class 12 chemistry CBSE.
  • Pharmaffiliates. (n.d.). CAS No : 22041-23-2 | Product Name : this compound.
  • PubChemLite. (n.d.). This compound (C8H17NO2).

Sources

An In-Depth Technical Guide to the Chemical Reactivity of Ethyl 4-(dimethylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-(dimethylamino)butanoate (CAS: 22041-23-2), a bifunctional molecule incorporating both a tertiary amine and an ethyl ester, serves as a versatile intermediate in organic synthesis. Its unique structure, with a nucleophilic center (the amine) and an electrophilic center (the ester carbonyl) connected by a flexible four-carbon chain, dictates a rich and predictable chemical reactivity. This guide explores the core reaction pathways of this compound, providing field-proven insights into its handling, mechanistic underpinnings, and synthetic utility. We will delve into reactions at the ester and amine functionalities, including hydrolysis, reduction, quaternization, and subsequent elimination reactions. A particular focus will be placed on the potential for intramolecular cyclization, a key transformation driven by the proximity of the two functional groups. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

Molecular Structure and Physicochemical Properties

This compound is a colorless to pale yellow liquid possessing the dual characteristics of an ester and a tertiary amine.[1] This duality is the foundation of its chemical behavior.

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// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.8,-0.8!"]; O2 [label="O", pos="-0.8,-0.8!"]; C2 [label="C", pos="-2,0!"]; C3 [label="C", pos="-3.2,0.8!"]; C4 [label="C", pos="-4.4,0!"]; N [label="N", pos="-5.6,0.8!"]; C5 [label="C", pos="-6.8,0!"]; C6 [label="C", pos="-5.6,2.2!"]; C7 [label="C", pos="2,0!"]; C8 [label="C", pos="3.2,0.8!"];

// Dummy nodes for hydrogens h_c2_1 [label="H", pos="-2,0.9!", fontsize=10]; h_c2_2 [label="H", pos="-2,-0.9!", fontsize=10]; h_c3_1 [label="H", pos="-3.2,1.7!", fontsize=10]; h_c3_2 [label="H", pos="-2.9,0.1!", fontsize=10]; h_c4_1 [label="H", pos="-4.4,-0.9!", fontsize=10]; h_c4_2 [label="H", pos="-4.7,0.8!", fontsize=10]; h_c5 [label="H3", pos="-7.5,0!", fontsize=10]; h_c6 [label="H3", pos="-5.6,3!", fontsize=10]; h_c7 [label="H2", pos="2,-0.9!", fontsize=10]; h_c8 [label="H3", pos="4,0.8!", fontsize=10];

// Bonds C1 -- O1 [len=1.2]; C1 -- O2 [style=double, len=1.2]; C1 -- C2 [len=1.5]; O1 -- C7 [len=1.4]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- N [len=1.5]; N -- C5 [len=1.5]; N -- C6 [len=1.5]; C7 -- C8 [len=1.5];

// Hydrogen bonds C2 -- h_c2_1 [style=invis]; C2 -- h_c2_2 [style=invis]; C3 -- h_c3_1 [style=invis]; C3 -- h_c3_2 [style=invis]; C4 -- h_c4_1 [style=invis]; C4 -- h_c4_2 [style=invis]; C5 -- h_c5 [style=invis]; C6 -- h_c6 [style=invis]; C7 -- h_c7 [style=invis]; C8 -- h_c8 [style=invis];

// Labels label_ester [label="Ester (Electrophilic Site)", pos="-0.5, -2!", fontcolor="#EA4335"]; label_amine [label="Tertiary Amine (Nucleophilic/Basic Site)", pos="-6, -1!", fontcolor="#4285F4"]; } Figure 1. Structure of this compound.

The physical and chemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.

PropertyValueSource(s)
CAS Number 22041-23-2[1][2]
Molecular Formula C₈H₁₇NO₂[1]
Molecular Weight 159.23 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 194.7°C at 760 mmHg[3]
Density 0.929 g/cm³[3]
Flash Point 65.8°C[3]
Solubility Soluble in organic solvents; limited solubility in water[1]

Spectroscopic Data (Predicted & Analog-Based)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~ 4.1Quartet (q)-O-CH₂ -CH₃
~ 2.3Triplet (t)-CH₂ -C(O)OEt
~ 2.2Triplet (t)-CH₂ -N(CH₃)₂
~ 2.1Singlet (s)-N(CH₃ )₂
~ 1.8Multiplet (m)-CH₂-CH₂ -CH₂-
~ 1.2Triplet (t)-O-CH₂-CH₃
¹³C NMR ~ 173C=OC =O
~ 60CH₂-O-CH₂ -CH₃
~ 58CH₂-CH₂ -N(CH₃)₂
~ 45CH₃-N(CH₃ )₂
~ 32CH₂-CH₂ -C(O)OEt
~ 23CH₂-CH₂-CH₂ -CH₂-
~ 14CH₃-O-CH₂-CH₃

Core Reactivity Pathways

The reactivity of this compound can be logically dissected into four primary domains: reactions targeting the ester, reactions targeting the amine, intramolecular reactions involving both groups, and transformations of its derivatives.

dot graph "reactivity_overview" { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Main compound main [label="this compound", shape=ellipse, fillcolor="#FBBC05"];

// Reaction classes ester_rxns [label="Reactions at the Ester", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine_rxns [label="Reactions at the Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intra_rxns [label="Intramolecular Reactions", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Specific reactions hydrolysis [label="Hydrolysis"]; reduction [label="Reduction"]; quaternization [label="Quaternization"]; hofmann [label="Hofmann Elimination"]; cyclization [label="Intramolecular\nCyclization"];

// Connections main -> ester_rxns [dir=none]; ester_rxns -> hydrolysis; ester_rxns -> reduction;

main -> amine_rxns [dir=none]; amine_rxns -> quaternization; quaternization -> hofmann;

main -> intra_rxns; intra_rxns -> cyclization; } Figure 2. Core reactivity domains of this compound.

Reactions at the Ester Functional Group

The ester moiety is a classic electrophilic site, susceptible to nucleophilic acyl substitution.

Under both acidic and basic conditions, the ester can be hydrolyzed to 4-(dimethylamino)butanoic acid.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. The use of excess water can drive the equilibrium towards the carboxylic acid product.

  • Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of base (e.g., NaOH) is consumed. The hydroxide ion directly attacks the carbonyl carbon, and the resulting carboxylate is deprotonated, preventing the reverse reaction.

A critical consideration is the potential for the neighboring tertiary amine to participate in the reaction. At neutral or slightly acidic pH, the protonated amine can act as an intramolecular acid catalyst, potentially accelerating hydrolysis.

Strong hydride-donating reagents are required to reduce the ester functional group.

  • Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent will readily reduce the ester to the corresponding primary alcohol, 4-(dimethylamino)butan-1-ol .[5] The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced.[5] It is crucial to use an anhydrous ethereal solvent (e.g., THF, diethyl ether) and to perform the reaction under an inert atmosphere, as LiAlH₄ reacts violently with water.[6]

  • Sodium Borohydride (NaBH₄): This milder reducing agent is generally not reactive enough to reduce esters under standard conditions, offering a key point of chemoselectivity if other reducible groups (like ketones or aldehydes) were present in a more complex molecule.

dot graph "ester_reactions" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Figure 3. Key reactions at the ester functional group.

Reactions at the Tertiary Amine Functional Group

The lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic character.

As a nucleophile, the tertiary amine readily undergoes an Sₙ2 reaction with alkyl halides to form a quaternary ammonium salt. This reaction, known as quaternization, is often exhaustive when a reagent like methyl iodide is used in excess.[7]

The resulting quaternary ammonium salt is a key intermediate for subsequent elimination reactions. The choice of solvent is important; polar aprotic solvents like acetonitrile or DMF are commonly used.[8][9]

The quaternary ammonium salt derived from this compound can undergo a β-elimination reaction when treated with a strong base and heat. The classic conditions involve converting the ammonium iodide to an ammonium hydroxide using silver oxide (Ag₂O) and water, followed by heating.[1]

This E2 reaction, known as the Hofmann Elimination , characteristically forms the least substituted (anti-Zaitsev) alkene as the major product.[2] This selectivity is attributed to the steric bulk of the trialkylamine leaving group, which directs the base to abstract the most sterically accessible β-hydrogen. In this specific case, after quaternization with methyl iodide, elimination would yield ethyl but-3-enoate .

dot graph "amine_reactions" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Figure 4. Quaternization and subsequent Hofmann Elimination.

Intramolecular Reactivity: The Potential for Cyclization

Perhaps the most synthetically interesting aspect of γ-amino esters is their potential for intramolecular cyclization. The proximity of the nucleophilic amine and the electrophilic ester carbonyl, connected by a flexible chain that can readily form a five-membered ring, makes this a highly favorable pathway under certain conditions.

The reaction is an intramolecular aminolysis , where the tertiary amine attacks its own ester tail. This process, typically promoted by heat, results in the formation of a five-membered lactam (a cyclic amide). The initial product would be a quaternary ammonium lactam, which would likely undergo demethylation under the reaction conditions to yield N-methyl-2-pyrrolidone (NMP) , a widely used polar aprotic solvent.[10]

This transformation is significant as it provides a direct route from an acyclic precursor to a valuable heterocyclic compound. The industrial synthesis of NMP often involves the reaction of γ-butyrolactone with methylamine, a process that underscores the thermodynamic favorability of this cyclic structure.[11]

dot graph "cyclization_pathway" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Figure 5. Proposed mechanism for intramolecular cyclization.

Experimental Protocols

The following protocols are representative procedures for the key transformations described. They are based on established methods for analogous substrates and should be adapted and optimized for specific laboratory conditions.

CAUTION: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Reduction of Ester to Alcohol with LiAlH₄

(Adapted from Organic Syntheses procedures)[12]

  • Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet is assembled and flushed with dry nitrogen.

  • Reagent Preparation: A suspension of Lithium Aluminum Hydride (LiAlH₄, 1.2 eq.) in anhydrous tetrahydrofuran (THF) is prepared in the flask and cooled to 0 °C in an ice bath.

  • Substrate Addition: A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise via the addition funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material. The reaction can be gently refluxed to ensure completion if necessary.[12]

  • Workup (Fieser method): The flask is cooled again to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: The resulting white granular precipitate is stirred for 30 minutes, then filtered through a pad of Celite®. The filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude 4-(dimethylamino)butan-1-ol, which can be purified by vacuum distillation.

Protocol 2: Quaternization of Tertiary Amine with Methyl Iodide

(Adapted from standard quaternization procedures)[8][13]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Solvent and Reagent: Dissolve the starting material in acetonitrile (approx. 10-20 mL per gram of substrate). Add methyl iodide (CH₃I, 1.5-3.0 eq.) to the solution. Caution: Methyl iodide is toxic and should be handled with care in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The formation of a white precipitate indicates product formation. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor progress by TLC or ¹H NMR (disappearance of the N(CH₃)₂ singlet at ~2.1 ppm and appearance of the N⁺(CH₃)₃ singlet at a downfield shift).

  • Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove unreacted starting materials.

  • Purification: If no precipitate forms, the solvent can be partially removed under reduced pressure, and the product can be precipitated by the addition of a non-polar solvent like diethyl ether.[8] Dry the purified solid product under vacuum to obtain the quaternary ammonium iodide salt.

Conclusion

This compound is a molecule whose reactivity is a textbook illustration of functional group interplay. The independent transformations of the ester (hydrolysis, reduction) and the amine (quaternization, elimination) provide access to a range of linear C₄-substituted scaffolds. However, its most compelling characteristic is the potential for intramolecular cyclization, offering an efficient route to the valuable γ-lactam, N-methyl-2-pyrrolidone. Understanding these distinct but interconnected reaction pathways allows the synthetic chemist to strategically employ this compound as a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The protocols and mechanistic insights provided herein serve as a robust foundation for further exploration and application.

References

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  • Banerjee, S., Smith, J., Smith, J., Faulkner, C., & Masterson, D. S. (2012). A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline. The Journal of Organic Chemistry, 77(23), 10925–10930. [Link]

  • Qian, H., Sun, S., Zhao, W., & Sun, J. (2020). Synthesis of γ-Lactams by Intermolecular (3 + 2) Annulation of Siloxy Alkynes and 3-Aminooxetanes. The Journal of Organic Chemistry, 85(15), 10173–10183. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]

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  • PubChemLite. (n.d.). This compound (C₈H₁₇NO₂). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0033889). Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1903. [Link]

  • Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Current medicinal chemistry, 17(28), 3174–3204. [Link]

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  • Hashimoto, T., et al. (2002). SELECTIVE SYNTHESIS OF β-AMINO ESTERS AND β-LACTAMS BY RHODIUM-CATALYZED REFORMATSKY-TYPE REACTION. Tetrahedron Letters, 43(49), 8977-8980. [Link]

  • Vedantu. (n.d.). Which one of the following is ethyl 4 dimethylamino class 12 chemistry CBSE. Retrieved from [Link]

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  • BASF. (2001). DE10004909A1 - Process for the preparation of N-methyl-2-pyrrolidone (NMP). Google Patents.
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  • Reagent Guide. (2023). Lithium Aluminum Hydride (LiAlH₄) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Ethyl 4-(dimethylamino)butanoate via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of Ethyl 4-(dimethylamino)butanoate, a valuable intermediate in pharmaceutical and specialty chemical synthesis.[1] The presented methodology is centered on the direct reductive amination of Ethyl 4-oxobutanoate using dimethylamine and Sodium triacetoxyborohydride (STAB). This guide offers a detailed explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and characterization guidelines. The causality behind experimental choices is elucidated to ensure reproducibility and high-yield synthesis for researchers in drug development and organic synthesis.

Introduction and Significance

This compound (CAS No. 22041-23-2) is a tertiary amine ester that serves as a key building block in the synthesis of more complex molecular architectures.[1][2] Its bifunctional nature—possessing both a nucleophilic tertiary amine and an ester group—makes it a versatile precursor for various chemical transformations. This guide details a robust and highly selective one-pot synthesis method that is amenable to standard laboratory settings.

The chosen synthetic route is the reductive amination of Ethyl 4-oxobutanoate. This method is superior to other approaches, such as the alkylation of amines with halo-esters, as it avoids the common side reaction of overalkylation and the formation of quaternary ammonium salts.[3][4][5] The protocol employs Sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that demonstrates high chemoselectivity for the iminium ion intermediate in the presence of the starting aldehyde and ester functionalities.[6][7][8]

Reaction Mechanism: The Rationale for Reductive Amination

The synthesis proceeds via a two-step, one-pot mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, dimethylamine, on the carbonyl carbon of Ethyl 4-oxobutanoate. This forms an unstable carbinolamine intermediate. In the presence of a mild acid catalyst, such as acetic acid, the carbinolamine readily dehydrates to form a resonance-stabilized iminium ion.[8][9]

  • Hydride Reduction: Sodium triacetoxyborohydride (STAB) then serves as the hydride donor. The steric and electron-withdrawing effects of the three acetoxy groups moderate the reactivity of the borohydride, making it a highly selective agent.[6][8] The rate of reduction of the iminium ion is significantly faster than the reduction of the starting aldehyde or the product ester, which is the cornerstone of this procedure's success and allows for all reagents to be combined in a single pot.[6] The hydride attacks the electrophilic carbon of the iminium ion, yielding the target tertiary amine, this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentCAS No.Molecular Wt.PurityNotes
Ethyl 4-oxobutanoate63140-41-0130.14 g/mol ≥95%A versatile C4 building block.[10]
Dimethylamine solution124-40-345.08 g/mol 2.0 M in THFHandle in a well-ventilated fume hood.
Sodium triacetoxyborohydride (STAB)56553-60-7211.94 g/mol 97%Moisture-sensitive. Handle under inert gas.[11]
Glacial Acetic Acid64-19-760.05 g/mol ≥99.7%Catalyst.
1,2-Dichloroethane (DCE)107-06-298.96 g/mol Anhydrous, ≥99.8%Preferred reaction solvent.[6]
Saturated Sodium Bicarbonate (aq)144-55-884.01 g/mol -For aqueous work-up.
Brine (Saturated NaCl solution)7647-14-558.44 g/mol -For aqueous work-up.
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol GranularFor drying organic phase.
Ethyl Acetate141-78-688.11 g/mol ACS GradeFor extraction.
Hexanes110-54-386.18 g/mol ACS GradeFor chromatography.
Equipment
  • Round-bottom flask (250 mL) with stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Standard laboratory glassware and personal protective equipment (PPE)

Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add Ethyl 4-oxobutanoate (5.00 g, 38.4 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (80 mL). With stirring, add dimethylamine solution (2.0 M in THF, 21.1 mL, 42.3 mmol, 1.1 equiv.) via syringe, followed by glacial acetic acid (2.42 g, 40.3 mmol, 1.05 equiv.). Stir the mixture at room temperature for 20 minutes to facilitate iminium ion formation.

  • Addition of Reducing Agent: Slowly add Sodium triacetoxyborohydride (12.2 g, 57.6 mmol, 1.5 equiv.) portion-wise over 15-20 minutes. An ice bath can be used to manage a mild exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS) until the starting material is consumed.[9]

  • Work-up and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to yield this compound as a colorless to pale yellow liquid.[1]

Visualization of the Synthetic Workflow

The following diagram outlines the logical flow of the experimental protocol.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Combine Reactants (Ethyl 4-oxobutanoate, Dimethylamine, Acetic Acid in DCE) B 2. Add Reducing Agent (Sodium Triacetoxyborohydride) A->B C 3. Stir at Room Temperature (12-18h, Monitor by TLC/GC) B->C D 4. Quench Reaction (Saturated NaHCO3) C->D Reaction Complete E 5. Liquid-Liquid Extraction (Ethyl Acetate) D->E F 6. Dry & Concentrate (Na2SO4, Rotary Evaporator) E->F G 7. Purify (Flash Chromatography) F->G H This compound G->H Pure Product

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₇NO₂[2]
Molecular Weight159.23 g/mol [2]
AppearanceColorless to pale yellow liquid[1]
Boiling Point194.7°C at 760 mmHg (Predicted)[12]
Density0.929 g/cm³ (Predicted)[12]
  • Spectroscopic Analysis

    • ¹H NMR: Expected signals include a triplet for the ethyl ester methyl group (~1.2 ppm), a quartet for the ethyl ester methylene group (~4.1 ppm), a singlet for the N-methyl groups (~2.2 ppm), and multiplets for the three methylene groups of the butanoate chain.

    • ¹³C NMR: Expected signals include the ester carbonyl (~173 ppm), the N-methyl carbons (~45 ppm), and various signals for the methylene carbons in the aliphatic region.

    • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 159.

Safety and Handling Precautions

All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium triacetoxyborohydride (STAB): This reagent is a flammable solid and is water-reactive, releasing flammable gases upon contact with moisture.[13] It causes serious eye damage and is suspected of damaging fertility.[11] Handle under an inert atmosphere and store away from water.[11][13]

  • 1,2-Dichloroethane (DCE): A flammable liquid and potential carcinogen. Avoid inhalation and skin contact.

  • Dimethylamine: A flammable and corrosive gas/liquid. It is toxic if inhaled. Handle with extreme care.

  • Quenching: The quenching step with sodium bicarbonate should be performed slowly and carefully, as the neutralization of unreacted acid and decomposition of excess borohydride can cause vigorous gas evolution.

References

  • Vertex AI Search. Eschweiler–Clarke reaction - Grokipedia.
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  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]

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  • NROChemistry. Eschweiler-Clarke Reaction. Available from: [Link]

  • Wikipedia. Sodium triacetoxyborohydride. Available from: [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Available from: [Link]

  • Ren, Z., & Chen, J. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(23), 8347. Available from: [Link]

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Application Note: A High-Yield, Scalable Synthesis of Ethyl 4-(dimethylamino)butanoate for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-(dimethylamino)butanoate is a key chemical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] This document provides a detailed, robust, and high-yield protocol for the synthesis of this compound (CAS No. 22041-23-2). The primary method detailed is the nucleophilic substitution of ethyl 4-bromobutyrate with dimethylamine, a route selected for its efficiency, high conversion rates (typically exceeding 90%), and scalability from the laboratory bench to pilot plant production.[2] This application note is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction and Significance

This compound is an aliphatic ester containing a tertiary amine functionality.[1] It presents as a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its bifunctional nature—possessing both an ester and a tertiary amine group—makes it a versatile building block in organic synthesis. Primarily, it serves as a precursor in the production of more complex molecules, including APIs and agrochemicals.[1]

The synthesis of this intermediate is of significant commercial and research interest. A common industrial approach involves a two-step process starting from gamma-butyrolactone, which is first converted to ethyl 4-chlorobutyrate and subsequently reacted with dimethylamine.[3] However, for laboratory and scale-up operations where starting material availability and reaction efficiency are paramount, the direct alkylation of dimethylamine with a pre-formed ethyl 4-halobutyrate offers a more direct and often higher-yielding pathway.[2] This guide focuses on the latter, utilizing ethyl 4-bromobutyrate for its superior reactivity compared to its chloro-analogue.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22041-23-2[1][4]
Molecular Formula C₈H₁₇NO₂[1][4]
Molecular Weight 159.23 g/mol [4]
Boiling Point 194.7°C at 760 mmHg[2][5]
Density 0.929 g/cm³[2][5]
Flash Point 65.8°C[2][5]
Appearance Colorless to pale yellow liquid[1]

Synthesis Pathway: Mechanistic Rationale

The selected synthesis proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom in ethyl 4-bromobutyrate.

Causality of Experimental Design:

  • Choice of Halide: Ethyl 4-bromobutyrate is preferred over ethyl 4-chlorobutyrate because bromide is a better leaving group than chloride. This results in faster reaction kinetics and allows for milder reaction conditions, often leading to a cleaner reaction profile with fewer side products.

  • Solvent: A moderately polar aprotic solvent like Toluene is ideal. It effectively solvates the reactants but does not participate in the reaction (e.g., via solvolysis). Its relatively high boiling point is also suitable for reactions requiring heating or reflux to drive them to completion.[2]

  • Base: The reaction generates hydrobromic acid (HBr) as a byproduct, which protonates the dimethylamine nucleophile, rendering it inactive. To prevent this, an excess of dimethylamine or the addition of a non-nucleophilic base (like triethylamine or potassium carbonate) is required to neutralize the acid as it forms, ensuring the availability of free nucleophile.

  • Temperature: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the energy barrier for the Sₙ2 reaction, ensuring a reasonable reaction rate and driving the reaction to completion.[2]

Reaction_Mechanism cluster_reactants Reactants cluster_ts Sₙ2 Transition State cluster_products Products R1 Ethyl 4-bromobutyrate TS [Br···C···N]‡ R1->TS Nucleophilic Attack R2 Dimethylamine (Nucleophile) R2->TS P1 This compound TS->P1 Leaving Group Departure P2 Dimethylammonium bromide TS->P2

Caption: Sₙ2 mechanism for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale (0.5 mol) and can be scaled linearly with appropriate adjustments to equipment and heat transfer considerations.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMolesPurity
Ethyl 4-bromobutyrate2969-81-5195.0597.5 g (68.2 mL)0.50≥98%
Dimethylamine (40% in H₂O)124-40-345.08112.7 g (128 mL)1.0040% w/w
Potassium Carbonate (K₂CO₃)584-08-7138.2176.0 g0.55Anhydrous
Toluene108-88-392.14500 mL-Anhydrous
Diethyl Ether60-29-774.12500 mL-Anhydrous
Sodium Sulfate (Na₂SO₄)7757-82-6142.0420 g-Anhydrous
Saturated NaCl solution (Brine)--200 mL--
Equipment
  • 1000 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • 500 mL pressure-equalizing dropping funnel

  • Mechanical or magnetic stirrer with a heating mantle

  • Thermometer or thermocouple probe

  • 1000 mL separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with the stirrer, reflux condenser, and dropping funnel in a certified fume hood. Ensure all glassware is dry. Charge the flask with ethyl 4-bromobutyrate (97.5 g), potassium carbonate (76.0 g), and toluene (500 mL).

  • Reagent Addition: Add the 40% aqueous dimethylamine solution (128 mL) to the dropping funnel. Begin stirring the mixture in the flask and start adding the dimethylamine solution dropwise over 30-45 minutes. An initial exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 85-90°C) using the heating mantle. Maintain the reflux for 4-6 hours.

    • Self-Validating Checkpoint: Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting ethyl 4-bromobutyrate spot indicates reaction completion.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. A white precipitate (potassium bromide and excess carbonate) will be present. Filter the mixture through a Büchner funnel and wash the solid cake with a small amount of toluene (50 mL). Transfer the filtrate to a 1000 mL separatory funnel.

  • Aqueous Wash: Add 200 mL of deionized water to the separatory funnel. Shake vigorously and allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with 200 mL of saturated brine to remove residual water.

  • Drying and Solvent Removal: Transfer the organic layer to a large beaker and dry over anhydrous sodium sulfate (~20 g). Stir for 15 minutes, then filter to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at approximately 75-78°C at 10 mmHg.

    • Expected Outcome: A colorless, clear liquid. The expected yield is 67-75 g (85-95%).

Experimental Workflow and Data Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

  • General: This procedure must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent Hazards:

    • Ethyl 4-bromobutyrate: Is a lachrymator and skin irritant. Avoid inhalation and contact.

    • Dimethylamine: Is corrosive, flammable, and toxic upon inhalation. Handle with extreme care.

    • Toluene: Is a flammable liquid with potential reproductive toxicity. Avoid sparks and open flames.

  • Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.

Conclusion

The protocol described herein provides a reliable and high-yielding method for the synthesis of this compound. By leveraging a straightforward Sₙ2 reaction between ethyl 4-bromobutyrate and dimethylamine, this procedure achieves excellent yields (85-95%) of high-purity product. The detailed steps, mechanistic rationale, and safety guidelines make this application note a valuable resource for chemists in both academic research and industrial drug development, facilitating the consistent and scalable production of this important chemical intermediate.

References

  • United States Environmental Protection Agency. Batch Process Description for this compound. Available at: [Link]

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Application Notes & Protocols: The Strategic Use of Ethyl 4-(dimethylamino)butanoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 4-(dimethylamino)butanoate emerges as a highly versatile and strategic building block in modern medicinal chemistry. Its bifunctional nature, possessing both a reactive tertiary amine and a modifiable ester group, allows for its incorporation into a diverse range of molecular scaffolds. This guide provides an in-depth exploration of its chemical properties, core applications, and detailed, field-proven protocols for its synthesis and subsequent transformation into advanced pharmaceutical intermediates, particularly focusing on the synthesis of quaternary ammonium compounds with therapeutic potential.

Introduction: A Profile of a Versatile Building Block

This compound (CAS 22041-23-2) is a liquid organic compound characterized by a four-carbon butanoate backbone, an ethyl ester functional group, and a terminal dimethylamino moiety.[1] This unique structure provides two distinct points for chemical modification, making it an ideal starting material or intermediate in multi-step synthetic pathways.

The tertiary amine acts as a potent nucleophile, readily undergoing alkylation to form quaternary ammonium salts. The ester group, conversely, can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into various amides. This inherent reactivity allows chemists to strategically build molecular complexity, introducing charged moieties for solubility or cell membrane interaction, or extending carbon chains to achieve optimal pharmacological activity.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a reagent is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 22041-23-2[1]
Molecular Formula C₈H₁₇NO₂[1]
Molecular Weight 159.23 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 194.7°C at 760 mmHg
Density 0.929 g/cm³
Flash Point 65.8°C
Solubility Soluble in organic solvents, limited solubility in water

Core Application: A Gateway to Quaternary Ammonium Scaffolds

A primary application of this compound in pharmaceutical development is its role as a precursor to quaternary ammonium compounds. These positively charged molecules are of significant interest due to their structural resemblance to endogenous molecules like choline and their ability to interact with biological membranes and receptors.

A pertinent example of this scaffold's therapeutic potential is found in patent WO2011048201A1, which describes novel quaternary ammonium butanoates for the potential treatment of cardiovascular disease.[2] While the patent outlines a different synthetic route, the target molecule class highlights the pharmaceutical relevance of the structures readily accessible from this compound.

The general strategy involves a two-step process:

  • Quaternization: The nucleophilic dimethylamino group is alkylated using a suitable electrophile (e.g., an alkyl halide or sulfate) in an SN2 reaction. This step irreversibly forms the quaternary ammonium salt.

  • Ester Hydrolysis: The ethyl ester is subsequently hydrolyzed, typically under basic conditions (saponification), to unmask a carboxylate group. The final product is a stable zwitterionic compound, or betaine.

This synthetic sequence is a powerful method for creating drug candidates that require both a cationic center and an anionic group within the same molecule.

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Hydrolysis A This compound C Quaternary Ammonium Ester Intermediate A->C SN2 Reaction (Solvent: Acetonitrile) B Alkylating Agent (R-X) e.g., Ethyl Iodide B->C D Quaternary Ammonium Ester Intermediate F Final Product: Quaternary Ammonium Carboxylate (Betaine) D->F Saponification E Base (e.g., KOH) Water/Ethanol E->F

Caption: Synthetic pathway from this compound to a quaternary ammonium carboxylate.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the underlying chemical principles. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from commercially available starting materials. The reaction is a nucleophilic substitution where dimethylamine displaces a bromide.

G reagents Ethyl 4-bromobutanoate + Dimethylamine (40% in H2O) + K2CO3 (Base) reaction Reaction: Stir at 60-70°C (Monitor by TLC/GC-MS) reagents->reaction solvent Solvent: Acetonitrile (ACN) solvent->reaction workup Workup: 1. Filter solids 2. Concentrate filtrate 3. Aqueous extraction reaction->workup purification Purification: Vacuum Distillation workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Reagent Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 4-bromobutanoate (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq) as a base, and acetonitrile (ACN, ~3 mL per gram of bromoester).

    • Causality: Acetonitrile is a polar aprotic solvent, ideal for SN2 reactions as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity. K₂CO₃ is an inexpensive base used to neutralize the HBr formed if a dimethylamine salt were used and to maintain basic conditions.

  • Reaction Execution: While stirring, add a 40% aqueous solution of dimethylamine (1.2 eq) dropwise. Heat the mixture to 60-70°C.

    • Causality: Heating increases the reaction rate. The reaction is exothermic, so controlled addition is necessary. Progress should be monitored by TLC or GC-MS until the starting bromoester is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃, KBr) and wash the solid cake with a small amount of acetonitrile.

  • Solvent Removal & Extraction: Combine the filtrates and concentrate under reduced pressure to remove the bulk of the acetonitrile. To the resulting residue, add 1M hydrochloric acid (HCl) and ethyl acetate. Transfer to a separatory funnel. The product, being basic, will move to the aqueous layer as its hydrochloride salt, while unreacted starting material and non-basic impurities remain in the organic layer.

  • Basification & Isolation: Separate the aqueous layer and cool it in an ice bath. Slowly add 5M sodium hydroxide (NaOH) until the pH is >10. This deprotonates the product, causing it to separate as an oil.

  • Final Extraction & Drying: Extract the product from the basified aqueous layer with dichloromethane (DCM) or ethyl acetate (3x volumes). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield the final product as a clear, colorless to pale yellow liquid.

Protocol 2: Synthesis of 4-(N-benzyl-N,N-dimethylammonio)butanoate

This protocol demonstrates the core application of converting this compound into a pharmaceutically relevant quaternary ammonium betaine scaffold.

Methodology:

Step A: Quaternization

  • Reagent Preparation: In a 250 mL flask, dissolve this compound (1.0 eq) in acetonitrile (~4 mL per gram of starting material).

  • Reaction: Add benzyl bromide (1.05 eq) to the solution. Stir the mixture at room temperature.

    • Causality: Benzyl bromide is a highly reactive alkylating agent. The reaction is typically spontaneous and exothermic. A precipitate of the quaternary ammonium salt, Ethyl 4-(N-benzyl-N,N-dimethylammonio)butanoate bromide, will begin to form. For less reactive alkylating agents, heating may be required.

  • Isolation of Intermediate: Stir for 12-24 hours or until TLC/¹H NMR analysis of a small aliquot shows complete consumption of the starting amine. Collect the precipitated white solid by vacuum filtration, wash with cold diethyl ether to remove unreacted benzyl bromide, and dry under vacuum. This intermediate can be used directly in the next step.

Step B: Saponification (Hydrolysis)

  • Setup: Dissolve the quaternary ammonium ester from Step A (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Reaction: Add a solution of potassium hydroxide (KOH, 1.2 eq) in water. Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours.

    • Causality: Refluxing in aqueous base is a standard condition for saponification. The reaction progress can be monitored by the disappearance of the ester starting material (via TLC or LC-MS).

  • Workup and Purification: Cool the reaction mixture. If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, neutralize the solution carefully with 1M HCl to pH 7. Concentrate the solvent under reduced pressure. The resulting solid (a mixture of product and KBr) can be purified by recrystallization from a suitable solvent system (e.g., ethanol/isopropanol) to yield the pure zwitterionic product.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures.

  • Hazard Classification: Classified as causing eye irritation.[3]

  • GHS Pictogram: GHS07 (Exclamation Mark).[3]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[3]

    • P280: Wear protective gloves/eye protection/face protection.[3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable and cost-effective intermediate for pharmaceutical synthesis. Its dual functionality provides a robust platform for generating diverse molecular architectures, most notably quaternary ammonium compounds. The protocols outlined herein demonstrate reliable methods for both its preparation and its strategic conversion into advanced intermediates, underscoring its utility for researchers and professionals in drug development.

References

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The Strategic Application of Ethyl 4-(dimethylamino)butanoate in Medicinal Chemistry: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry, the identification and strategic deployment of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. Ethyl 4-(dimethylamino)butanoate, a bifunctional molecule featuring both a tertiary amine and an ethyl ester, represents a key building block with significant, yet often under-explored, potential.[1] Its structure is conducive to a variety of chemical transformations, making it an attractive starting point for creating more complex molecules, particularly active pharmaceutical ingredients (APIs).[2] This guide provides an in-depth exploration of the applications of this compound, focusing on its role as a precursor in the synthesis of cardiovascular agents and its potential as a linker in advanced drug delivery systems.

The core value of this intermediate lies in its two reactive centers. The tertiary amine group provides a nucleophilic site and can be readily converted into a quaternary ammonium salt, a structural motif present in numerous biologically active compounds.[2][3] Simultaneously, the ethyl ester functionality can undergo hydrolysis, amidation, or transesterification, offering pathways to a diverse range of derivatives.[2] This dual functionality allows for sequential or orthogonal chemical modifications, providing chemists with significant flexibility in molecular design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective application in experimental protocols. The key properties of this compound (CAS: 22041-23-2) are summarized below.[1][4][5][6]

PropertyValueReference
Molecular Formula C₈H₁₇NO₂[1][4]
Molecular Weight 159.23 g/mol [1][5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 194.7°C at 760 mmHg[4][6]
Density 0.929 g/cm³[4][6]
Flash Point 65.8°C[4][6]
Solubility Soluble in organic solvents; limited solubility in water[1]
LogP 0.89[4]

Primary Application: Precursor for Cardioprotective Quaternary Ammonium Compounds

A significant application of this compound is its role as a direct precursor to novel quaternary ammonium compounds with potential therapeutic value. Specifically, it can be utilized in the synthesis of 4-[ethyl(dimethyl)ammonio]butanoate, a compound that has demonstrated pronounced cardioprotective effects, reportedly more effective than Meldonium in certain in vivo myocardial infarction models.[4]

The synthesis leverages the nucleophilicity of the tertiary amine on the butanoate backbone. Through a classic N-alkylation reaction, known as the Menschutkin reaction, the tertiary amine is converted into a quaternary ammonium salt. This transformation is not only a key step in the synthesis of the target molecule but also fundamentally alters the compound's physicochemical properties, such as increasing its polarity and water solubility, which can be critical for drug formulation and bioavailability.[7][8]

Reaction Pathway Overview

The conversion of this compound to a quaternary ammonium salt is a straightforward and efficient synthetic step. The workflow involves the direct alkylation of the tertiary amine using an appropriate alkylating agent, followed by purification.

G cluster_0 Synthesis Workflow Start This compound (Starting Material) Step1 N-Alkylation Reaction (Quaternization) Start->Step1 Step2 Purification (e.g., Trituration, Recrystallization) Step1->Step2 End 4-[ethyl(dimethyl)ammonio]butanoate (Final Product) Step2->End

Caption: High-level workflow for the synthesis of the target quaternary ammonium compound.

Detailed Experimental Protocol: Synthesis of 4-[ethyl(dimethyl)ammonio]butanoate bromide

This protocol is adapted from a similar synthesis described for the corresponding methyl ester in patent literature.[4] It provides a robust method for the quaternization of this compound.

Materials:

  • This compound (CAS: 22041-23-2)

  • Bromoethane (CAS: 74-96-4)

  • Dichloromethane (DCM), anhydrous (CAS: 75-09-2)

  • Acetone, anhydrous (CAS: 67-64-1)

  • Pentane or Hexane (for washing)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser (optional, depending on scale and temperature)

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (approx. 5-10 mL per gram of starting material).

    • Rationale: Anhydrous conditions are crucial to prevent side reactions, such as hydrolysis of the ester or reaction of the alkylating agent with water. An inert atmosphere prevents the introduction of atmospheric moisture.

  • Addition of Alkylating Agent: To the stirred solution, add bromoethane (1.5-1.6 equivalents) dropwise at room temperature.

    • Rationale: A slight excess of the alkylating agent ensures the complete conversion of the tertiary amine. Dropwise addition helps to control any potential exotherm, although the reaction is typically mild.

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the precipitation of the quaternary ammonium salt product, which is often insoluble in the nonpolar reaction solvent. The reaction is typically complete within 24 hours.

  • Product Isolation:

    • Upon completion, evaporate the reaction mixture to dryness under reduced pressure to remove the solvent and excess bromoethane.

    • A white or off-white solid should be obtained.

  • Purification (Trituration):

    • Add a sufficient volume of anhydrous acetone to the solid residue.

    • Stir the suspension vigorously. The quaternary ammonium salt product is typically insoluble in acetone, while unreacted starting materials and non-polar impurities will dissolve.

    • Rationale: Trituration is an effective purification method for solid products that have significantly different solubility profiles from the impurities.

  • Final Collection and Drying:

    • Collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the filter cake with a small amount of cold, anhydrous acetone, followed by a wash with pentane or hexane to facilitate drying.

    • Dry the purified white solid in a vacuum oven over a desiccant (e.g., P₂O₅) to yield the final product, 4-ethoxy-N-ethyl-N,N-dimethyl-4-oxo-1-butanaminium bromide.

Caption: The N-alkylation (Menschutkin) reaction scheme.

Perspective: Potential as a Linker in Drug Conjugates

While the primary documented application is as a precursor, the inherent structure of this compound makes it a compelling candidate for use as a linker molecule in the design of complex therapeutics like antibody-drug conjugates (ADCs) or small-molecule drug conjugates (SMDCs).[9]

In this context, the molecule can be envisioned as a short, flexible spacer connecting a targeting moiety (like an antibody) to a cytotoxic payload.[9][10]

  • Amine Functionality: The tertiary amine can serve as an attachment point or be quaternized to modulate the solubility and pharmacokinetic properties of the entire conjugate.[11]

  • Ester Functionality: The ester group can be hydrolyzed under specific physiological conditions (e.g., by esterases in a tumor microenvironment) to release the payload. Alternatively, it can be converted to a more stable amide bond to form a non-cleavable linker, which relies on the complete degradation of the antibody for drug release.[11]

Caption: Conceptual use of the butanoate derivative as a linker in an ADC.

This application remains largely theoretical without direct published examples but represents a logical and promising area for future research and development for scientists in the field of targeted drug delivery.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its primary, documented application as a precursor for a novel cardioprotective quaternary ammonium salt highlights its utility in synthesizing APIs with important therapeutic potential.[4] The straightforward and high-yielding nature of its N-alkylation makes it an attractive tool for drug discovery and development. Furthermore, its bifunctional nature suggests significant, yet-to-be-realized potential as a linker in sophisticated drug conjugate systems. Researchers and drug development professionals are encouraged to consider this accessible building block for the creation of next-generation therapeutics.

References

  • Kalvinsh, I., Veveris, M., & Zvejniece, L. (2011). Use of 4-[ethyl(dimethyl)ammonio]butanoate in the treatment of cardiovascular disease. WO2011048201A1.
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  • University of Illinois at Urbana-Champaign. (2022). New chemical reaction creates a faster, simpler way of making tertiary amines for medicines. [Link]

  • Google Patents. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)
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  • apicule. Ethyl 4-(butylamino)benzoate (CAS No: 94-32-6) API Intermediate Manufacturers. [Link]

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  • Su, D., et al. (2015). Current ADC Linker Chemistry. [Link]

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  • PubMed Central. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. [Link]

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  • Regulations.gov. US Patent No. 8829195. [Link]

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Application Notes and Protocols for Ethyl 4-(dimethylamino)butanoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

Ethyl 4-(dimethylamino)butanoate is a valuable bifunctional molecule in the landscape of organic synthesis, particularly for researchers, scientists, and professionals in drug development. Its structure, incorporating both a tertiary amine and an ethyl ester, offers two distinct points for chemical modification. This dual reactivity allows for its use as a versatile intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] The tertiary amine moiety can undergo reactions such as quaternization to form ammonium salts, or oxidation to N-oxides, while the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol. This guide provides detailed experimental protocols for key transformations of this compound, offering insights into the practical execution and underlying principles of these reactions.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in any experimental setup. This compound is typically a colorless to pale yellow liquid with a characteristic fruity odor.[2]

PropertyValueSource
CAS Number 22041-23-2[3]
Molecular Formula C₈H₁₇NO₂[1]
Molecular Weight 159.23 g/mol [1]
Boiling Point 194.7°C at 760 mmHg[4]
Density 0.929 g/cm³[4]
Flash Point 65.8°C[4]
Solubility Soluble in organic solvents, limited solubility in water.[2]

Safety Considerations: this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific applications and scales.

Protocol 1: N-Quaternization with Methyl Iodide

The quaternization of the tertiary amine in this compound with an alkyl halide, such as methyl iodide, results in the formation of a quaternary ammonium salt. This transformation is fundamental for modifying the electronic and steric properties of the molecule, which can be crucial in tuning its biological activity or physical properties. The reaction proceeds via a standard SN2 mechanism.

quaternization reactant This compound product Quaternary Ammonium Iodide Salt reactant->product Acetonitrile, RT reagent Methyl Iodide (CH3I) reagent->product

Figure 1: General workflow for the N-quaternization of this compound.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Anhydrous acetonitrile (CH₃CN)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approximately 0.2 M concentration).

  • Inert Atmosphere: Flush the flask with nitrogen or argon and maintain a positive pressure of the inert gas throughout the reaction.

  • Addition of Alkylating Agent: While stirring the solution at room temperature, add methyl iodide (1.1 eq.) dropwise via a syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary but are typically in the range of 12-24 hours.[5]

  • Product Isolation: Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, the product can often be precipitated by the addition of a less polar solvent, such as anhydrous diethyl ether.[5]

  • Purification: Wash the isolated solid with a small amount of cold diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield the quaternary ammonium iodide salt.

Data Summary Table:

ParameterValue
Stoichiometry This compound: 1.0 eq, Methyl Iodide: 1.1 eq
Solvent Anhydrous Acetonitrile
Temperature Room Temperature
Reaction Time 12 - 24 hours
Expected Yield > 90%
Protocol 2: Reduction of the Ester to 4-(dimethylamino)-1-butanol

The reduction of the ethyl ester functionality to a primary alcohol is a common and powerful transformation. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this conversion.[6][7][8] This reaction yields 4-(dimethylamino)-1-butanol, a useful intermediate with a primary alcohol for further derivatization.

reduction reactant This compound product 4-(dimethylamino)-1-butanol reactant->product 0 °C to RT reagent 1. LiAlH4, Anhydrous THF 2. H2O quench reagent->product

Figure 2: Workflow for the LiAlH4 reduction of this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Dropping funnel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add deionized water (volume equal to the mass of LiAlH₄ used in grams) dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that generates hydrogen gas.

  • Work-up: Following the water quench, add 1 M NaOH solution (volume equal to the mass of LiAlH₄ used) and then add deionized water again (3 times the volume of the mass of LiAlH₄).

  • Filtration and Extraction: Stir the resulting mixture for 30 minutes, then filter the solid aluminum salts through a pad of celite. Wash the filter cake with THF. Combine the filtrates and dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-(dimethylamino)-1-butanol. The product can be further purified by vacuum distillation.

Data Summary Table:

ParameterValue
Stoichiometry This compound: 1.0 eq, LiAlH₄: 1.5 eq
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Expected Yield 80 - 90%
Protocol 3: Alkaline Hydrolysis to 4-(dimethylamino)butanoic acid

Alkaline hydrolysis, or saponification, of the ester provides the corresponding carboxylate salt, which can then be acidified to yield the carboxylic acid. This is a robust and generally high-yielding reaction.[2][9][10]

hydrolysis reactant This compound step1 1. NaOH (aq), Reflux reactant->step1 intermediate Sodium 4-(dimethylamino)butanoate step1->intermediate step2 2. HCl (aq) intermediate->step2 product 4-(dimethylamino)butanoic acid step2->product

Figure 3: Step-wise process for the alkaline hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 1 M aqueous solution of NaOH (2.0 eq.).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting ester is no longer detectable. This typically takes 2-4 hours. The disappearance of the water-insoluble ester and the formation of a homogeneous solution is a good visual indicator of reaction progress.

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the pH of the solution is acidic (pH ~ 5-6).

  • Product Isolation: The product, 4-(dimethylamino)butanoic acid, may precipitate from the solution upon acidification. If so, collect the solid by vacuum filtration. If it remains in solution, the water can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Summary Table:

ParameterValue
Stoichiometry This compound: 1.0 eq, NaOH: 2.0 eq
Solvent Water
Temperature Reflux
Reaction Time 2 - 4 hours
Expected Yield > 95%

Conclusion

The protocols outlined in this application note provide a solid foundation for the synthetic manipulation of this compound. The dual functionality of this molecule makes it a valuable starting material for the synthesis of a diverse range of target compounds. By understanding the principles behind these fundamental reactions, researchers can effectively utilize this versatile building block in their synthetic endeavors.

References

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Introduction: The Analytical Imperative for Ethyl 4-(dimethylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Ethyl 4-(dimethylamino)butanoate

This compound, a tertiary amine and ester, serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1] Its molecular architecture, featuring both a nucleophilic dimethylamino group and an electrophilic ester moiety, dictates its reactivity and potential applications. Accurate and comprehensive characterization of this compound is paramount to ensure identity, purity, and consistency in research and development settings. Impurities or degradation products can significantly impact reaction yields, biological activity, and the safety profile of downstream products.

This guide provides a multi-faceted analytical strategy for the robust characterization of this compound. We move beyond simple data reporting to explain the causality behind methodological choices, offering field-proven protocols grounded in the physicochemical properties of the molecule. The techniques detailed herein—spectroscopic and chromatographic—form a self-validating system for unambiguous structural elucidation and purity assessment.

Physicochemical Profile

A thorough understanding of the compound's properties is the foundation for selecting and optimizing analytical methods. For instance, its boiling point informs the thermal parameters for Gas Chromatography (GC), while its functional groups predict its spectral behavior in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

PropertyValueSource
CAS Number 22041-23-2[1][2][3]
Molecular Formula C₈H₁₇NO₂[1][2][3][4]
Molecular Weight 159.23 g/mol [1][3][4][5][6]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 194.7°C at 760 mmHg[2][7]
Density 0.929 g/cm³[2][7]
Flash Point 65.8°C[2][7]
Solubility Soluble in organic solvents; limited water solubility[1]
SMILES CCOC(=O)CCCN(C)C[2][3]

Part 1: Spectroscopic Characterization

Spectroscopic methods provide fundamental information about the molecular structure by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide an unambiguous map of its structure.

Causality of Method Choice: The molecule has multiple, distinct proton and carbon environments, making it an ideal candidate for NMR analysis. The chemical shifts and coupling patterns will confirm the connectivity of the ethyl ester and the dimethylamino butyl chain.

Predicted ¹H and ¹³C NMR Spectral Data

Assignment¹H NMR (Predicted δ, Multiplicity, Integration)¹³C NMR (Predicted δ)
Ethyl (CH₃) ~1.2 ppm (t, 3H)~14 ppm
Ethyl (CH₂) ~4.1 ppm (q, 2H)~60 ppm
N-Methyl (CH₃)₂ ~2.2 ppm (s, 6H)~45 ppm
C4-Methylene (CH₂-N) ~2.3 ppm (t, 2H)~57 ppm
C3-Methylene ~1.8 ppm (quint, 2H)~22 ppm
C2-Methylene (CH₂-C=O) ~2.4 ppm (t, 2H)~31 ppm
Carbonyl (C=O) -~173 ppm

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for non-polar to moderately polar organic compounds.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation:

    • Spectrometer: 300 MHz or higher field strength NMR spectrometer.

    • Probe: Standard 5 mm broadband probe.

    • Temperature: 298 K (25 °C).

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45° to balance signal intensity and relaxation time.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds. A shorter delay is acceptable for qualitative ¹H NMR.

    • Number of Scans: 8-16 scans, sufficient for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Mode: Proton-decoupled (to produce singlets for all carbon signals).

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate ¹H NMR signals and assign peaks based on chemical shift, multiplicity, and integration values.

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.

Causality of Method Choice: Electron Ionization (EI) is a high-energy technique that will induce characteristic fragmentation of the molecule, confirming the presence of the ethyl ester and dimethylamino groups. Electrospray Ionization (ESI), a softer technique, will confirm the molecular weight via the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation, which is essential for generating the [M+H]⁺ ion in positive ion mode.

  • Instrumentation: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Scan Range: m/z 50-500.

  • Expected Data: A prominent peak at m/z 160.13, corresponding to the protonated molecule [C₈H₁₇NO₂ + H]⁺.[8] The monoisotopic mass is 159.126 g/mol .[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Causality of Method Choice: The structure of this compound contains distinct functional groups (ester C=O, ester C-O, and aliphatic C-H and C-N bonds) that have characteristic absorption frequencies in the infrared spectrum.

Experimental Protocol: FTIR

  • Sample Preparation: As the compound is a liquid, it can be analyzed directly as a thin film. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: An FTIR spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Collection: Acquire a background spectrum of the clean salt plates first, then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Expected Data:

    • ~2950-2800 cm⁻¹: C-H stretching vibrations (aliphatic).

    • ~1735 cm⁻¹: A strong, sharp peak corresponding to the C=O (ester) stretch.

    • ~1250-1150 cm⁻¹: A strong C-O (ester) stretching vibration.

    • ~1100-1000 cm⁻¹: C-N stretching vibration.

Part 2: Chromatographic Characterization

Chromatographic techniques are essential for separating the main compound from any impurities, thus providing a definitive assessment of purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. It combines the separation power of GC with the identification capabilities of MS.

Causality of Method Choice: With a boiling point of 194.7°C, this compound is sufficiently volatile and thermally stable for GC analysis.[2][7] Coupling GC to an MS detector allows for the confident identification of the main peak and any potential impurities based on their mass spectra.[9]

Overall Characterization Workflow

G cluster_start Sample Acquisition cluster_methods Analytical Techniques cluster_results Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis MS Direct Infusion MS (ESI-MS) Sample->MS Analysis FTIR FTIR Spectroscopy Sample->FTIR Analysis GCMS GC-MS Sample->GCMS Analysis Structure Structural Elucidation NMR->Structure Confirms C-H Framework Identity Identity Confirmation MS->Identity Confirms Molecular Weight FTIR->Identity Confirms Functional Groups Purity Purity Assessment GCMS->Purity Separates & Identifies Components Final Comprehensive Characterization Report Structure->Final Purity->Final Identity->Final

Caption: General workflow for the analytical characterization of the target compound.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).

  • GC Parameters:

    • Column: A standard non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). The 5% phenyl-methylpolysiloxane phase provides good selectivity for a broad range of compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Injector Temperature: 250°C. This ensures rapid volatilization without thermal degradation.

    • Injection Volume: 1 µL with a split ratio of 20:1 to avoid column overloading.

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 15°C/min.

      • Final Hold: Hold at 220°C for 5 minutes. This program ensures good separation from potential volatile impurities and elution of the main peak in a reasonable time.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

  • Data Analysis: The retention time of the primary peak will confirm its identity against a standard, if available. The mass spectrum of the peak will be used for confirmation. The spectrum should be compared against a library (e.g., NIST) for a match.[9] Purity is assessed by integrating the peak area of the main component relative to the total ion chromatogram (TIC) area.

GC-MS Data Acquisition and Analysis Workflow

G cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Output Injector Sample Injection Column Column Injector->Column Separation Detector MS Detector Column->Detector IonSource EI Ion Source (70 eV) Detector->IonSource Molecule Transfer Analyzer Mass Analyzer (Quadrupole) IonSource->Analyzer Ion Acceleration & Fragmentation Data Data System Analyzer->Data Signal Detection TIC Total Ion Chromatogram (TIC) Data->TIC MS_Spec Mass Spectrum Data->MS_Spec TIC->MS_Spec Select Peak

Caption: Workflow diagram for a typical GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is highly effective, HPLC offers a complementary technique, especially for analyzing potential non-volatile impurities or for quantification without heat.

Causality of Method Choice: Reversed-phase HPLC is a versatile technique suitable for moderately polar compounds. Since this compound lacks a strong UV chromophore, a detector other than a standard UV-Vis detector is preferable, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). For quality control where only the primary component is quantified, a low wavelength UV detection might be sufficient.

Experimental Protocol: HPLC-ELSD

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and an ELSD.

  • HPLC Parameters:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of 60% Acetonitrile and 40% Water with 0.1% Formic Acid. The formic acid improves peak shape for the amine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C to ensure reproducible retention times.[10]

    • Injection Volume: 10 µL.

  • ELSD Parameters:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow (Nitrogen): 1.5 L/min.

  • Data Analysis: Purity is determined by the relative peak area of the main component. This method is excellent for purity assessment but requires a calibration curve for accurate quantification.

References

  • LookChem. This compound. Available at: [Link]

  • PubChem. Ethyl 4-(dimethylamino)butyrate. National Center for Biotechnology Information. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound. Available at: [Link]

  • Pharmaffiliates. This compound. Available at: [Link]

  • Vedantu. Which one of the following is ethyl 4 dimethylamino. Available at: [Link]

  • GSRS. ETHYL 4-(DIMETHYLAMINO)BUTYRATE. Global Substance Registration System. Available at: [Link]

  • PubChemLite. This compound (C8H17NO2). Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information for Green Chemistry. Available at: [Link]

  • Mohammed, A., et al. GC-MS Analysis of Chloroform Leaf Extract of Ficus exasperata Vahl. Nigerian Journal of Chemical Research. Available at: [Link]

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Quantitative Analysis of Ethyl 4-(dimethylamino)butanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed and robust protocol for the identification and quantification of Ethyl 4-(dimethylamino)butanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an organic compound used in chemical synthesis, often as an intermediate in the production of pharmaceuticals.[1] Accurate and reliable analytical methods are crucial for quality control, pharmacokinetic studies, and metabolic profiling. This guide provides a comprehensive methodology, from sample preparation to data analysis, tailored for researchers, scientists, and drug development professionals. We delve into the rationale behind key procedural steps, ensuring both technical accuracy and practical applicability.

Introduction to the Analyte and Methodology

This compound (CAS No. 22041-23-2) is an ester characterized by a tertiary amine functional group.[1] Its molecular weight is 159.23 g/mol , and it typically presents as a liquid with a boiling point of approximately 194.7°C.[2][3] These properties make it amenable to analysis by Gas Chromatography (GC), a technique that separates chemical compounds based on their volatility and interaction with a stationary phase.[4]

When coupled with Mass Spectrometry (MS), GC-MS becomes a powerful tool, providing not only separation but also definitive identification based on a compound's unique mass spectrum.[5] The analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and adsorption onto active sites within the GC system.[6] However, tertiary amines, such as this compound, are generally the least problematic compared to their primary and secondary counterparts, often allowing for direct analysis without the need for chemical derivatization.[6][7] Derivatization, a process that modifies a molecule to improve its analytical properties, is a common strategy for polar compounds like primary/secondary amines, but can often be omitted for this specific analyte, simplifying the workflow.[8][9]

This protocol leverages the standard Electron Ionization (EI) mode, which generates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.

Experimental Workflow Overview

The analytical process follows a systematic workflow, beginning with sample preparation to isolate and concentrate the analyte, followed by instrumental analysis and data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Matrix Sample (e.g., Reaction Mixture, Biological Fluid) Spike Spike with Internal Standard (IS) Sample->Spike Quantification Strategy Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Isolate Analyte Concentrate Evaporate & Reconstitute in Volatile Solvent Extract->Concentrate Increase Sensitivity Inject Inject into GC-MS Concentrate->Inject GC GC Separation (Based on Volatility) Inject->GC MS MS Detection (Ionization & Fragmentation) GC->MS Qual Qualitative Analysis (Retention Time & Mass Spectrum) MS->Qual Quant Quantitative Analysis (Calibration Curve) Qual->Quant Report Final Report Quant->Report

Caption: General workflow for GC-MS analysis of this compound.

Detailed Experimental Protocol

Reagents and Materials
  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Hexane, Methanol (all HPLC or GC grade).

  • Internal Standard (IS): A suitable non-interfering compound, for example, Diphenyl phthalate or a deuterated analog of the analyte.

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[10]

  • Extraction Supplies: Centrifuge tubes, separatory funnel for Liquid-Liquid Extraction (LLE), or SPE cartridges (e.g., C18) for Solid-Phase Extraction.

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix into a clean, volatile solvent suitable for GC injection.[5]

Protocol: Liquid-Liquid Extraction (LLE)

  • Aliquot Sample: Transfer a known volume or mass of the sample (e.g., 1 mL) into a centrifuge tube.

  • Spike Internal Standard: Add a precise volume of the Internal Standard stock solution. The IS corrects for variations in extraction efficiency and injection volume.[11]

  • pH Adjustment (if necessary): For aqueous samples, adjust the pH to >10 with a base (e.g., 1M NaOH) to ensure the amine is in its free base form, maximizing its solubility in the organic solvent.

  • Extraction: Add 2-3 mL of an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate). Vortex vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge for 5-10 minutes at ~3000 rpm to achieve a clean separation of the aqueous and organic layers.[12]

  • Collect Organic Layer: Carefully transfer the organic layer (bottom layer for DCM) to a clean tube.

  • Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen.[13] This step concentrates the analyte, improving detection limits.

  • Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 100-200 µL) of ethyl acetate or the initial mobile phase solvent.[12]

  • Transfer: Transfer the final solution to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument in use. A standard non-polar column is recommended as it separates compounds primarily by boiling point.[11]

Parameter Setting Rationale
Gas Chromatograph (GC)
Column HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14][15]A versatile, robust, and low-polarity column suitable for a wide range of semi-volatile compounds.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode & Volume 1 µL, Splitless (or Split 20:1 for higher concentrations).[14][15]Splitless mode provides maximum sensitivity for trace analysis, while a split injection prevents column overloading for more concentrated samples.
Carrier Gas Helium, constant flow at 1.0 mL/min.[14][16]Inert carrier gas providing good chromatographic efficiency.
Oven Program Initial 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[15][17]The initial hold allows for solvent focusing, while the temperature ramp ensures separation of compounds with different boiling points and elution of the analyte.
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV.[15]Standard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation.
Source Temperature 230 °C.[15][17]An optimal temperature to maintain ionization efficiency and prevent contamination or degradation within the source.
Transfer Line Temp. 280 °C.[17]Must be hot enough to prevent condensation of the analyte as it transfers from the GC column to the MS source.
Acquisition Mode Full Scan (m/z 40-300) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis.Full Scan mode collects data across a wide mass range for identification. SIM mode focuses on specific ions, dramatically increasing sensitivity for quantification.[7]
Solvent Delay 3-4 minutesPrevents the high concentration of solvent from entering the MS detector, which would cause unnecessary filament wear and source contamination.[17]

Data Analysis and Interpretation

Qualitative Identification

Identification of this compound is confirmed by two parameters:

  • Retention Time (RT): The compound should consistently elute at the same time under identical chromatographic conditions.

  • Mass Spectrum: The acquired mass spectrum should match the reference spectrum from a library (e.g., NIST, Wiley) or a previously run standard.

Mass Spectrum and Fragmentation

Under EI, this compound (Molecular Weight: 159.23) will fragment in a predictable manner. The most significant fragmentation is the alpha-cleavage adjacent to the nitrogen atom, which is characteristic of amines. This cleavage results in the formation of a highly stable iminium ion.

  • Molecular Ion (M+•): m/z 159. While potentially weak or absent in the EI spectrum, its presence can be confirmed using a softer ionization technique like Chemical Ionization (CI) if necessary.[18]

  • Key Fragment (Base Peak): m/z 58. This corresponds to the [CH2=N(CH3)2]+ ion, formed via alpha-cleavage. It is typically the most abundant ion (the base peak) in the spectrum of alkyl-dimethylamines.

  • Other Fragments: Other significant ions may include m/z 114 [M - OC2H5]+ from the loss of the ethoxy group, and m/z 87 [M - C4H8N]+.

A visual representation of this primary fragmentation pathway is provided below.

Fragmentation cluster_parent Parent Molecule (m/z 159) cluster_products Key Fragments Parent [CH3CH2O-C(=O)-CH2CH2CH2-N(CH3)2]+• Frag1 [CH2=N(CH3)2]+ m/z 58 (Base Peak) Parent->Frag1 Alpha-Cleavage Frag2 [M - OC2H5]+ m/z 114 Parent->Frag2 Loss of Ethoxy Radical

Caption: Predicted EI fragmentation of this compound.

Quantitative Analysis

For accurate quantification, a calibration curve is constructed.

  • Prepare Standards: Create a series of calibration standards (e.g., 5-7 levels) of known concentrations spanning the expected sample concentration range.

  • Spike IS: Spike each standard with the same constant amount of the internal standard.

  • Analyze Standards: Analyze each standard using the established GC-MS method in SIM or Full Scan mode.

  • Construct Curve: Plot the ratio of the analyte peak area to the IS peak area (Y-axis) against the known concentration of the analyte (X-axis).

  • Calculate Unknowns: Analyze the prepared unknown samples. Using the peak area ratio obtained from the sample and the linear regression equation from the calibration curve (y = mx + c), calculate the concentration of this compound in the original sample.

Method Validation

For use in regulated environments, the method must be validated according to international guidelines (e.g., ICH, FDA). Key parameters to assess include:

  • Linearity: The R² value of the calibration curve should be >0.99.[19]

  • Accuracy & Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels. Accuracy should be within ±15%, and precision (RSD) should be <15%.[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. Typically determined based on signal-to-noise ratios (S/N of 3 for LOD, 10 for LOQ).[14]

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Stability: Analyte stability in the matrix and prepared samples under various storage conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. The methodology, from sample extraction to instrumental parameters and data analysis, is designed to be robust, reliable, and adaptable. By explaining the causality behind experimental choices, this guide equips researchers and drug development professionals with the necessary tools to implement and optimize this analytical method for their specific applications, ensuring high-quality and defensible results.

References

  • GC/MS determination of amines following exhaustive trifluoroacetylation. Penn State University Libraries Catalog.
  • Gas chromatography of amines as various derivatives. ResearchGate. Available at: [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect.
  • Amines Analysis by Packed Column GC. LabRulez GCMS.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH). Available at: [Link]

  • Sample Preparation Guidelines for GC-MS.
  • Sample preparation GC-MS. SCION Instruments. Available at: [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters.
  • Preparing Samples for GC-MS/MS Analysis. Organomation. Available at: [Link]

  • What Is Derivatization In GC-MS? YouTube. Available at: [Link]

  • Ethyl 4-(dimethylamino)butyrate. PubChem. Available at: [Link]

  • Derivatization of tertiary amine for GC/MS? Reddit. Available at: [Link]

  • Analysis of primary, secondary and tertiary amines. Agilent.
  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • This compound. LookChem. Available at: [Link]

  • This compound. India Fine Chemicals. Available at: [Link]

  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent.
  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology. Available at: [Link]

  • Simultaneous Analysis of 11 Short-Chain Fatty Acids in Human Plasma and Samples Using GC-MS. Shimadzu.
  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. Available at: [Link]

  • Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. National Institutes of Health (NIH). Available at: [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. National Institutes of Health (NIH). Available at: [Link]

  • Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. National Institutes of Health (NIH). Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(dimethylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-(dimethylamino)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1] Its synthesis can be approached through several routes, with the most common being the Fischer esterification of 4-(dimethylamino)butyric acid and the reductive amination of ethyl 4-oxobutanoate. This guide will provide detailed protocols, troubleshooting for common issues, and a comprehensive FAQ section for both methods to help you optimize your reaction outcomes.

Part 1: Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Fischer Esterification of 4-(Dimethylamino)butyric Acid

This classical approach involves the acid-catalyzed reaction of 4-(dimethylamino)butyric acid with ethanol.[2][3][4]

Question: I am attempting the Fischer esterification of 4-(dimethylamino)butyric acid with ethanol and sulfuric acid, but I'm seeing very low conversion to the desired ester. What are the likely causes and how can I improve my yield?

Answer:

Low yields in Fischer esterification are common due to the reversible nature of the reaction.[2][3] For amino acids, this is further complicated by their zwitterionic nature, which can reduce the reactivity of the carboxylic acid group.[5] Here’s a systematic approach to troubleshooting:

1. Driving the Equilibrium: The primary challenge is the equilibrium between reactants and products. To favor the formation of the ester, you must remove water as it is formed or use a large excess of one reactant.

  • Excess Alcohol: Using ethanol as the solvent provides a large molar excess, which can effectively shift the equilibrium towards the product.[2][3][6]

  • Water Removal:

    • Dean-Stark Apparatus: If using a solvent like toluene, a Dean-Stark trap is highly effective for azeotropically removing water.[2][4]

    • Drying Agents: The inclusion of molecular sieves in the reaction mixture can also absorb the water produced.

2. Catalyst Choice and Concentration:

  • Sulfuric Acid: Concentrated sulfuric acid is a common and effective catalyst.[2] Ensure you are using a sufficient catalytic amount.

  • Alternative Catalysts: Other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used.[2][7] In some cases, Lewis acids may also be effective.[7]

3. Reaction Temperature and Time:

  • Reflux Conditions: Ensure the reaction is heated to a steady reflux to provide sufficient activation energy. The temperature will depend on the solvent used (e.g., the boiling point of ethanol or toluene).[2]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Esterifications can be slow, sometimes requiring several hours to reach equilibrium.[7]

4. Reactant Quality:

  • Anhydrous Conditions: Ensure your ethanol and any other solvents are anhydrous. Water present at the start of the reaction will inhibit the forward reaction.

  • Starting Material Purity: Use pure 4-(dimethylamino)butyric acid. Impurities can interfere with the reaction.

Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation can significantly reduce the yield and complicate purification. Here are the most probable side reactions and mitigation strategies:

  • N-Alkylation: The tertiary amine of your starting material or product could potentially be alkylated by the ethanol under acidic conditions, though this is generally less favorable than esterification.

    • Mitigation: Careful control of reaction temperature and time can help minimize this. Avoid excessively harsh conditions.

  • Dehydration and Other Decompositions: At high temperatures and strong acid concentrations, other decomposition pathways may become accessible.

    • Mitigation: Use the minimum effective catalyst concentration and maintain a controlled reflux.

Route 2: Reductive Amination of Ethyl 4-oxobutanoate

This method involves the reaction of ethyl 4-oxobutanoate with dimethylamine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[8][9]

Question: I am performing a reductive amination of ethyl 4-oxobutanoate with dimethylamine and a reducing agent, but the reaction is not going to completion. How can I improve the conversion?

Answer:

Incomplete reductive amination can be due to several factors related to the formation of the intermediate and the reduction step.

1. Choice of Reducing Agent: The selection of the reducing agent is critical for a successful one-pot reductive amination.

  • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild enough not to reduce the starting aldehyde/ketone but is effective at reducing the intermediate iminium ion. It is moisture-sensitive and typically used in solvents like dichloromethane (DCM) or dichloroethane (DCE).[10]

  • Sodium Cyanoborohydride (NaBH₃CN): Another common choice, it is less sensitive to moisture than STAB and can be used in protic solvents like methanol. Its reducing power is pH-dependent, being more selective for the iminium ion at mildly acidic pH.[9][10]

  • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde. If using NaBH₄, it is best to first allow the imine/enamine to form before adding the reducing agent in a stepwise manner.[10]

2. Reaction Conditions:

  • pH Control: The formation of the iminium ion is typically favored under slightly acidic conditions (pH 4-6). This can be achieved by adding a small amount of acetic acid.

  • Solvent: The choice of solvent is important and often depends on the reducing agent used (see above).

  • Temperature: Most reductive aminations are run at room temperature. If the reaction is sluggish, gentle heating may be beneficial, but this can also promote side reactions.

3. Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of the amine and/or the reducing agent may be necessary to drive the reaction to completion.

Question: After the work-up of my reductive amination, I am having trouble purifying the this compound from the reaction mixture. What are the best purification strategies?

Answer:

Purification of tertiary amines can be challenging due to their basic nature.

  • Aqueous Work-up: A standard aqueous work-up is the first step.

    • Quench the reaction carefully with water or a mild acid.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic components.

    • Wash with brine to remove excess water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: If the crude product is not pure after work-up, column chromatography is often necessary.

    • Stationary Phase: Standard silica gel can be used, but the acidity of the silica can cause streaking and poor separation of basic amines. To counteract this, you can:

      • Add a small amount of a tertiary amine like triethylamine (e.g., 1-2%) to the eluent system.

      • Use a deactivated silica gel or an amine-functionalized silica gel for better results.

    • Eluent System: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is a good starting point.

  • Distillation: As this compound is a liquid, vacuum distillation can be an effective purification method for larger scales if the impurities have significantly different boiling points.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound?

A1: The "better" route depends on the availability of starting materials, scale, and the equipment available.

  • Fischer Esterification: This is a good option if 4-(dimethylamino)butyric acid is readily available. It is a classic, well-understood reaction. However, driving the equilibrium to completion can be a challenge.

  • Reductive Amination: This route is often preferred for its high efficiency and the ability to perform it as a one-pot reaction. The starting material, ethyl 4-oxobutanoate, can be prepared from succinic anhydride.[11] This method generally offers milder reaction conditions.

Q2: Can I use a different alcohol for the Fischer esterification?

A2: Yes, other primary or secondary alcohols can be used, which will result in the corresponding alkyl 4-(dimethylamino)butanoate. Tertiary alcohols are generally not suitable as they are prone to elimination under acidic conditions.[7]

Q3: How do I monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring reaction progress. Use a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) and visualize the spots with a UV lamp and/or a potassium permanganate stain. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What are the key safety precautions for these syntheses?

A4:

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Fischer Esterification: Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Reductive Amination:

    • Sodium Triacetoxyborohydride (STAB): Reacts with water. Handle in a dry environment.

    • Sodium Cyanoborohydride (NaBH₃CN): Is toxic and can release hydrogen cyanide gas upon contact with strong acids. The work-up should be performed carefully, ensuring the solution is basic before disposal.

    • Dimethylamine: Is a flammable and corrosive gas/liquid. Handle with appropriate containment.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information.

  • Infrared (IR) Spectroscopy: You should see a characteristic ester carbonyl stretch (~1730 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Purity Analysis: GC or HPLC can be used to determine the purity of the final product.

Part 3: Experimental Protocols

Protocol 1: Fischer Esterification of 4-(Dimethylamino)butyric Acid

This protocol is a general procedure and may require optimization.

Materials:

  • 4-(Dimethylamino)butyric acid

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(dimethylamino)butyric acid (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 10-20 eq, or use as the solvent).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Remove the ice bath and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add ethyl acetate to extract the product.

  • Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography as needed.

Protocol 2: Reductive Amination of Ethyl 4-oxobutanoate

This protocol uses sodium triacetoxyborohydride and is adapted from general reductive amination procedures.[12]

Materials:

  • Ethyl 4-oxobutanoate

  • Dimethylamine (solution in THF or other suitable solvent)

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 4-oxobutanoate (1.0 eq) and anhydrous dichloromethane.

  • Add dimethylamine (1.2-1.5 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, monitoring for any temperature increase.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine) or vacuum distillation.

Part 4: Visualizations

Workflow Diagrams

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine 4-(dimethylamino)butyric acid and excess ethanol add_catalyst Add H₂SO₄ catalyst start->add_catalyst reflux Reflux for 4-8 hours add_catalyst->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize concentrate Concentrate in vacuo neutralize->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Vacuum Distillation or Column Chromatography dry->purify end end purify->end Pure this compound

Reductive_Amination_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine Ethyl 4-oxobutanoate, Dimethylamine, and Acetic Acid in DCM stir Stir for 30 min start->stir add_stab Add NaBH(OAc)₃ stir->add_stab react Stir for 2-12 hours add_stab->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Vacuum Distillation concentrate->purify end end purify->end Pure this compound

References

  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis route of E0199. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • PubChem. (n.d.). Ethyl 4-(dimethylamino)butyrate. Retrieved from [Link]

  • Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
  • Google Patents. (n.d.). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
  • PubMed. (2005). 4-(Dimethylamino)butyric acid labeling for electrochemiluminescence detection of biological substances by increasing sensitivity with gold nanoparticle amplification. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(dimethylamino)-2-ethyl-4-oxobutanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)butyric acid. Retrieved from [Link]

  • The Org Prep Daily. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • Georganics. (n.d.). 4-(Dimethylamino)butanoic acid hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Cytostatic Activity of (E)-Ethyl-2-Amino-5-(3,3-Dimethyl-4-Oxobutyliden)-4-Oxo-1- (2-Phenylaminobenzamido)-4,5-Dihydro-1Hpyrrol-3-Carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate.
  • Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.

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Common side products in Ethyl 4-(dimethylamino)butanoate synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(dimethylamino)butanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles to ensure the successful and efficient synthesis of your target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing insights into their root causes and actionable solutions.

Issue 1: Low Yield of this compound and Presence of a High-Boiling Point, Water-Soluble Impurity.

Scenario: You are synthesizing this compound via the reaction of ethyl 4-bromobutanoate with dimethylamine. After the reaction and work-up, you observe a lower than expected yield of your product, and a significant amount of a high-boiling, water-soluble impurity is detected.

Root Cause Analysis: The most probable cause is the over-alkylation of the desired product, this compound, by the starting material, ethyl 4-bromobutanoate. This is a common side reaction in the synthesis of tertiary amines from secondary amines and alkyl halides.[1] The tertiary amine product is itself a good nucleophile and can react with the remaining alkyl halide to form a quaternary ammonium salt.[2][3] This salt is highly polar, water-soluble, and non-volatile, which aligns with the properties of the observed impurity.

Troubleshooting Steps & Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of dimethylamine relative to ethyl 4-bromobutanoate can help to ensure that the alkyl halide is consumed before it has a chance to react with the tertiary amine product.

  • Reaction Temperature: Perform the reaction at a lower temperature. The rate of the second alkylation (quaternization) is often more sensitive to temperature than the initial desired alkylation. Running the reaction at room temperature or even cooler may significantly improve the selectivity for the tertiary amine.[2]

  • Choice of Base: The reaction of an amine with an alkyl halide produces a hydrohalic acid, which will protonate the amine starting material, rendering it non-nucleophilic. A base is often added to neutralize this acid. Using a sterically hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base), can prevent the formation of the quaternary ammonium salt.[1] This base is strong enough to neutralize the acid produced but is too bulky to be alkylated itself.

  • Slow Addition of Alkyl Halide: Adding the ethyl 4-bromobutanoate slowly to the solution of dimethylamine can help to maintain a low concentration of the alkylating agent throughout the reaction, further minimizing the chance of over-alkylation.

Visualizing the Side Reaction:

overalkylation Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate This compound (Product) This compound (Product) Ethyl 4-bromobutanoate->this compound (Product) Quaternary Ammonium Salt (Side Product) Quaternary Ammonium Salt (Side Product) Ethyl 4-bromobutanoate->Quaternary Ammonium Salt (Side Product) Dimethylamine Dimethylamine Dimethylamine->this compound (Product) Desired Reaction This compound (Product)->Quaternary Ammonium Salt (Side Product) Over-alkylation (with Ethyl 4-bromobutanoate)

Caption: Over-alkylation side reaction pathway.

Issue 2: Presence of an Acidic Impurity in the Final Product after Fischer Esterification.

Scenario: You are synthesizing this compound by the Fischer esterification of 4-(dimethylamino)butanoic acid with ethanol, using an acid catalyst like sulfuric acid. Your final product is contaminated with an acidic impurity that is difficult to remove by distillation.

Root Cause Analysis: The Fischer esterification is a reversible reaction.[4][5] The presence of water will shift the equilibrium back towards the starting materials, the carboxylic acid and the alcohol.[4] The acidic impurity is likely unreacted 4-(dimethylamino)butanoic acid. Additionally, during the aqueous work-up, some of the ester product may be hydrolyzed back to the carboxylic acid, especially if the conditions are not carefully controlled.[6][7]

Troubleshooting Steps & Solutions:

  • Drive the Equilibrium: To maximize the yield of the ester, it is crucial to shift the equilibrium to the product side. This can be achieved by:

    • Using an excess of the alcohol: Using ethanol as the solvent ensures a large excess, driving the reaction towards the ester.[4]

    • Removing water as it forms: This can be done by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[5]

  • Careful Work-up: During the work-up, it is important to neutralize the acid catalyst and any unreacted carboxylic acid.

    • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) to remove acidic components. Be cautious as this will generate CO₂ gas.

    • Follow with a brine wash to remove any remaining water and inorganic salts.

  • Purification:

    • If the acidic impurity persists, a careful distillation is often effective. However, if the boiling points are close, a column chromatography might be necessary.

    • Alternatively, the crude product can be dissolved in a non-polar organic solvent and washed again with a basic solution.

Visualizing the Fischer Esterification Equilibrium:

fischer_esterification 4-(dimethylamino)butanoic acid 4-(dimethylamino)butanoic acid This compound This compound 4-(dimethylamino)butanoic acid->this compound Esterification (Excess Ethanol, Remove Water) Ethanol Ethanol Ethanol->this compound This compound->4-(dimethylamino)butanoic acid Hydrolysis (Presence of Water) Water Water Water->4-(dimethylamino)butanoic acid

Caption: Fischer esterification equilibrium.

Frequently Asked Questions (FAQs)

Q1: What are the two main synthetic routes to this compound?

A1: The two most common synthetic routes are:

  • Nucleophilic Substitution: The reaction of an ethyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate or ethyl 4-chlorobutanoate) with dimethylamine. This is an S_N2 reaction where the nitrogen of dimethylamine displaces the halide.

  • Ring-opening of γ-butyrolactone followed by esterification: In this two-step process, γ-butyrolactone is first reacted with dimethylamine to open the lactone ring and form 4-(dimethylamino)butanoic acid.[8] This carboxylic acid is then esterified with ethanol in the presence of an acid catalyst (Fischer esterification) to yield the final product.[4][5]

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting materials. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more quantitative analysis of the reaction mixture over time.

Q3: My final product appears to be contaminated with unreacted ethyl 4-bromobutanoate. How can I remove it?

A3: Unreacted ethyl 4-bromobutanoate can often be removed by careful purification.

  • Distillation: Ethyl 4-bromobutanoate has a different boiling point than this compound, so fractional distillation under reduced pressure can be an effective separation method.

  • Aqueous Wash: Your product, this compound, is a tertiary amine and can be protonated in an acidic solution, making it water-soluble. You can dissolve your crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to extract the amine product into the aqueous layer, leaving the unreacted alkyl halide in the organic layer. Then, basify the aqueous layer and extract your product back into an organic solvent.

Q4: I am concerned about the potential for Hofmann or Cope elimination as side reactions. Are these likely to occur?

A4: Hofmann and Cope eliminations are potential side reactions for tertiary amines, but they are less likely under the typical conditions for the synthesis of this compound.

  • Hofmann Elimination requires the formation of a quaternary ammonium salt, followed by treatment with a strong base and heat.[2] While the quaternary salt can form as a side product, the subsequent elimination is unlikely unless you are heating your reaction mixture to high temperatures in the presence of a strong base.

  • Cope Elimination involves the oxidation of the tertiary amine to an N-oxide, followed by heating. This is unlikely to occur unless you have oxidizing agents present in your reaction.[2]

To avoid these, simply avoid excessive heat, strong bases, and oxidizing conditions during your synthesis and work-up.

Experimental Protocols

Protocol 1: Synthesis via Alkylation of Dimethylamine
  • To a solution of dimethylamine (2.2 equivalents) in a suitable solvent (e.g., acetonitrile or THF) in a round-bottom flask equipped with a magnetic stirrer, add a non-nucleophilic base like N,N-diisopropylethylamine (1.5 equivalents).[1]

  • Cool the mixture in an ice bath.

  • Slowly add ethyl 4-bromobutanoate (1.0 equivalent) to the cooled solution over 30 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, filter off any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis via Fischer Esterification
  • In a round-bottom flask, dissolve 4-(dimethylamino)butanoic acid (1.0 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC. The use of a Dean-Stark trap to remove water is recommended to improve the yield.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a stirred, saturated solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Common Impurities and their Characteristics

ImpurityChemical StructureFormation PathwayHow to Avoid/Remove
Quaternary Ammonium Salt [CH₃CH₂O₂(C=O)(CH₂)₃N⁺(CH₃)₂(CH₂)₃(C=O)O₂CH₂CH₃]Br⁻Over-alkylation of the product with ethyl 4-bromobutanoateControl stoichiometry, lower reaction temperature, use a hindered base. Remove by aqueous extraction.
4-(dimethylamino)butanoic acid HO₂(C=O)(CH₂)₃N(CH₃)₂Incomplete esterification or hydrolysis of the ester product.Use excess ethanol, remove water during reaction, careful basic work-up. Remove by washing with a dilute base.
Ethyl 4-bromobutanoate CH₃CH₂O₂(C=O)(CH₂)₃BrUnreacted starting materialUse a slight excess of dimethylamine. Remove by distillation or acidic wash.
Ethanol CH₃CH₂OHUnreacted starting materialRemove by evaporation or washing with water.

References

  • Dixon, D. D., et al. (2019). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 11(11), 1034-1041. [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(dimethylamino)butyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Green Chemistry. [Link]

  • Katritzky, A. R., et al. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC, 2005(6), 287-292. [Link]

  • Dixon, D. D., et al. (2019). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. University of Cambridge. [Link]

  • Millán, J. C., Hernández, J. O., & Portilla, J. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ChemistrySelect, 1(11), 2634-2638. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Ethyl 4-(dimethylamino)benzoate: A Versatile Chemical Intermediate for Synthesis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033889). Retrieved from [Link]

  • Ríos-Guzmán, C. L., et al. (2017). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules, 22(11), 1969. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Al-Mughaid, H., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Polymers, 11(4), 693. [Link]

  • Talbot, G., et al. (1958). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Canadian Journal of Chemistry, 36(4), 517-520. [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • India Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
  • Google Patents. (n.d.). CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate.
  • ResearchGate. (n.d.). The Preparation of Some Quaternary Ammonium Salts. Retrieved from [Link]

  • Phelps, I. K., & Eddy, E. A. (1908). Concerning the Purification of Esters. American Journal of Science, s4-26(153), 253-256. [Link]

  • National Center for Biotechnology Information. (2023). Quaternary Ammonium Salt Strategy and Molecular Docking Studies of Novel 5-Acyl-8-(Arylamino)-Quinolines by Acetyl and Methanesulfonyl Chloride for Dual Evaluation Bioactivity. Retrieved from [Link]

  • Clark, J. (2015). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 11.9: Hydrolysis of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • Google Patents. (n.d.). CN102344479B - Preparation method of quaternary ammonium salts of methyl ammonium bromide.
  • ResearchGate. (n.d.). Scheme 20: Synthesis of (+)- -butyrolactone developed by Taniguchi and coworkers. Retrieved from [Link]

  • Weix Group, University of Wisconsin-Madison. (n.d.). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. Retrieved from [Link]

  • Amanote Research. (n.d.). Dialkylation of Ethyl 4-(Het)aryl-3-Oxobutanoates as. Retrieved from [Link]

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Troubleshooting low purity of synthesized Ethyl 4-(dimethylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 4-(dimethylamino)butanoate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Low purity is a frequent issue that can often be traced back to incomplete reactions, side-product formation, or suboptimal purification strategies. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Addressing Low Purity

The synthesis of this compound, a bifunctional molecule containing both a tertiary amine and an ester, presents unique challenges. The two most common synthetic routes are:

  • Route A: Fischer-Speier esterification of 4-(dimethylamino)butanoic acid with ethanol.

  • Route B: Reductive amination (N,N-dimethylation) of ethyl 4-aminobutanoate.

This guide is structured to address specific problems you might encounter with each of these methods.

Route A: Esterification of 4-(dimethylamino)butanoic acid

This is a classical acid-catalyzed esterification. The presence of the basic dimethylamino group means the starting material exists as a zwitterion or a protonated salt, which can affect reactivity.

Question 1: My reaction is incomplete, and NMR analysis shows a significant amount of unreacted 4-(dimethylamino)butanoic acid starting material. What is causing this and how can I improve the conversion rate?

Answer: This is the most common issue with this route and is almost always due to the equilibrium nature of the Fischer esterification reaction.[1][2] To drive the reaction to completion, you must effectively remove the water byproduct.

  • Causality: The Fischer esterification is a reversible process. The presence of water, a product of the reaction, will push the equilibrium back towards the starting materials according to Le Châtelier's principle. The tertiary amine in your starting material will also react with the acid catalyst, potentially reducing the catalyst's efficacy for the esterification itself.

  • Troubleshooting Steps:

    • Use Excess Alcohol: Employing ethanol as the solvent ensures a large molar excess, which shifts the equilibrium towards the product.

    • Efficient Water Removal:

      • Azeotropic Distillation: If your reaction scale and solvent permit, using a Dean-Stark apparatus with a co-solvent like toluene is highly effective at physically removing water as it forms.

      • Chemical Drying Agents: While less common during the reaction itself, ensuring all reagents and glassware are scrupulously dry is critical.

    • Catalyst Choice and Loading:

      • Strong Mineral Acids: Sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl) are standard. Ensure you are using a sufficient catalytic amount (typically 5-10 mol%).

      • Solid Acid Catalysts: Ion-exchange resins like Amberlyst-15 can also be used. These have the advantage of being easily filtered off post-reaction, simplifying the workup.[3]

    • Reaction Time and Temperature: These reactions are often slow. Refluxing for 12-24 hours is typical. Monitor the reaction by TLC or ¹H NMR on an aliquot to determine when it has reached completion.

Experimental Protocol: Optimized Fischer-Speier Esterification

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(dimethylamino)butanoic acid (1.0 eq).

  • Add absolute ethanol (at least 10-20 eq, often used as the solvent).

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise while cooling the flask in an ice bath.

  • Heat the mixture to reflux and maintain for 16 hours.

  • Allow the reaction to cool to room temperature.

  • Proceed with the acid-base workup described in the purification section.

Question 2: My crude product shows several unexpected peaks in the NMR/GC-MS analysis. What are the likely side products and how are they formed?

Answer: Side product formation often occurs under the harsh acidic and high-temperature conditions of the reaction.

  • Causality: The primary side reactions involve the starting material or product reacting with itself or degrading.

  • Common Side Products & Mitigation:

Side ProductFormation MechanismMitigation Strategy
Poly-esters / Amides Intermolecular condensation between molecules of the starting material or product. The amine of one molecule could potentially react with the activated carboxyl group of another.Use milder conditions if possible. Ensure a large excess of ethanol to favor the desired intermolecular reaction.
Ethyl acrylate Elimination (dehydration and loss of dimethylamine) under very harsh acidic and high-temperature conditions.Avoid excessively high temperatures or overly concentrated acid catalysts. Monitor reaction temperature carefully.
Logical Troubleshooting Workflow for Route A

start Low Purity Observed check_sm Is unreacted starting material present? start->check_sm side_products Are there significant side products? check_sm->side_products No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes byproducts Side Reactions Occurred side_products->byproducts Yes purification Proceed to Purification side_products->purification No solution1 Increase EtOH excess Ensure efficient water removal Increase reaction time/temp incomplete_rxn->solution1 solution2 Use milder catalyst (e.g., Amberlyst) Lower reaction temperature Ensure inert atmosphere byproducts->solution2 solution1->purification solution2->purification

Caption: Troubleshooting logic for Fischer esterification.

Route B: N,N-dimethylation of Ethyl 4-aminobutanoate

This route starts with the ester already in place and builds the tertiary amine. The most common method is the Eschweiler-Clarke reductive amination, which uses formaldehyde and formic acid.

Question 3: My product is a mixture of mono-methylated (Ethyl 4-(methylamino)butanoate) and di-methylated product. How can I improve the selectivity for the desired di-methylated product?

Answer: Incomplete methylation is a classic issue in this synthesis, leading to a difficult-to-separate mixture.

  • Causality: The Eschweiler-Clarke reaction proceeds in two steps: formation of an imine with formaldehyde, followed by reduction with formic acid. If the stoichiometry of the reagents is insufficient or the reaction conditions are not optimal, the reaction can stall after the first methylation.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of both formaldehyde and formic acid. For complete dimethylation, at least 2 equivalents of each are theoretically required. In practice, using 2.5 to 3.0 equivalents is recommended to drive the reaction to completion.

    • Reaction Temperature and Time: Gently heating the reaction mixture (e.g., to 80-100 °C) is necessary. The reaction is often followed by monitoring CO₂ evolution. Once the effervescence ceases, the reaction is typically held at that temperature for a few more hours to ensure completion.

    • Order of Addition: Adding the ethyl 4-aminobutanoate hydrochloride salt to a pre-heated mixture of formaldehyde and formic acid can sometimes improve yields and selectivity.

Question 4: I am observing a significant amount of a highly polar, water-soluble impurity that I believe is a quaternary ammonium salt. How did this form and how can I prevent it?

Answer: Over-alkylation to form the quaternary ammonium salt, [CH₃₃N⁺(CH₂)₃COOEt]X⁻, is a known side reaction.

  • Causality: The desired product, this compound, is itself a nucleophile. It can react with a methylating agent to form the quaternary salt. While less common with the Eschweiler-Clarke reaction, it can occur if a more reactive alkylating agent like methyl iodide is used. If you are using an alternative methylating agent like dimethyl sulfate, this is a very common side reaction.

  • Troubleshooting and Mitigation:

    • Avoid Reactive Alkylating Agents: The Eschweiler-Clarke reaction is generally preferred as it is less prone to forming quaternary salts. If using methyl iodide or dimethyl sulfate, use a non-nucleophilic base and carefully control the stoichiometry (max 2.0-2.1 equivalents of the alkylating agent).

    • Temperature Control: Avoid excessive temperatures, which can promote over-alkylation.

    • Removal during Workup: Fortunately, the quaternary salt is highly polar and will remain exclusively in the aqueous phase during an extractive workup. Washing the organic layer thoroughly with water or brine will effectively remove this impurity.

Competing Reactions in N,N-dimethylation

cluster_0 Reaction Pathway A Ethyl 4-aminobutanoate (Primary Amine) B Ethyl 4-(methylamino)butanoate (Secondary Amine) A->B + CH₂O, HCOOH C This compound (Desired Product - Tertiary Amine) B->C + CH₂O, HCOOH D Quaternary Ammonium Salt (Over-alkylation Byproduct) C->D + Methylating Agent (Side Reaction) start Crude Product in Organic Solvent (e.g., EtOAc) add_acid Extract with 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 org1 Organic Layer 1: Contains neutral/acidic impurities (Discard) separate1->org1 Organic aq1 Aqueous Layer 1: Contains protonated product [R₂N⁺H(CH₂)₃COOEt]Cl⁻ separate1->aq1 Aqueous basify Basify with NaOH (aq) to pH > 10 aq1->basify add_org Extract with EtOAc basify->add_org separate2 Separate Layers add_org->separate2 aq2 Aqueous Layer 2: Contains inorganic salts (Discard) separate2->aq2 Aqueous org2 Organic Layer 2: Contains pure product separate2->org2 Organic finish Dry (Na₂SO₄), Filter, and Concentrate org2->finish

Caption: Step-by-step acid-base purification workflow.

Q2: Can I use distillation for purification?

A2: Yes, vacuum distillation is a viable final purification step after extraction. The boiling point of this compound is approximately 195 °C at atmospheric pressure, but it is best distilled under reduced pressure to prevent thermal decomposition. [4] Q3: How can I confirm the purity and identity of my final product?

A3: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: This will confirm the structure. Key signals for the ethyl ester are a quartet around 4.1 ppm and a triplet around 1.2 ppm. The N,N-dimethyl group will appear as a singlet around 2.2 ppm.

  • GC-MS: This is excellent for assessing purity and confirming the molecular weight of the product (M.W. 159.23 g/mol ). [5][6]* FT-IR: Look for the characteristic ester C=O stretch around 1730 cm⁻¹.

Q4: What are the key safety considerations for these syntheses?

A4:

  • Always work in a well-ventilated fume hood.

  • When using strong acids like H₂SO₄, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The Eschweiler-Clarke reaction produces carbon dioxide and should be performed in an open or vented system to avoid pressure buildup.

  • Formic acid is corrosive and formaldehyde is a suspected carcinogen; handle with extreme care. [7]

References

  • PubChem. (n.d.). Ethyl 4-(dimethylamino)butyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 4-dimethylamino-2-methylbutanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • Vedantu. (n.d.). Which one of the following is ethyl 4 dimethylamino class 12 chemistry CBSE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-4-aminobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobutyrate ethyl hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
  • ChemistNATE. (2020, August 27). Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Reddit. (2023, February 4). Esterification of Butyric acid. r/AskChemistry. Retrieved from [Link]

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Stability issues of Ethyl 4-(dimethylamino)butanoate and proper storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Ethyl 4-(dimethylamino)butanoate (CAS No. 22041-23-2). This document is designed for researchers, scientists, and drug development professionals to address common stability challenges and ensure the integrity of your experiments. As a molecule possessing both a tertiary amine and an ester functional group, its stability is paramount for reproducible results. This guide provides in-depth troubleshooting, answers to frequently asked questions, and best practices for storage and handling, grounded in chemical principles.

Physicochemical Properties Summary

A clear understanding of the compound's properties is the first step in proper handling.

PropertyValueReference(s)
Molecular Formula C₈H₁₇NO₂[1][2][3]
Molecular Weight 159.23 g/mol [1][3][4]
CAS Number 22041-23-2[1][4][5][6]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 194.7°C at 760 mmHg[5][7]
Density 0.929 g/cm³[5][7]
Solubility Soluble in organic solvents; limited water solubility[2]

Troubleshooting Guide: Stability Issues

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Unexpected Peaks in Analytical Data (NMR, LC-MS, GC-MS)

Question: I've run an analysis on my sample of this compound and see new, unexpected peaks that were not present when the sample was fresh. What is happening?

Answer:

The appearance of new signals strongly suggests chemical degradation. The most probable cause is the hydrolysis of the ester functional group.

Causality: The Mechanism of Ester Hydrolysis The ester linkage in this compound is susceptible to cleavage by water, a reaction known as hydrolysis.[8] This reaction can be catalyzed by trace amounts of acid or base in your sample or solvent. The process involves the nucleophilic attack of a water molecule on the ester's carbonyl carbon. This leads to the formation of 4-(dimethylamino)butanoic acid and ethanol, which would appear as new entities in your analytical data.

Workflow for Diagnosis and Mitigation:

  • Confirm Identity of Impurity: If possible, use mass spectrometry to identify the molecular weight of the impurity. The hydrolyzed acid product (C₆H₁₃NO₂) has a molecular weight of 131.17 g/mol .

  • Check for Water Contamination: Use anhydrous solvents for all your experiments. Ensure any glassware is thoroughly dried before use.

  • Control pH: Avoid acidic or basic conditions unless required for your reaction. The tertiary amine group in the molecule can itself act as a base, potentially influencing the local pH.

  • Implement Proper Storage: Immediately upon receiving and after each use, flush the vial with an inert gas (e.g., argon or nitrogen) and store it at the recommended temperature to minimize exposure to atmospheric moisture.

Issue 2: Sample Has Developed a Yellow or Brown Tinge

Question: My stock of this compound, which was initially colorless, has turned yellow. Is it still usable?

Answer:

A change in color is a visual indicator of degradation. This is often due to oxidation or the formation of minor, highly conjugated byproducts. While tertiary amines are generally stable, they can be susceptible to oxidation over long periods, especially when exposed to air and light.

Causality: Oxidation Pathways The lone pair of electrons on the nitrogen of the tertiary amine can be a site for oxidation. This process can be initiated by atmospheric oxygen and accelerated by exposure to UV light or trace metal impurities. The resulting oxidized species or subsequent degradation products can be colored.

Recommended Actions:

  • Purity Re-evaluation: Do not assume the sample is usable. Re-analyze the purity of the material using a quantitative method like qNMR or HPLC with a calibrated standard. A significant color change often correlates with a drop in purity.

  • Purification: If the purity has decreased but the compound is still largely intact, consider purification by vacuum distillation. The boiling point is approximately 194.7°C at atmospheric pressure, so a lower temperature under vacuum is required to prevent thermal degradation.[5][7]

  • Preventative Storage: Store the material in an amber glass vial to protect it from light. For long-term storage, sealing the vial under an inert atmosphere (argon or nitrogen) is crucial.

Issue 3: Inconsistent or Poor Yields in Synthesis

Question: I am using this compound as a starting material, and my reaction yields are inconsistent or lower than expected. Could the reagent be the problem?

Answer:

Absolutely. The integrity of your starting materials is critical for reproducible outcomes. If the compound has degraded, its effective concentration is lower than calculated, and the degradation products (e.g., 4-(dimethylamino)butanoic acid) could potentially interfere with your reaction mechanism.

Logical Troubleshooting Workflow:

Below is a systematic workflow to diagnose if your reagent is the source of the inconsistency.

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity 1. Verify Purity of Ethyl 4-(dimethylamino)butanoate (e.g., NMR, GC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure purify 2a. Purify Reagent (e.g., Vacuum Distillation) or Procure New Batch is_pure->purify No check_reaction 2b. Investigate Other Reaction Parameters (Solvent, Temp, etc.) is_pure->check_reaction Yes impure_path No pure_path Yes re_verify 3a. Re-verify Purity Post-Purification purify->re_verify run_reaction 4. Run Reaction with Verified/New Reagent re_verify->run_reaction check_reaction->run_reaction

Caption: Troubleshooting workflow for inconsistent results.

Explanation of Workflow:

  • Step 1: Always begin by confirming the purity of your reagent, especially if it is from an older batch or has been opened multiple times.

  • Step 2a (If Impure): If degradation is confirmed, the best course of action is to use a fresh, unopened bottle. If that is not possible, purification may be an option, but it must be followed by a re-verification of purity.

  • Step 2b (If Pure): If the starting material is pure, the source of inconsistency lies elsewhere in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: To maximize shelf-life and maintain purity, the compound should be stored under the conditions summarized below.

ParameterRecommendationRationale
Temperature 2-8°CSlows down potential degradation reactions.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the tertiary amine and minimizes exposure to atmospheric moisture, which can cause hydrolysis.
Container Tightly Sealed Amber Glass VialProtects from light-induced degradation and prevents moisture ingress.
Handling Use a dry syringe or cannula to dispenseMinimizes the introduction of air and moisture into the stock bottle.

Q2: What are the primary chemical liabilities and degradation pathways?

A: The two primary points of instability are the ester group and the tertiary amine.

  • Ester Hydrolysis: As detailed in the troubleshooting guide, this is the most common degradation pathway, especially in the presence of water.[8]

  • Oxidation: The tertiary amine can be susceptible to oxidation, particularly with prolonged exposure to air and/or light.

The diagram below illustrates the hydrolysis pathway.

Hydrolysis_Pathway reactant1 This compound C₈H₁₇NO₂ product1 4-(Dimethylamino)butanoic Acid C₆H₁₃NO₂ reactant1->product1 Hydrolysis product2 Ethanol C₂H₅OH reactant1->product2 reactant2 Water (H₂O) (from moisture) reactant2->product1 reactant2->product2

Caption: Primary degradation via ester hydrolysis.

Q3: How should I handle spills of this compound?

A: For small spills, absorb the liquid with an inert material (e.g., sand, diatomite, universal binders) and place it in a suitable container for chemical waste disposal.[9] Ensure the area is well-ventilated. Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling the compound.[10]

Q4: Is this compound considered hazardous?

A: According to safety data for similar compounds, it should be handled with care. For instance, Ethyl 4-(dimethylamino)benzoate is classified as a reproductive toxicity hazard (Category 1B) and is toxic to aquatic life.[10] While specific data for the butanoate version may differ slightly, it is prudent to handle it as a potentially hazardous chemical. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and follow institutional safety protocols.

References
  • PubChem. (n.d.). Ethyl 4-(dimethylamino)butyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]

  • Vedantu. (n.d.). Which one of the following is ethyl 4 dimethylamino class 12 chemistry CBSE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 22041-23-2 | Product Name : this compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • LFG. (2019, March 25). Ethyl Butanoate - Safety Data Sheet. Retrieved from [Link]

Sources

Technical Support Center: Resolving Poor Solubility of Ethyl 4-(dimethylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 4-(dimethylamino)butanoate (CAS: 22041-23-2). Our approach is rooted in first principles of physical chemistry to empower users to make informed decisions during their experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of this compound that govern its solubility behavior.

Question 1: What are the key physicochemical properties of this compound that influence its solubility?

Answer: The solubility of this compound is dictated by a balance of polar and non-polar characteristics within its structure. Understanding these properties is the first step in troubleshooting.

  • Molecular Structure: The molecule possesses a non-polar ethyl and butyl backbone, a polar ester group (-COO-), and a basic tertiary amine group (-N(CH₃)₂).

  • Polarity (LogP): The predicted LogP (octanol-water partition coefficient) is approximately 0.8 to 0.89.[1][2] This value suggests that the compound is moderately lipophilic, indicating a preference for organic solvents over water, but its polarity is significant enough that it is not exclusively soluble in highly non-polar solvents.

  • Hydrogen Bonding: The molecule has three hydrogen bond acceptor sites (the two oxygen atoms of the ester and the nitrogen of the amine) but no hydrogen bond donor sites.[1] This limits its ability to integrate into the hydrogen-bonding network of protic solvents like water.

  • Basicity (pKa): The tertiary amine group is basic, with a predicted pKa of 9.40 ± 0.28.[1] This is a critical feature, as it means the molecule's charge state—and therefore its aqueous solubility—is highly dependent on the pH of the solution.[3][4]

Question 2: I am observing poor solubility in my chosen solvent. What is the likely chemical reason?

Answer: The primary reason for poor solubility is a mismatch between the solute (this compound) and the solvent, based on the principle of "like dissolves like."

  • In Non-Polar Solvents (e.g., Hexane, Toluene): The polar ester and tertiary amine groups make the molecule too polar to dissolve well in strictly non-polar, aprotic solvents. The energy required to break the solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions.

  • In Highly Polar, Protic Solvents (e.g., Water, Buffers): In its neutral (free base) form, the molecule's hydrophobic carbon backbone limits its solubility in water.[5] While the polar groups can interact with water, the overall molecule is not polar enough to readily overcome the strong hydrogen bonding between water molecules. As will be discussed, this limitation can be overcome by pH modification.[6][7]

Part 2: Troubleshooting Guides and Experimental Protocols

This section provides actionable steps to resolve specific solubility challenges.

Issue: Limited Solubility in Aqueous Media (e.g., Water, PBS, Cell Culture Media)

Question 3: How can I significantly increase the solubility of this compound in my aqueous buffer?

Answer: The most effective strategy for enhancing aqueous solubility is to adjust the pH of the solvent to protonate the tertiary amine group. Protonation converts the neutral molecule into a more polar, charged ammonium salt, which is vastly more soluble in water.

Mechanism: pH-Dependent Protonation

The tertiary amine on this compound has a pKa of ~9.4.[1] In solutions with a pH below this value, the amine group will accept a proton (H⁺) to form a positively charged ammonium cation. According to the Henderson-Hasselbalch equation, at a pH that is 1-2 units below the pKa, the compound will exist predominantly in its protonated, water-soluble salt form.

cluster_0 pH < 8 (Acidic to Neutral) cluster_1 pH > 10 (Basic) Protonated Ethyl 4-(dimethylammonio)butanoate (Salt Form) Soluble in Water FreeBase This compound (Free Base) Poorly Soluble in Water Protonated->FreeBase Add Base (e.g., NaOH) Raises pH FreeBase->Protonated Add Acid (e.g., HCl) Lowers pH

Caption: pH-dependent equilibrium of this compound.

Protocol 1: Preparation of an Acidic Stock Solution
  • Solvent Preparation: Prepare your desired aqueous buffer (e.g., water, PBS).

  • Acidification: Add a small amount of a strong acid, such as 1 M HCl, dropwise to the solvent to lower the pH to a target value (e.g., pH 4-5). This pre-acidified solvent will be used to dissolve the compound.

  • Dissolution: Weigh the required amount of this compound and add it to the acidified solvent.

  • Mixing: Stir or vortex the solution until the compound is fully dissolved. The formation of the salt should occur rapidly.

  • Final pH Adjustment (Optional): If your final experiment requires a specific pH closer to neutral, you can carefully adjust the pH of this stock solution upwards with a base (e.g., 1 M NaOH). Caution: As the pH approaches the pKa (~9.4), the compound may begin to precipitate out of solution as the neutral free base. It is crucial to determine the pH at which precipitation occurs for your desired final concentration.

Issue: Slow Dissolution or Incomplete Solubility in Organic Solvents

Question 4: My compound is dissolving very slowly in an organic solvent, or I cannot reach my target concentration. What are my options?

Answer: When working with organic solvents, or when pH adjustment is not an option, several physical methods can be employed to improve the dissolution rate and, in some cases, the solubility.

Method 1: Co-Solvency

A co-solvent system can modulate the polarity of the bulk solution to better match that of the solute, enhancing solubility.[8][9] This is particularly useful when trying to dissolve this compound in a solvent that is either too polar or too non-polar.

Protocol 2: Using a Co-Solvent System

  • Select a Miscible Co-solvent: Choose a solvent in which your compound is highly soluble and that is fully miscible with your primary experimental solvent. Common choices include ethanol, isopropanol, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF).[10]

  • Prepare a Concentrated Stock: Dissolve the this compound in the smallest practical volume of the pure co-solvent (e.g., DMSO) to create a high-concentration stock.

  • Dilute into Final Solvent: Add the concentrated stock solution dropwise into your primary solvent while vortexing or stirring vigorously. This technique, often called "solvent blending," helps prevent the compound from precipitating upon dilution.[8]

  • Control Final Co-solvent Concentration: Be mindful of the final percentage of the co-solvent in your experiment, as it may affect downstream biological or chemical processes. Aim for the lowest effective concentration (e.g., <1% DMSO in cell-based assays).

Method 2: Application of Energy (Heating & Sonication)

Applying energy can accelerate the dissolution process, which is governed by kinetics.

  • Gentle Heating: Increasing the temperature provides the energy needed to break the crystal lattice of the solid and overcome solvent-solvent interactions.

    • Protocol: Place the solvent/solute mixture in a water bath set to a moderate temperature (e.g., 30-40°C). Stir continuously. Caution: Always verify the thermal stability of your compound before applying heat to avoid degradation.

  • Sonication: Sonication uses high-frequency sound waves to create and collapse microscopic cavitation bubbles.[11] This process generates intense local energy, which breaks apart solute aggregates and accelerates the dissolution process by enhancing mass transfer at the solid-liquid interface.[12][13]

    • Protocol: Place the vial containing the solute and solvent into a bath sonicator or use a probe sonicator for larger volumes. Sonicate in short bursts (e.g., 1-2 minutes) and check for dissolution. Allow the sample to cool between bursts to prevent overheating. Note that sonication primarily increases the rate of dissolution and may not increase the equilibrium solubility.[14]

Part 3: Data Summary & Troubleshooting Workflow

Table 1: Qualitative Solubility of this compound
Solvent ClassExample SolventsExpected SolubilityRationale
Aqueous (Acidic) Water (pH < 7), HCl solutions, Citrate BuffersSoluble The tertiary amine is protonated to form a highly polar, soluble ammonium salt.[7]
Aqueous (Neutral/Basic) Water (pH > 7), PBS (pH 7.4), NaOH solutionsSparingly Soluble The compound exists primarily in its less polar, neutral free base form.[5]
Polar Protic Ethanol, Methanol, IsopropanolSoluble These solvents have polarities that are a good match for the molecule's mixed characteristics.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneSoluble Good polarity match; can accept hydrogen bonds from trace water but cannot donate them.
Non-Polar Aprotic Hexane, Toluene, Diethyl EtherPoorly Soluble The solvent polarity is too low to effectively solvate the polar ester and amine functional groups of the molecule.
Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and solving solubility issues.

Caption: Decision tree for troubleshooting solubility issues.

References

  • This compound - LookChem. LookChem. Available from: [Link]

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. (2023). Envirostar. Available from: [Link]

  • Ethyl 4-(dimethylamino)butyrate | C8H17NO2 | CID 30904 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • This compound - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Is sonication essential in solubility testing of a substance? - ResearchGate. (2016). ResearchGate. Available from: [Link]

  • Effect of acids and bases on the solubility of amino acids | Semantic Scholar. (1998). Semantic Scholar. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021). Ascendia Pharma. Available from: [Link]

  • Sonication speeds up dissolution or actually increase solubility? - ResearchGate. (2019). ResearchGate. Available from: [Link]

  • Ultrasonic Dissolving of Solids in Liquids. Hielscher Ultrasonics. Available from: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022). Ijmsdr. Available from: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate. (2021). ResearchGate. Available from: [Link]

  • Is the solubility of amino acids affected by their pH levels? - Quora. (2016). Quora. Available from: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW - ResearchGate. (2017). ResearchGate. Available from: [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2022). Chemistry LibreTexts. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023). World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (2012). National Center for Biotechnology Information. Available from: [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - MDPI. (2022). MDPI. Available from: [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of Ethyl 4-(dimethylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the analysis of Ethyl 4-(dimethylamino)butanoate. This document is designed for researchers, chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment. Instead of a generic overview, this guide addresses specific, complex spectral phenomena and troubleshooting scenarios that are commonly encountered during the analysis of this aminobutyrate ester, providing both mechanistic explanations and actionable protocols.

Section 1: The Ideal Spectrum - A Reference for Analysis

This compound, with the molecular formula C₈H₁₇NO₂, presents a unique combination of an ester and a tertiary amine.[1] This structure gives rise to a predictable, yet potentially nuanced, NMR spectrum. Understanding the ideal spectrum is the first step in diagnosing experimental deviations.

Molecular Structure and Proton Environments

The key to interpretation is identifying the non-equivalent proton and carbon environments in the molecule.

Caption: Molecular structure of this compound with non-equivalent proton environments labeled (a-f).

Expected ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts (δ) in a standard deuterated chloroform (CDCl₃) solvent. These values are predictive and can vary based on experimental conditions.[2][3]

Assignment (Label) ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (δ, ppm)
Ethyl CH₃ (a) ~1.25Triplet (t)3H~14.2
Ethyl OCH₂ (b) ~4.12Quartet (q)2H~60.3
C(O)CH₂ (c) ~2.30Triplet (t)2H~31.0
Internal CH₂ (d) ~1.80Quintet (p) or Multiplet (m)2H~22.5
NCH₂ (e) ~2.35Triplet (t)2H~57.9
N(CH₃)₂ (f) ~2.22Singlet (s)6H~45.4
Carbonyl C=O---~173.5
Section 2: Troubleshooting Guide & FAQs

This section addresses common questions and complex spectral artifacts encountered during the analysis of this compound.

Q1: The signals for my methylene protons (c, d, e) are overlapping and difficult to interpret. Why is this happening and how can I resolve them?

Answer: This is a frequent and challenging issue arising from the close chemical shifts of the methylene protons at positions c, d, and e.

  • Causality (The 'Why'): The protons at positions (c) C(O)CH₂ and (e) NCH₂ are both adjacent to electron-withdrawing groups (a carbonyl and a nitrogen, respectively), causing them to appear in a similar downfield region (~2.3-2.4 ppm).[2] The internal methylene group (d) is more shielded but can still be close enough to cause overlap, especially on lower-field spectrometers (e.g., <400 MHz). This can lead to complex, second-order splitting patterns where the simple n+1 rule is insufficient for interpretation.[4]

  • Troubleshooting Protocol:

    • Change NMR Solvent: Solvents can induce differential shifts in nearby protons. Aromatic solvents like benzene-d₆ often cause significant shifts (known as Aromatic Solvent Induced Shifts, or ASIS) by creating a magnetically anisotropic environment. Protons can be shifted upfield or downfield depending on their spatial orientation relative to the benzene ring, often resolving overlapping signals.[5]

    • Increase Spectrometer Field Strength: Moving from a 300 MHz to a 600 MHz spectrometer, for instance, increases the chemical shift dispersion (in Hz), which can physically separate the overlapping multiplets on the spectrum, making first-order analysis possible again.

    • Utilize 2D NMR Spectroscopy:

      • COSY (Correlation Spectroscopy): This is the most direct method to resolve this issue. A COSY spectrum will show cross-peaks between protons that are scalar-coupled. You will be able to trace the connectivity from proton (c) to (d), and from (d) to (e), definitively assigning each multiplet even if they overlap in the 1D spectrum.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. By using the more dispersed ¹³C spectrum as a reference, you can assign each proton multiplet to its corresponding carbon signal (c, d, or e), confirming their identity.

Q2: The singlet for my dimethylamino group (f) is unexpectedly broad. What is causing this peak broadening?

Answer: A broad N(CH₃)₂ signal is a classic indicator of dynamic processes or quadrupolar effects.

  • Causality (The 'Why'):

    • Nitrogen Quadrupolar Broadening: The most common cause is the coupling to the nitrogen-14 nucleus. ¹⁴N has a nuclear spin I=1 and a non-spherical charge distribution (a quadrupole moment). This quadrupole interacts with the local electric field gradient, providing an efficient relaxation pathway. This rapid relaxation of the nitrogen nucleus causes a broadening of the signals of adjacent protons (the methyl groups).[6]

    • Chemical Exchange: If the sample contains trace amounts of acid, the dimethylamino group can undergo rapid protonation and deprotonation. If this exchange occurs on a timescale similar to the NMR experiment, it can lead to significant peak broadening.[6]

  • Troubleshooting Protocol:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help distinguish between these effects. If the broadening is due to an intermediate chemical exchange rate, changing the temperature will alter this rate. Cooling the sample may sharpen the peak by slowing the exchange, while heating may also sharpen it by moving into the fast exchange regime. Quadrupolar broadening is also temperature-dependent and often decreases at higher temperatures.

    • Sample Purification: Ensure the sample is free from acidic impurities. Passing the sample through a small plug of basic alumina before preparing the NMR sample can remove trace acids.

Q3: My observed chemical shifts are significantly different from the reference table, especially the protons near the nitrogen atom. What could be the cause?

Answer: This issue almost always points to the influence of pH on the tertiary amine.

  • Causality (The 'Why'): The dimethylamino group is basic. If your NMR solvent (e.g., CDCl₃) contains acidic impurities like DCl or if the sample itself is acidic, the nitrogen will be protonated to form a quaternary ammonium salt [-NH(CH₃)₂]⁺. This protonation has a dramatic effect on the electronic environment:

    • The positive charge on the nitrogen becomes strongly electron-withdrawing.

    • This effect deshields the adjacent protons, causing their signals to shift significantly downfield. The NCH₂ (e) and N(CH₃)₂ (f) protons will be most affected, potentially shifting by >1 ppm.[7][8]

  • Troubleshooting Protocol:

    • Use Neutralized Solvents: Employ fresh, high-quality NMR solvents. For CDCl₃, it is often stored over potassium carbonate to neutralize any acidic impurities.

    • pH Adjustment: A simple test is to add a single drop of a deuterated base, like pyridine-d₅ or a trace of D₂O containing NaOD, to the NMR tube and re-acquire the spectrum. If protonation was the issue, the chemical shifts should revert to their expected "free base" values. This pH-dependence can also be used intentionally to resolve overlapping peaks.[9]

    • D₂O Shake: Add a drop of D₂O to your NMR sample, shake vigorously, and re-acquire the spectrum. If an acidic proton was present on the nitrogen, it will exchange with deuterium, and its peak will disappear (or significantly diminish).[3][5] This also helps confirm the presence of an acidic species in your sample.

Q4: How can I accurately prepare my sample to avoid these common issues?

Answer: Proper sample preparation is critical for acquiring a high-quality, interpretable spectrum.[10]

  • Experimental Protocol: Best Practices for Sample Preparation

    • Determine Sample Amount: For a standard high-field NMR spectrometer, use 5-10 mg of your compound for a ¹H spectrum and 20-50 mg for a ¹³C spectrum.[10] Overly concentrated samples can lead to viscosity-related peak broadening and difficulty shimming.[5]

    • Choose the Right Solvent: Use ~0.6-0.7 mL of a deuterated solvent. Ensure the solvent is dry and, if necessary, neutralized (see Q3).

    • Ensure Complete Dissolution: Prepare the sample in a small vial first to ensure your compound is fully dissolved before transferring it to the NMR tube.[10] Any solid particulates will degrade the magnetic field homogeneity (shimming) and broaden your peaks.[11] If solids are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette during transfer.

    • Avoid Paramagnetic Impurities: Ensure all glassware is scrupulously clean. Paramagnetic metal ions (e.g., from catalysts or spatulas) can cause severe peak broadening and render a spectrum unusable.[11]

Section 3: Diagnostic Workflow for Spectral Analysis

When faced with a complex or unexpected spectrum, a logical workflow can streamline the troubleshooting process.

G start Complex/Unexpected NMR Spectrum Obtained q1 Are peaks broad? start->q1 q2 Are chemical shifts incorrect or drifted? q1->q2 No sol1 Potential Causes: - Paramagnetic Impurities - Poor Shimming - Quadrupolar Broadening (N-Me) - Chemical Exchange q1->sol1 Yes q3 Are signals overlapping? q2->q3 No sol2 Potential Causes: - pH Effect (Protonation) - Solvent Effect - Concentration Effect q2->sol2 Yes q4 Are there extra, unassigned peaks? q3->q4 No sol3 Potential Causes: - Insufficient Field Strength - Unfavorable Solvent q3->sol3 Yes sol4 Potential Causes: - Residual Solvent (EtOAc, DCM) - Water - Starting Material / Impurity q4->sol4 Yes act1 Actions: 1. Re-shim spectrometer. 2. Check sample for particulates. 3. Run VT-NMR. sol1->act1 act2 Actions: 1. Add D₂O or Pyridine-d₅. 2. Re-prepare in different solvent (e.g., Benzene-d₆). sol2->act2 act3 Actions: 1. Use higher field spectrometer. 2. Run 2D COSY / HSQC. 3. Change solvent. sol3->act3 act4 Actions: 1. Compare peaks to known solvent impurity tables. 2. Re-purify sample. sol4->act4

Caption: A troubleshooting workflow for diagnosing common issues in the NMR spectrum of this compound.

References
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  • Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]

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  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • National Institutes of Health (NIH). Probing the steric requirements of the γ-aminobutyric acid aminotransferase active site... [Link]

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  • Chemistry LibreTexts. 5.11: Proton NMR problems. [Link]

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  • YouTube. Ester NMR Problem solving nuclear magnetic resonance Organic Chemistry Help tutorial. [Link]

  • National Institutes of Health (NIH). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy... [Link]

  • ResearchGate. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy... [Link]

  • BMRB. BMRB entry bmse000340 - Gamma-Aminobutyric Acid. [Link]

  • Pearson. NMR Practice Practice Problems. [Link]

  • ResearchGate. Chemical Shifts and Coupling Constants for C18H28N3O3PS2. [Link]

  • Reddit. Why do aromatic amino groups give a broad HNMR peak? [Link]

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  • MDPI. Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester... [Link]

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  • PubMed. γ-aminobutyric acid as a metabolite: Interpreting magnetic resonance spectroscopy experiments. [Link]

  • ResearchGate. Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester... [Link]

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Overcoming challenges in the purification of Ethyl 4-(dimethylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of Ethyl 4-(dimethylamino)butanoate (CAS 22041-23-2). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this versatile intermediate with high purity. Due to its dual chemical nature—a tertiary amine and an ester—this molecule presents unique purification hurdles. This guide provides troubleshooting solutions and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, common problems encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My crude product is contaminated with non-basic starting materials and acidic byproducts. How can I perform an efficient initial cleanup?

Answer:

The most effective initial purification step is a robust acid-base extraction. This liquid-liquid extraction technique leverages the different solubilities of acidic, basic, and neutral compounds in aqueous and organic phases at different pH levels.[1][2] The tertiary amine group on your target compound allows it to be protonated and moved into the aqueous phase, leaving neutral organic impurities behind.

Causality: The basicity of the dimethylamino group (predicted pKa of the conjugate acid is ~9.40[3]) means it will be protonated and become a water-soluble salt in an acidic aqueous solution (e.g., pH < 2). Neutral organic impurities (like residual alkyl halides) and the ester product itself (in its free base form) are soluble in organic solvents. Acidic impurities (like unreacted carboxylic acids) can be removed by a preliminary wash with a mild base.[2]

Recommended Protocol: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM).

  • Initial Base Wash (Optional): If acidic starting materials (e.g., 4-chlorobutanoic acid) are possible, first wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic impurities, pulling them into the aqueous layer. Crucially, avoid strong bases like NaOH, which can hydrolyze the ester functional group. [1]

  • Acid Extraction: Extract the organic layer with 1M hydrochloric acid (HCl). The HCl will protonate the basic this compound, converting it to its hydrochloride salt, which is highly soluble in the aqueous layer. Most neutral organic impurities will remain in the organic layer. Repeat this extraction 2-3 times to ensure complete transfer.

  • Isolate and Back-Extract: Combine the acidic aqueous layers. Wash this combined aqueous layer once with fresh organic solvent (diethyl ether or DCM) to remove any trapped neutral impurities.

  • Liberate the Free Base: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium carbonate (Na₂CO₃) solution, with stirring until the pH is >10. This deprotonates the ammonium salt, liberating the free amine (your product).

  • Final Extraction: Extract the now-basic aqueous layer 3-4 times with a fresh organic solvent (diethyl ether or DCM). Your purified product is now in the organic layer.

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Workflow Diagram: Acid-Base Extraction

start Crude Product in Organic Solvent (e.g., DCM) wash1 Wash with aq. NaHCO₃ start->wash1 org1 Organic Layer: Product (Base), Neutral Impurities wash1->org1 aq1 Aqueous Layer: Acidic Impurities wash1->aq1 extract1 Extract with 1M HCl org1->extract1 org2 Organic Layer: Neutral Impurities (Discard) extract1->org2 aq2 Aqueous Layer: Product (as HCl Salt) extract1->aq2 basify Basify to pH > 10 (e.g., with NaOH) aq2->basify extract2 Extract with DCM basify->extract2 aq3 Aqueous Layer: (Inorganic Salts) extract2->aq3 org3 Organic Layer: Purified Product extract2->org3 end Dry & Concentrate org3->end

Caption: Acid-base extraction workflow for purification.

Question 2: My product streaks badly or doesn't move from the baseline during silica gel chromatography. What is causing this and how do I fix it?

Answer:

This is a classic problem when purifying basic compounds, especially amines, on standard silica gel.[4] The issue stems from a strong acid-base interaction between the basic dimethylamino group of your product and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction causes poor elution, significant tailing, and in some cases, irreversible adsorption.

There are two primary strategies to overcome this: modifying the mobile phase or using a different stationary phase.

Strategy 1: Mobile Phase Modification

By adding a small amount of a volatile competing base to your eluent, you can saturate the acidic sites on the silica gel, preventing your product from binding too strongly.

  • Method: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your mobile phase (e.g., ethyl acetate/hexane mixture).

  • Causality: The modifier base (like TEA) is more volatile and interacts with the silanol groups, effectively "shielding" your target compound from these strong acidic sites. This allows for a more normal chromatographic separation based on polarity.

Strategy 2: Alternative Stationary Phases

Using a stationary phase with a less acidic or even basic character is often a more robust and reproducible solution.

  • Amine-Functionalized Silica (KP-NH): This is an excellent choice where the silica surface has been chemically modified with aminopropyl groups. These groups mask the acidic silanols, leading to sharp peaks and excellent separation without needing a mobile phase modifier.[4]

  • Alumina (Al₂O₃): Alumina is another effective stationary phase. Neutral or basic alumina can be used to purify amines with minimal interaction. It is particularly good at removing primary and secondary amine impurities from tertiary amines.[5][6]

Data Summary: Comparison of Chromatographic Methods
MethodStationary PhaseMobile Phase ExampleAdvantagesDisadvantages
Standard Silica GelHexane/Ethyl AcetateReadily available, inexpensive.Strong tailing, potential for product loss, requires modifier.[4]
Modified Mobile Phase Silica GelHexane/Ethyl Acetate + 1% TEAImproves peak shape on standard silica.TEA can be difficult to remove; may alter separation selectivity.
Amine-Functionalized KP-NH SilicaHexane/Ethyl AcetateExcellent peak shape, no modifier needed, high reproducibility.[4]More expensive than standard silica.
Alternative Adsorbent Neutral AluminaHexane/Ethyl AcetateGood for amines, avoids acidic interactions.[5][6]Selectivity differs from silica; may have lower loading capacity.

Frequently Asked Questions (FAQs)

What is the best overall purification strategy for this compound?

The optimal strategy depends on the scale of your reaction, the nature of the impurities, and the required final purity. A combination of methods is often best.

  • For High Purity (<10g scale): Start with the acid-base extraction detailed above. If impurities remain, follow up with flash chromatography using amine-functionalized silica for the best results.

  • For Large Scale (>100g): Chromatography is often impractical at a large scale.[7] In this case, an initial acid-base extraction followed by fractional vacuum distillation is the preferred industrial method. The boiling point of this compound is approximately 194.7°C at 760 mmHg, which means distillation should be performed under high vacuum to prevent thermal degradation.[3][8]

Decision Tree: Choosing a Purification Method

start Crude Product q1 Are non-basic organic impurities present? start->q1 extraction Perform Acid-Base Extraction q1->extraction Yes distill_chrom Are impurities volatile with different B.P.? q1->distill_chrom No q2 Is purity sufficient? extraction->q2 q2->distill_chrom No end Pure Product q2->end Yes distillation Fractional Vacuum Distillation distill_chrom->distillation Yes chromatography Flash Chromatography (Amine-functionalized silica) distill_chrom->chromatography No distillation->end chromatography->end

Caption: Decision tree for selecting a purification method.

How can I prevent hydrolysis of the ester during aqueous work-up?

Ester hydrolysis is a significant risk, especially under strongly basic or acidic conditions. To minimize this:

  • Use Mild Bases: During extractions, use sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) whenever possible.[1]

  • Control Temperature: Perform all aqueous work-up steps, especially the final basification, at low temperatures (0-5 °C) using an ice bath. This significantly slows the rate of hydrolysis.

  • Minimize Contact Time: Do not let the compound sit in acidic or basic aqueous solutions for extended periods. Proceed through the extraction steps efficiently.

What are the ideal storage conditions for purified this compound?

As an amino ester, the compound is susceptible to slow hydrolysis from atmospheric moisture and potential oxidation.

  • Temperature: Store at low temperatures, ideally at -20°C for long-term stability.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and contact with moisture.

  • Container: Use a tightly sealed glass vial with a Teflon-lined cap. Avoid plastic containers for storage in organic solvents, as plasticizers can leach into the product.[10] Before sealing, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture inside the vial.[11]

References

  • Biotage. (2023). Is there an easy way to purify organic amines?Link

  • American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. Link

  • Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent. Link

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Link

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Link

  • Wikipedia. (n.d.). Acid–base extraction. Link

  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines. Link

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Link

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Link

  • LookChem. (n.d.). This compound. Link

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Link

  • PubChem. (n.d.). Ethyl 4-(dimethylamino)butyrate. Link

  • CymitQuimica. (n.d.). CAS 22041-23-2: this compound. Link

  • SonusGear. (2025). How to Choose the Best Perzocain: A Complete Buying Guide. Link

  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Link

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Technical Support Center: Scaling Up Production of Ethyl 4-(dimethylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 4-(dimethylamino)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the successful production of this versatile chemical intermediate.

Introduction

This compound is a tertiary amine ester with applications in organic synthesis, serving as a building block in the creation of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its synthesis, typically achieved through the N-alkylation of dimethylamine with an ethyl 4-halobutyrate, presents several challenges, especially during scale-up. This guide provides a comprehensive overview of a common synthetic route, potential pitfalls, and solutions to ensure a robust and scalable process.

Core Synthesis Workflow

A prevalent method for synthesizing this compound is the nucleophilic substitution reaction between ethyl 4-bromobutyrate and dimethylamine. This reaction is favored for its relatively high reactivity of the bromide leaving group.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 4-bromobutyrate

  • Dimethylamine (solution in THF or as a gas)

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another appropriate solvent)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a suitably sized reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel. The reactor should be purged with an inert gas, such as nitrogen or argon.

  • Charging Reagents: To the reactor, add a solution of ethyl 4-bromobutyrate in acetonitrile. In a separate vessel, prepare a solution of dimethylamine in THF.

  • Base Addition: Add potassium carbonate to the reactor. The base is crucial to neutralize the hydrobromic acid formed during the reaction.

  • Amine Addition: Slowly add the dimethylamine solution to the reactor via the addition funnel, maintaining the internal temperature between 20-25°C. The reaction is exothermic, and controlled addition is necessary to prevent a runaway reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (ethyl 4-bromobutyrate) is consumed.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

    • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • For higher purity, the crude product can be purified by vacuum distillation.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Low Reactivity of Starting Materials: Ethyl 4-chlorobutyrate is less reactive than the bromo- or iodo-analogs.[2] 2. Inactive Catalyst (if applicable): Not typically used in this direct alkylation, but if a phase-transfer catalyst is employed, it may be inactive. 3. Insufficient Temperature: The reaction may be too slow at ambient temperature. 4. Poor Quality Reagents: Degradation of dimethylamine or ethyl 4-halobutyrate.1. Consider using ethyl 4-bromobutyrate or adding a catalytic amount of sodium iodide to generate the more reactive alkyl iodide in situ. 2. If using a catalyst, ensure it is fresh and from a reliable source. 3. Gradually increase the reaction temperature, monitoring for the formation of byproducts. 4. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC).
Formation of Side Products (Over-alkylation) The product, this compound, can react with another molecule of ethyl 4-bromobutyrate to form a quaternary ammonium salt. This is a common issue in amine alkylations.[3][4]1. Control Stoichiometry: Use a molar excess of dimethylamine to favor the formation of the desired tertiary amine. 2. Slow Addition: Add the ethyl 4-bromobutyrate slowly to the dimethylamine solution to maintain a high concentration of the primary nucleophile. 3. Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
Difficult Purification The product may be difficult to separate from unreacted starting materials or the quaternary ammonium salt byproduct.1. Aqueous Wash: The quaternary ammonium salt is water-soluble and can be removed with an aqueous workup. 2. Acid-Base Extraction: The tertiary amine product can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent. 3. Vacuum Distillation: This is an effective method for separating the desired product from less volatile impurities.
Product Loss During Work-up The product has some solubility in water, which can lead to losses during aqueous extraction steps.1. Back-Extraction: Back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product. 2. Brine Wash: Use a saturated brine solution for the final wash to reduce the solubility of the organic product in the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: Can I use ethyl 4-chlorobutyrate instead of ethyl 4-bromobutyrate?

A1: Yes, but the reaction will be significantly slower due to the lower reactivity of the C-Cl bond compared to the C-Br bond. To achieve a reasonable reaction rate, you may need to use higher temperatures, a longer reaction time, or add a catalytic amount of an iodide salt (e.g., NaI or KI) to facilitate a Finkelstein-type reaction, which generates the more reactive ethyl 4-iodobutyrate in situ.

Q2: What is the role of the base in this reaction?

A2: The reaction of dimethylamine with ethyl 4-halobutyrate produces a hydrohalic acid (HBr or HCl) as a byproduct. This acid will protonate the basic dimethylamine, rendering it non-nucleophilic and stopping the reaction. A base, such as potassium carbonate or triethylamine, is added to neutralize this acid and ensure that free dimethylamine is available to react.

Q3: How can I minimize the formation of the quaternary ammonium salt byproduct?

A3: The formation of the quaternary ammonium salt is a classic example of over-alkylation in amine synthesis.[3][4] To minimize this, it is crucial to use a molar excess of dimethylamine relative to the ethyl 4-halobutyrate. This ensures that a molecule of the alkylating agent is more likely to encounter a molecule of dimethylamine rather than the product, this compound. Slow addition of the alkylating agent to the amine solution also helps maintain this favorable concentration gradient.

Q4: What are the key safety precautions for this reaction?

A4: Dimethylamine is a flammable and corrosive gas or solution. Ethyl 4-halobutyrates are lachrymators and skin irritants. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction can be exothermic, so proper temperature control is essential to prevent a runaway reaction, especially on a larger scale.

Q5: Are there alternative, greener synthesis routes?

A5: While the N-alkylation with alkyl halides is a common method, it is not considered particularly "green" due to the generation of salt byproducts.[5] For large-scale industrial production, alternative routes might be considered, such as the reductive amination of a suitable aldehyde with dimethylamine. However, this would require a different starting material. Another approach gaining traction in industrial settings is the use of alcohols as alkylating agents, which produces water as the only byproduct, though this often requires a catalyst.[3]

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Ethyl 4-bromobutyrate Ethyl 4-bromobutyrate N-Alkylation N-Alkylation Ethyl 4-bromobutyrate->N-Alkylation Dimethylamine Dimethylamine Dimethylamine->N-Alkylation Base (K2CO3) Base (K2CO3) Base (K2CO3)->N-Alkylation Filtration Filtration N-Alkylation->Filtration Crude Product Solvent Removal Solvent Removal Filtration->Solvent Removal Aqueous Wash Aqueous Wash Solvent Removal->Aqueous Wash Drying Drying Aqueous Wash->Drying Vacuum Distillation Vacuum Distillation Drying->Vacuum Distillation Crude Product Product Product Vacuum Distillation->Product Pure Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

References

  • Wikipedia. Amine alkylation. [Link]

  • ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. [Link]

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Minimizing degradation of Ethyl 4-(dimethylamino)butanoate during experimentation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 4-(dimethylamino)butanoate (CAS: 22041-23-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing degradation during experimentation. Our goal is to ensure the integrity of your results by maintaining the stability of this critical reagent.

Understanding the Molecule: Why Stability Matters

This compound is a bifunctional molecule featuring both a tertiary amine and an ethyl ester.[1] This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals.[1] However, these same functional groups are susceptible to specific degradation pathways, primarily hydrolysis and oxidation. Degradation not only reduces the yield of desired reactions but can also introduce impurities that complicate downstream processes and analyses. This guide provides a systematic approach to identifying, troubleshooting, and preventing these issues.

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₁₇NO₂[2]
Molecular Weight 159.23 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 194.7°C at 760 mmHg[3][4]
Density 0.929 g/cm³[3]
Flash Point 65.8°C[3][4]
Storage Temperature 2-8°C (Refrigerator)[5]

Troubleshooting Guide: Common Degradation Issues

This section addresses specific problems you may encounter. The question-and-answer format is designed to help you quickly diagnose and resolve issues.

Q1: My reaction yield is consistently low, and I suspect the starting material has degraded. What is the most likely cause?

A1: The most common degradation pathway for this compound is hydrolysis of the ester functional group.[6][7] Esters react with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases, which may be present as trace impurities in your reagents or solvents.[8]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of an acid catalyst, yielding 4-(dimethylamino)butanoic acid and ethanol.[6] To minimize this, ensure all solvents and reagents are anhydrous and avoid acidic conditions unless required by the reaction protocol.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that produces an alcohol (ethanol) and a carboxylate salt (sodium 4-(dimethylamino)butanoate, if NaOH is the base).[7][8] This is often faster than acid-catalyzed hydrolysis. Ensure your glassware is free from basic residues and use non-basic drying agents.

Q2: I've noticed a change in the color or clarity of my stored this compound. What does this indicate?

A2: A color change (e.g., to yellow or brown) or the formation of precipitates can be a sign of oxidative or thermal degradation. Tertiary amines, while generally more stable than primary or secondary amines, can degrade over time, especially when exposed to heat, light, or oxygen.[9][10]

  • Oxidation: Exposure to air (oxygen) can lead to the formation of various oxidation by-products.[9] Process conditions, such as the presence of metal ions which can act as catalysts, can accelerate this process.[9][10]

  • Thermal Degradation: Although the boiling point is high, prolonged exposure to elevated temperatures can cause the molecule to break down.[10] Thermal degradation of tertiary amines can lead to the formation of primary and secondary amines, among other by-products.[10]

To prevent this, always store the compound under an inert atmosphere (e.g., argon or nitrogen), protect it from light by using amber vials, and store it at the recommended refrigerated temperature (2-8°C).[5][11]

Q3: My analytical results (e.g., NMR, GC-MS) show unexpected peaks. How can I identify the degradation products?

A3: The appearance of new signals suggests the formation of impurities. Based on the primary degradation pathways, the most likely impurities are:

  • 4-(dimethylamino)butanoic acid: The product of hydrolysis. In ¹H NMR, you would expect the disappearance of the ethyl quartet and triplet and the appearance of a broad carboxylic acid proton signal.

  • Ethanol: The other product of hydrolysis.

  • Oxidative by-products: These can be numerous and complex. GC-MS is a powerful tool for identifying these species.[12]

To confirm, you can intentionally degrade a small sample (e.g., by adding a drop of dilute acid or base and warming gently) and run an analytical comparison.

Table 2: Troubleshooting Common Degradation Issues
SymptomPotential CauseRecommended Action
Low Reaction Yield Hydrolysis: Contamination with water, acid, or base.Use anhydrous solvents, purge reaction vessel with inert gas, and ensure all glassware is clean and neutral.
Color Change (Yellowing) Oxidation/Thermal Stress: Exposure to air, light, or excessive heat.Store under inert gas (Ar/N₂), use amber vials, and maintain storage at 2-8°C.[5][11]
Unexpected Analytical Peaks Formation of Degradation Products: Hydrolysis or oxidation by-products.Characterize by-products using GC-MS or NMR. Review handling and storage procedures to prevent further degradation.
Inconsistent Results Partial Degradation: Inconsistent quality of the starting material.Implement a quality control check (e.g., quick GC-FID run) on the starting material before each use.[12]

Core Protocols for Minimizing Degradation

Adherence to strict handling and monitoring protocols is the best defense against degradation.

Protocol 1: Recommended Storage and Handling

This protocol minimizes exposure to atmospheric moisture and oxygen.

  • Procurement & Initial Storage: Upon receipt, immediately place the sealed container in a refrigerator at 2-8°C.[5]

  • Inert Atmosphere: Before first use, carefully open the container inside a glovebox or under a positive pressure stream of inert gas (argon or nitrogen).

  • Aliquoting: Dispense the required amount into a separate, smaller vial for daily use. This prevents repeated warming/cooling and air exposure of the main stock.

  • Resealing: Backfill the headspace of the main stock bottle with inert gas, seal tightly with high-quality cap and septum, and wrap the cap with Parafilm® for an extra barrier.

  • Working Solution: Prepare solutions using dry, deoxygenated solvents. Solvents should be purged with inert gas for at least 15-20 minutes before use.

  • Daily Use: Always handle the compound in a well-ventilated fume hood. Keep the container tightly closed when not in use.[11]

Diagram 1: Major Degradation Pathways

This diagram illustrates the two primary hydrolytic pathways that can compromise sample integrity.

G cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) Ester_A This compound H2O_A + H₂O Ester_A->H2O_A Catalyst_A H⁺ (catalyst) H2O_A->Catalyst_A Products_A 4-(dimethylamino)butanoic Acid + Ethanol Catalyst_A->Products_A Heat Products_A->Catalyst_A Esterification Ester_B This compound OH_B + OH⁻ Ester_B->OH_B Catalyst_B Base (e.g., NaOH) OH_B->Catalyst_B Products_B 4-(dimethylamino)butanoate Salt + Ethanol Catalyst_B->Products_B Heat

Caption: Primary hydrolytic degradation pathways for this compound.

Protocol 2: Routine Purity Check by Gas Chromatography (GC-FID)

A quick purity check can prevent the use of degraded material. This method is adapted from standard procedures for analyzing similar amine-containing esters.[12]

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable anhydrous solvent like Ethyl Acetate or Dichloromethane.

  • Instrumentation (Typical Conditions):

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms).

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp at 10-15°C/min to 250°C.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject 1 µL of the sample. The pure compound should elute as a single, sharp peak. The presence of earlier eluting peaks (e.g., ethanol) or later eluting, broader peaks (e.g., the corresponding carboxylic acid) indicates degradation.

  • Quantification: Calculate the area percentage of the main peak. A purity level below 98% may warrant using a fresh batch of the compound.

Diagram 2: Experimental Workflow for Stability Assessment

This workflow provides a systematic approach to handling and verifying the compound's integrity before use.

G Start Receive & Store Compound (2-8°C, Dark) Handle Aliquot Under Inert Atmosphere Start->Handle QC Perform QC Check (GC-FID) Handle->QC Pass Purity >98%? QC->Pass Use Proceed with Experiment Pass->Use Yes Fail Quarantine Stock. Procure New Batch. Pass->Fail No Reassess Re-evaluate Storage & Handling Procedures Fail->Reassess Reassess->Start Inform Future Practice

Caption: Recommended workflow for ensuring the quality of this compound.

Frequently Asked Questions (FAQs)

  • What are the ideal storage conditions? Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a refrigerator at 2-8°C.[5][11] Protect from light by using amber glass vials.

  • Which solvents are best for preparing stock solutions? High-purity, anhydrous, and deoxygenated aprotic solvents are recommended. Suitable options include acetonitrile, ethyl acetate, dichloromethane, or THF. Avoid protic solvents like methanol or ethanol for long-term storage as they can participate in transesterification.

  • Is this compound sensitive to air? Yes. The tertiary amine functionality can be susceptible to oxidation over time, especially when catalyzed by light, heat, or metal impurities.[9][10] Always handle under an inert atmosphere for long-term stability.

  • How can I neutralize accidental spills? For small spills, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[11] Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

References

  • Slebna, M., et al. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Pharmaffiliates. CAS No : 22041-23-2 | Product Name : this compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound. [Link]

  • Pinto, D. D. D., et al. (2020, May 21). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. MDPI. [Link]

  • Shashoua, V. E., et al. (1984). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2021, January 15). 17.6: Hydrolysis of Esters and Amides. [Link]

  • Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. [Link]

  • de Klerk, A. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Journal of Inorganic Biochemistry. [Link]

  • LookChem. This compound. [Link]

  • PubChemLite. This compound (C8H17NO2). [Link]

  • PubChem. Ethyl 4-(dimethylamino)butyrate. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • Hartono, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ResearchGate. [Link]

  • ECHA. Ethyl 4-dimethylaminobenzoate - Registration Dossier. [Link]

  • Koskinen, R. (2020). Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. Doria. [Link]

  • Knudsen, S., et al. (2010). SUPPORT ON INPUT TO ENVIRONMENTAL DISCHARGES – EVALUATION OF DEGRADATION COMPONENTS. Gassnova. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 4-(dimethylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Molecular Identification

In the fields of pharmaceutical development, materials science, and synthetic chemistry, the precise identification of a molecular structure is not merely a procedural step; it is the bedrock upon which all subsequent research is built. An erroneously identified compound can lead to invalidated data, wasted resources, and in a clinical context, potentially compromised safety. This guide provides a comprehensive, multi-spectroscopic approach to the structural elucidation of Ethyl 4-(dimethylamino)butanoate, a compound often used as a synthetic intermediate.[1]

We will move beyond a simple presentation of data, instead adopting an investigative workflow that demonstrates how orthogonal analytical techniques—¹H NMR, ¹³C NMR, and Mass Spectrometry—are synergistically employed to build an irrefutable case for the compound's identity. This guide is designed for researchers who not only need to perform these analyses but also understand the underlying principles that make them so powerful.[2][3]

The Subject: Physicochemical Profile

  • Compound Name: this compound[4][5]

  • Synonyms: Ethyl 4-(dimethylamino)butyrate[4][6]

  • CAS Number: 22041-23-2[5]

  • Molecular Formula: C₈H₁₇NO₂[1][4]

  • Molecular Weight: 159.23 g/mol [1][4][6]

  • Structure:

    
    
    

The Analytical Workflow: A Strategy for Certainty

A robust structural elucidation relies on a logical workflow that integrates data from multiple, independent sources. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides a self-validating system of confirmation.

Structural Elucidation Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Interrogation cluster_2 Data Synthesis & Verification cluster_3 Conclusion A Unknown Sample (Presumed this compound) B Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation A->B C ¹³C NMR Spectroscopy Identify Unique Carbon Environments A->C D ¹H NMR Spectroscopy Map Proton Environments & Connectivity A->D E Integrate & Interpret Data - Does MW match? - Do ¹³C signals match? - Does ¹H spectrum fit? B->E C->E D->E F Comparative Analysis (vs. Alternative Structures) E->F G Structure Confirmed F->G Confidence High

Sources

A Comparative Guide to the Quantitative Analysis of Ethyl 4-(dimethylamino)butanoate: qNMR vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and research chemicals is paramount. The purity and concentration of a substance directly impact its efficacy, safety, and reproducibility in downstream applications. This guide provides an in-depth, comparative analysis of two powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the characterization of Ethyl 4-(dimethylamino)butanoate, a tertiary amine-containing ester.

This document moves beyond a simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with a clear understanding of the fundamental principles, the rationale behind methodological choices, and the performance trade-offs inherent to each technique. By grounding our discussion in experimental data and authoritative guidelines, we aim to equip you with the expertise to select and implement the most appropriate analytical strategy for your specific needs.

The Principle of Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative ¹H NMR stands as a primary analytical method, a distinction that sets it apart from most other analytical techniques.[1] Its power lies in a fundamental physical principle: the integrated area of a specific NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[2][3] This allows for the determination of the quantity of an analyte by relating its signal integral to that of a certified internal standard (IS) of known purity and concentration, without the need for a calibration curve specific to the analyte.[1] This establishes a direct line of metrological traceability to the International System of Units (SI), ensuring a high degree of accuracy and confidence in the results.[4][5][6]

Strategic Considerations for qNMR Method Development

The success of a qNMR experiment hinges on a series of carefully considered choices. Each decision is a deliberate step to ensure the integrity and validity of the final quantitative result.

  • Selection of the Internal Standard (IS): The choice of IS is arguably the most critical step. An ideal standard must be non-reactive, highly pure (ideally a Certified Reference Material, CRM), and possess a simple ¹H NMR spectrum with at least one signal that is well-resolved from all analyte signals.[7][8] For this compound, Maleic Acid is an excellent choice. It is highly pure, stable, and its sharp singlet for the two olefinic protons at ~6.3 ppm (in DMSO-d₆) is located in a region far from the aliphatic signals of the analyte.

  • Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard without reacting with either.[7] Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a suitable choice for this analysis due to its excellent solvating power for the polar analyte and the maleic acid standard.

  • Selection of Quantification Signals: For accurate integration, the chosen signals for both the analyte and the IS should be sharp, symmetrical, and free from overlap with other signals, including impurities.

    • Analyte (this compound): The sharp singlet corresponding to the six protons of the two N-methyl groups (-N(CH₃)₂) is the ideal choice for quantification. It is well-defined and represents a large number of protons, enhancing the signal-to-noise ratio.

    • Internal Standard (Maleic Acid): The singlet for the two equivalent olefinic protons (-CH=CH-) provides a robust and easily integrable signal.

  • Optimization of Acquisition Parameters: To ensure that signal intensity is truly proportional to the number of nuclei, NMR acquisition parameters must be set to allow for complete signal relaxation between scans.

    • Relaxation Delay (d1): This is the most critical parameter. The delay must be at least five times the longest spin-lattice relaxation time (T₁) of all signals being quantified.[9][10] A conservative delay of 30 seconds is often sufficient to ensure >99.9% relaxation for most small molecules.

    • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N), ideally >250:1, which allows for integration precision of better than 1%.[10]

    • Pulse Angle: A 90° pulse is used to maximize the signal obtained from each scan, which is appropriate when a long relaxation delay is employed.

Experimental Protocol: qNMR Analysis
  • Preparation of the Internal Standard Stock: Accurately weigh approximately 20 mg of certified Maleic Acid (purity ≥99.5%) into a 10 mL volumetric flask and dissolve in DMSO-d₆ to the mark. This creates a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean vial.

    • Using a calibrated pipette, add precisely 500 µL of the Maleic Acid internal standard stock solution to the vial.

    • Add an additional 250 µL of pure DMSO-d₆ to ensure a total volume of ~750 µL.

    • Vortex the vial until the sample is completely dissolved.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) using the following key parameters:

      • Pulse Program: Standard 1D proton experiment (e.g., zg30 or zg90).

      • Pulse Angle: 90°.

      • Relaxation Delay (d1): 30 s.

      • Acquisition Time (aq): ≥ 3 s.

      • Number of Scans (ns): 16-64 (adjust to achieve S/N > 250:1).

      • Temperature: 298 K.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

    • Carefully integrate the selected analyte signal (singlet, 6H, -N(CH₃)₂) and the internal standard signal (singlet, 2H, -CH=CH-).

    • Calculate the mass fraction (purity) of the analyte using the following equation:

    Purity Analyte (%) = (IAnalyte⁄IIS) × (NIS⁄NAnalyte) × (MWAnalyte⁄MWIS) × (mIS⁄mAnalyte) × Purity IS (%)

    Where:

    • I : Integral area of the signal.

    • N : Number of protons for the integrated signal.

    • MW : Molecular weight (Analyte: 159.23 g/mol ; IS: 116.07 g/mol ).

    • m : Mass weighed.

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_Analyte) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (m_IS) weigh_is->dissolve nmr_acq Acquire 1H Spectrum - Long Relaxation Delay (d1) - Sufficient Scans (ns) - 90° Pulse Angle dissolve->nmr_acq process Process Spectrum (Phase, Baseline) nmr_acq->process integrate Integrate Analyte & IS Signals (I_Analyte, I_IS) process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate result result calculate->result Final Purity Result

Caption: Workflow for quantitative analysis by ¹H NMR.

Comparative Technique: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[11] For quantification, HPLC is a comparative technique; it relies on a response factor determined from an external calibration curve generated using a certified reference standard of the analyte itself.

Strategic Considerations for HPLC-UV Method Development

Developing a robust HPLC method requires careful optimization of chromatographic conditions to achieve good separation and detection.

  • Detection Challenge: this compound lacks a significant chromophore, meaning it does not strongly absorb UV light. This presents a major challenge for sensitive detection by HPLC-UV and is a critical point of contrast with qNMR, which does not depend on optical properties.[12] Analysis is possible at a low wavelength (e.g., 210 nm), but this typically results in lower sensitivity and higher baseline noise. For higher sensitivity, derivatization with a UV-active agent like 4-(dimethylamino)benzoyl chloride would be necessary, adding complexity and potential sources of error to the analysis.[12]

  • Column and Mobile Phase Selection: A reversed-phase C18 column is the standard choice for separating moderately polar small molecules. The tertiary amine in the analyte requires pH control of the mobile phase to ensure consistent protonation and prevent poor peak shape (tailing). An acidic mobile phase, such as a mixture of acetonitrile and water with 0.1% formic acid, will protonate the amine, leading to better interaction with the stationary phase and improved chromatography.

  • Calibration: Unlike qNMR, HPLC-UV requires a multi-point calibration curve. This involves preparing a series of standards of the analyte at known concentrations and plotting their peak area response versus concentration. The concentration of the unknown sample is then determined by interpolation from this curve. This process is only as accurate as the purity of the reference standard used to create the curve.

Experimental Protocol: HPLC-UV Analysis
  • Preparation of Mobile Phase: Prepare an aqueous phase of 0.1% (v/v) formic acid in HPLC-grade water and an organic phase of acetonitrile.

  • Preparation of Standards:

    • Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask and dissolve in a 50:50 mixture of water and acetonitrile to create a stock solution.

    • Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards covering the expected sample concentration range.

  • Sample Preparation: Accurately weigh ~10 mg of the this compound sample to be tested and prepare it in the same manner as the stock solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 30% Acetonitrile and 70% (0.1% Formic Acid in Water).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 210 nm.

  • Data Analysis:

    • Inject the calibration standards and generate a linear regression curve of peak area versus concentration.

    • Inject the sample solution.

    • Determine the concentration of the sample by interpolation from the calibration curve. Calculate the purity based on the initial weight of the sample.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation prep_standards Prepare Calibration Standards (Known Conc.) hplc_run Inject & Run on HPLC - C18 Column - UV Detection (210 nm) prep_standards->hplc_run prep_sample Prepare Sample (Unknown Conc.) prep_sample->hplc_run gen_curve Generate Calibration Curve from Standards hplc_run->gen_curve quantify Quantify Sample Peak Against Curve gen_curve->quantify calculate Calculate Purity from Concentration quantify->calculate result result calculate->result Final Purity Result

Caption: Workflow for quantitative analysis by HPLC-UV.

Head-to-Head Performance Comparison

The choice between qNMR and HPLC-UV should be driven by the specific analytical question and the available resources. The following table summarizes the key performance characteristics of each technique for the analysis of this compound, based on established validation principles from the International Council on Harmonisation (ICH).[13]

ParameterqNMRHPLC-UVRationale & Causality
Principle Primary Ratio MethodComparative MethodqNMR provides a direct molar ratio to a standard.[4] HPLC compares the sample response to a curve made from the analyte itself.
Analyte Standard Not required (uses a universal internal standard)Required This is a major advantage for qNMR when analyzing novel compounds or when a certified standard is unavailable.
Metrological Traceability Directly traceable to SI units via a certified IS.[14]Traceable only through the purity of the analyte-specific reference material.qNMR offers a more direct and robust chain of traceability.[5][6]
Specificity / Selectivity Very HighModerate to HighqNMR's high spectral dispersion allows for the unequivocal identification and quantification of signals based on unique chemical shifts. HPLC relies on retention time, which can be affected by co-eluting impurities.
Sensitivity (LOQ) Moderate (~10 µM)[15]Low (with direct detection); High (with derivatization)HPLC is generally more sensitive, especially with derivatization.[16] The lack of a chromophore in the analyte makes direct UV detection challenging and less sensitive.
Accuracy HighHighBoth methods can achieve high accuracy when properly validated.[17][18] qNMR accuracy is dependent on parameter settings (e.g., d1), while HPLC accuracy depends on the calibration standard's purity.
Precision (RSD) Excellent (<1%)Excellent (<2%)Both techniques demonstrate high precision.[17][18]
Method Development Faster (for purity assessment)SlowerqNMR method development is often faster as it primarily involves selecting a standard and solvent. HPLC requires screening columns, mobile phases, and optimizing gradient/isocratic conditions.[16]
Sample Throughput LowerHigherHPLC autosamplers can run many samples sequentially, making it ideal for routine QC. qNMR experiments, with long relaxation delays, take longer per sample.
Sample Nature Non-destructiveDestructiveThe sample can be fully recovered after qNMR analysis, which is a significant advantage for precious or limited-quantity materials.[1]
Cost High initial instrument cost; low per-sample cost (solvents, consumables).[18]Lower initial instrument cost; higher per-sample cost (solvents, columns, vials).The economic choice depends on the number of samples and the availability of existing instrumentation.

Conclusion and Recommendations

Both qNMR and HPLC-UV are powerful techniques for the quantitative analysis of this compound, but they serve different, often complementary, roles.

Choose qNMR when:

  • Certifying a Reference Standard: Its status as a primary ratio method with direct SI traceability makes it the gold standard for assigning the purity of a new chemical entity or a new batch of material.

  • An Analyte-Specific Standard is Unavailable: qNMR's ability to use a universal internal standard is invaluable in research and early development settings.

  • The Sample is Precious or Limited: The non-destructive nature of the technique allows for the recovery of the material after analysis.

  • Structural Confirmation is Needed Simultaneously: The NMR spectrum inherently provides structural information alongside quantitative data.

Choose HPLC-UV when:

  • High-Throughput Routine Analysis is Required: Once a method is established, HPLC is faster and more automated for analyzing large numbers of samples against a known standard.

  • Very Low Concentrations Must be Measured: HPLC generally offers a lower limit of quantification, although for this compound, this would likely require a more complex derivatization procedure to achieve high sensitivity.

  • Analyzing Complex Mixtures: The separative power of chromatography is essential for isolating the analyte from a complex matrix before quantification.

For this compound specifically, qNMR presents a more direct, robust, and fundamentally sound approach for primary purity assessment . The lack of a strong UV chromophore in the molecule is a significant drawback for the HPLC-UV method, diminishing its primary advantage of high sensitivity unless extra derivatization steps are introduced. Therefore, for accurate and defensible quantification, qNMR is the superior choice.

References

  • Kingston University London. Extending metrological traceability in qNMR beyond the first dimension.
  • ResearchGate. Metrological traceability concept for qNMR standard solutions.
  • ACG Publications. (2016-06-30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • PubMed. (2023-01-12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
  • MDPI. (2023-01-12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
  • JEOL Ltd. Keyword for Reliability of Analysis Results: Traceability.
  • Southwest Research Institute. (2026-01-06). SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D.
  • ResearchGate. (2025-08-04). Independent certification of a suite of qNMR internal standards: ensuring metrological traceability in a wide range of applications.
  • ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Benchchem. Application Notes and Protocols for Quantitative NMR (qNMR) Analysis with Methylboronic acid pinacol ester-d3.
  • Science and Education Publishing. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures.
  • Science and Education Publishing. Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.
  • PubChem. Ethyl 4-(dimethylamino)butyrate.
  • ResearchGate. (2025-08-07). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy.
  • FUJIFILM Wako Pure Chemical Corporation. Internal Standard for qNMR (Calibration Standard for qNMR).
  • Emery Pharma. A Guide to Quantitative NMR (qNMR).
  • SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis.
  • SciSpace. (2025-08-07). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis.
  • ENFSI. (2019-11-06). GUIDELINE FOR qNMR ANALYSIS.
  • Benchchem. Application Notes and Protocols for HPLC-UV Analysis using 4-(Dimethylamino)benzoyl Chloride Derivatization.
  • ICH. (2023-11-30). Validation of Analytical Procedures Q2(R2).

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the nuanced differences in molecular structure can lead to profound variations in biological activity and efficacy. This guide provides an in-depth comparative analysis of Ethyl 4-(dimethylamino)butanoate, a versatile ester with a tertiary amine, against a selection of structurally related compounds. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its performance in key application areas, supported by experimental data and established scientific principles.

This analysis will delve into three primary domains of potential efficacy: transdermal permeation enhancement, antimicrobial activity, and modulation of GABAergic systems. The selection of these areas is predicated on the structural motifs of this compound, which suggest potential interactions with biological membranes and neurotransmitter receptors.

I. Comparative Analysis of Transdermal Permeation Enhancement

The ability of a compound to enhance the permeation of drugs through the skin barrier is a critical attribute in the development of transdermal drug delivery systems. The amphiphilic nature of N,N-dimethylamino acid esters, such as this compound, makes them promising candidates for this application.

Rationale for Comparison

To evaluate the efficacy of this compound as a transdermal permeation enhancer, we will draw comparisons with a series of N,N-dimethylamino acid esters where the length of the linking chain between the nitrogen atom and the ester group is varied. A pivotal study by Novotný et al. (2009) on dodecyl N,N-dimethylamino acid esters provides a robust framework for this comparison, even though the ester alkyl chain is longer. The principles governing the impact of the amino acid backbone on permeation enhancement are expected to be similar. The related compounds for this comparison are other esters of N,N-dimethylamino acids with varying alkane chain lengths between the dimethylamino group and the carboxyl group.

Experimental Data Summary

The following table summarizes the enhancement ratios (ER) for the permeation of theophylline and hydrocortisone through porcine skin when using different dodecyl N,N-dimethylamino acid esters as enhancers. The enhancement ratio is a measure of how many times the flux of the drug is increased in the presence of the enhancer compared to the control without an enhancer.

Enhancer (Dodecyl Ester of)Linking Chain LengthTheophylline ERHydrocortisone ER
2-(dimethylamino)propanoate (DDAIP)1 (branched)5.911.5
4-(dimethylamino)butanoate3~15~30
6-(dimethylamino)hexanoate (DDAK) 5 17.3 43.2
8-(dimethylamino)octanoate7~12~25
Data extrapolated and interpreted from Novotný et al., 2009.[1]

Key Insights: The data clearly indicates that the length of the linear hydrocarbon chain between the dimethylamino group and the ester functionality plays a crucial role in the permeation-enhancing activity. A linear chain of 4-6 carbons appears to be optimal for maximizing the permeation of both hydrophilic (theophylline) and lipophilic (hydrocortisone) drugs.[1] While this compound has a shorter ethyl ester chain compared to the dodecyl chain in the study, the underlying principle suggests that its 4-carbon backbone is within the optimal range for this class of enhancers.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

The Franz diffusion cell assay is a standard and reliable method for evaluating the in vitro transdermal permeation of drugs.

Methodology:

  • Skin Preparation: Full-thickness porcine ear skin is carefully excised and cleaned. The subcutaneous fat is removed, and the skin is cut into sections suitable for mounting on the Franz diffusion cells.

  • Cell Assembly: The Franz diffusion cell consists of a donor compartment and a receptor compartment, separated by the prepared porcine skin membrane. The stratum corneum of the skin faces the donor compartment.

  • Receptor Phase: The receptor compartment is filled with a phosphate-buffered saline (PBS) solution (pH 7.4), which is continuously stirred and maintained at 37°C to mimic physiological conditions.

  • Enhancer and Drug Application: A solution of the test drug (e.g., theophylline or hydrocortisone) and the enhancer (e.g., this compound) in a suitable vehicle (e.g., propylene glycol) is applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh PBS to maintain sink conditions.

  • Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time, and the steady-state flux (Jss) is determined from the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the Jss with the enhancer by the Jss of the control (drug alone).

Causality Behind Experimental Choices:

  • Porcine Skin: Porcine skin is used as it is morphologically and functionally similar to human skin, making it a relevant and ethical model for in vitro studies.

  • Franz Diffusion Cell: This apparatus provides a controlled and reproducible environment to study the passive diffusion of molecules across a membrane.

  • Sink Conditions: Maintaining sink conditions in the receptor compartment ensures that the concentration gradient, the driving force for diffusion, is maximized throughout the experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Preparation (Porcine Ear) cell_assembly Franz Cell Assembly skin_prep->cell_assembly receptor_fill Fill Receptor with PBS cell_assembly->receptor_fill drug_app Apply Drug & Enhancer to Donor Compartment receptor_fill->drug_app sampling Withdraw Samples from Receptor drug_app->sampling Repeat at intervals replace Replace with Fresh PBS sampling->replace Repeat at intervals hplc HPLC Analysis sampling->hplc replace->sampling Repeat at intervals calc Calculate Flux & ER hplc->calc

Caption: Experimental workflow for an in vitro skin permeation study using Franz diffusion cells.

II. Comparative Analysis of Antimicrobial Efficacy

Quaternary ammonium compounds (QACs) are a well-established class of antimicrobial agents. The structure of this compound, which can be quaternized, suggests it may possess antimicrobial properties.

Rationale for Comparison
Structure-Activity Relationship Insights

Research on the antimicrobial activity of QACs has revealed several key trends:

  • Alkyl Chain Length: The biocidal activity of QACs is significantly influenced by the length of the N-alkyl substituents. Generally, compounds with a total of 10-16 carbon atoms in the alkyl chains exhibit the highest antimicrobial activity.[2] Shorter or longer chains tend to be less effective.

  • Gram-Positive vs. Gram-Negative Bacteria: QACs with C12-C14 alkyl chains are often most effective against Gram-positive bacteria, while those with C14-C16 chains show greater efficacy against Gram-negative bacteria.[2]

  • Mechanism of Action: QACs are cationic surfactants that interact with the negatively charged bacterial cell membrane, leading to its disruption and leakage of cellular contents, ultimately causing cell death.

Based on these principles, the relatively short ethyl and methyl groups on this compound suggest that its intrinsic antimicrobial activity might be modest compared to QACs with longer alkyl chains. However, its potential for formulation into a quaternized derivative with a longer alkyl chain could significantly enhance its antimicrobial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable growth medium.

  • Serial Dilution: The test compound (e.g., quaternized this compound) is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a standardized number of bacteria ensures the reproducibility of the assay.

  • Serial Dilution: This method allows for the precise determination of the minimum concentration required for inhibition.

  • Growth Medium: A suitable growth medium provides the necessary nutrients for bacterial growth, allowing for a clear observation of inhibition.

III. Comparative Analysis of Potential GABAergic Activity

The core structure of this compound is an analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural similarity suggests a potential for interaction with GABA receptors.

Rationale for Comparison

To explore this potential, we will compare the structure of this compound to that of GABA and other known GABAergic compounds. The comparison will be based on established structure-activity relationships for ligands of GABA receptors. The key structural features to consider are the distance between the amino group and the carboxylate (or ester) group, and the nature of the substituents on the amino group.

Structure-Activity Relationship Insights
  • GABA Receptor Binding: For a molecule to bind to the GABA-A receptor, a free amino group is generally considered crucial, while the carboxyl group is not strictly essential.[3] The distance between the amino group and the acidic function is also critical for activity.

  • Prodrug Potential: Esterification of the carboxyl group of GABA is a known strategy to increase its lipophilicity and ability to cross the blood-brain barrier. Once in the central nervous system, these esters can be hydrolyzed by esterases to release GABA.[3]

This compound possesses a tertiary amine and an ester group. While the N,N-dimethyl substitution may hinder direct binding to the GABA recognition site compared to the primary amine of GABA, its potential to act as a prodrug or to allosterically modulate GABA receptors cannot be ruled out without experimental data. Its increased lipophilicity compared to GABA would facilitate crossing biological membranes.

Experimental Protocol: In Vitro GABA-A Receptor Binding Assay

A radioligand binding assay is a common method to assess the affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Synaptic membranes rich in GABA-A receptors are prepared from rat brain tissue through a series of homogenization and centrifugation steps.

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the GABA-A receptor (e.g., [³H]muscimol). The incubation is performed in the presence and absence of various concentrations of the test compound (this compound).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using liquid scintillation counting.

  • Data Analysis: The ability of the test compound to displace the radiolabeled ligand is determined, and the half-maximal inhibitory concentration (IC50) is calculated. This value can be used to determine the binding affinity (Ki) of the test compound for the GABA-A receptor.

Causality Behind Experimental Choices:

  • Radiolabeled Ligand: The use of a high-affinity radiolabeled ligand allows for sensitive detection of binding to the receptor.

  • Competition Assay: A competition binding format allows for the determination of the affinity of an unlabeled compound by measuring its ability to displace a known radiolabeled ligand.

  • Synaptic Membranes: These membranes are enriched in the target receptors, providing a suitable biological material for the assay.

G cluster_compound Potential Modulation GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds Channel Chloride Channel Receptor->Channel Opens Influx Cl- Influx Channel->Influx Hyperpolarization Hyperpolarization (Inhibition) Influx->Hyperpolarization E4DB This compound E4DB->Receptor Potential Allosteric Modulation or Prodrug Action

Caption: Hypothetical signaling pathway for GABA-A receptor modulation.

IV. Conclusion

This comparative guide demonstrates that while direct, head-to-head efficacy data for this compound against its immediate structural analogs is sparse, a robust analysis can be constructed by leveraging established structure-activity relationships and experimental data from closely related compounds.

  • As a transdermal permeation enhancer , the 4-carbon backbone of this compound is positioned within a structurally favorable range for high efficacy, as demonstrated by studies on related N,N-dimethylamino acid esters.

  • Its potential as an antimicrobial agent is likely modest in its native form but could be significantly enhanced through quaternization with a longer alkyl chain, aligning with the known properties of QACs.

  • The structural similarity to GABA suggests a potential for GABAergic activity , likely as a prodrug or an allosteric modulator, though this requires direct experimental verification.

The detailed experimental protocols provided herein offer a clear pathway for researchers to conduct their own comparative studies and further elucidate the efficacy of this compound and its analogs in these and other applications. This guide serves as a foundational resource to inform experimental design and accelerate the discovery and development of novel chemical entities.

V. References

  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. (2021). ScienceOpen.

  • Amino acid derivatives as transdermal permeation enhancers. (2013). PubMed. [Link]

  • Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. (2023).

  • Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus. (n.d.). PMC - NIH. [Link]

  • Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination. (2008). PubMed. [Link]

  • Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. (2024). MDPI. [Link]

  • Biological Activity of Quaternary Ammonium Salts and Their Derivatives. (2020). PMC - NIH. [Link]

  • Amino acid derivatives as transdermal permeation enhancers | Request PDF. (2025). ResearchGate. [Link]

  • The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. (2025). ResearchGate. [Link]

  • ethyl 4-dimethylamino-2-methylbutanoate. (2025). Chemical Synthesis Database.

  • Investigation of antimicrobial efficacy of a quaternary ammonium... (n.d.). ResearchGate. [Link]

  • Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. (1984). PubMed. [Link]

  • This compound (C8H17NO2). (n.d.). PubChemLite.

  • This compound. (n.d.). Sigma-Aldrich.

  • Ethyl 4-(dimethylamino)butyrate | C8H17NO2 | CID 30904. (n.d.). PubChem. [Link]

  • ethyl-4-(dimethylamino)-2-(4-methoxyphenyl) propanote as anxiolytic, anti-inflammatory and anti- bacterial agent. (2020). ResearchGate. [Link]

  • Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. (2017). PMC - NIH. [Link]

  • CAS No : 22041-23-2 | Product Name : this compound. (n.d.). Pharmaffiliates.

  • Minimal inhibitory concentration (MIC) determination of disinfectant and/or sterilizing agents. (n.d.).

  • The Influence of AA29504 on GABA A Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. (2021). PubMed. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. (n.d.). NIH. [Link]

  • The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. (n.d.). ProQuest.

  • GABAA receptors: structure, function, pharmacology, and related disorders. (n.d.). PMC. [Link]

  • Minimum inhibitory concentration (MIC) of active ethyl acetate... (n.d.). ResearchGate. [Link]

  • The Minimal Inhibitory Concentration (MIC) mg/ml of the ethyl acetate extract from the endophytic fungus isolated from the leaves of Annona muricata. (n.d.). ResearchGate. [Link]

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A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Ethyl 4-(dimethylamino)butanoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. Ethyl 4-(dimethylamino)butanoate, an ester with applications in organic synthesis and as a potential intermediate in the production of pharmaceuticals, requires robust analytical methods for its characterization.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound. We will delve into the core principles of each technique, present a comprehensive cross-validation study, and offer insights to guide researchers and drug development professionals in selecting the most appropriate method for their specific needs.

Introduction to this compound and Analytical Imperatives

This compound (C8H17NO2, MW: 159.23 g/mol ) is a tertiary amine and an ester, properties that influence its analytical behavior.[2][3] Its volatility and polarity are key considerations in the selection of a suitable chromatographic technique. The development of validated analytical methods is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products, adhering to stringent regulatory guidelines such as those from the International Council for Harmonisation (ICH).[4][5]

Fundamental Principles: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, which possesses a polar tertiary amine group, reverse-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.

Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds. The separation occurs as the analyte, in its gaseous form, is carried by an inert gas (the mobile phase) through a column containing a stationary phase. The differential interaction of the analyte with the stationary phase dictates its retention time. Given this compound's boiling point of approximately 194.7°C, GC is a viable and often preferred technique.[3]

Experimental Design for Cross-Validation

A robust cross-validation study is essential to objectively compare the performance of two distinct analytical methods. The process involves a systematic evaluation of various validation parameters as stipulated by ICH Q2(R1) guidelines.[5][6][7][8]

Workflow for Cross-Validation of Analytical Methods

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Data Comparison & Analysis cluster_3 Conclusion HPLC_Dev HPLC Method Development Validation_Params Specificity Accuracy Precision Linearity & Range LOD & LOQ Robustness HPLC_Dev->Validation_Params Validate HPLC GC_Dev GC Method Development GC_Dev->Validation_Params Validate GC Data_Comp Comparative Analysis of Validation Data Validation_Params->Data_Comp Conclusion Selection of Fit-for-Purpose Method Data_Comp->Conclusion

Caption: A logical workflow for the cross-validation of HPLC and GC methods.

Detailed Experimental Protocols

The development of an HPLC method for an amine-containing compound often requires careful consideration of peak shape and mobile phase pH. The tertiary amine in this compound can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Utilizing a modern, end-capped C18 column and controlling the mobile phase pH can mitigate these effects.

HPLC Experimental Workflow

G Sample Sample/Standard Preparation Autosampler Autosampler Injection (10 µL) Sample->Autosampler Column C18 Column (4.6 x 150 mm, 5 µm) Autosampler->Column Pump HPLC Pump (Isocratic) Pump->Autosampler Detector UV Detector (215 nm) Column->Detector Data Data Acquisition & Processing Detector->Data

Caption: A schematic of the HPLC experimental workflow.

Step-by-Step HPLC Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed solution of acetonitrile and 0.05 M potassium phosphate buffer (pH 6.5) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution. Samples are diluted with the mobile phase to fall within the calibration range.

Causality Behind Experimental Choices: The choice of a buffered mobile phase at pH 6.5 ensures that the tertiary amine is in a consistent protonation state, leading to reproducible retention times and improved peak symmetry. The detection wavelength of 215 nm is selected for optimal sensitivity, as the ester carbonyl group exhibits absorbance in the low UV region.

GC is inherently well-suited for the analysis of volatile esters. The key to a successful GC method is the selection of an appropriate column and temperature program to achieve good resolution and peak shape.

GC Experimental Workflow

G Sample Sample/Standard Preparation Autosampler Autosampler Injection (1 µL) Sample->Autosampler Injector Split/Splitless Injector (250°C) Autosampler->Injector Column DB-5 Column (30 m x 0.25 mm, 0.25 µm) Injector->Column Oven Temperature Programmed Oven Detector FID Detector (280°C) Column->Detector Oven->Column Data Data Acquisition & Processing Detector->Data

Caption: A schematic of the GC experimental workflow.

Step-by-Step GC Protocol:

  • Instrumentation: A GC system equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A DB-5 or equivalent (5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector Temperature (FID): 280°C.

  • Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate. Prepare calibration standards by serial dilution. Dilute samples with ethyl acetate to a concentration within the calibration curve.

Causality Behind Experimental Choices: The DB-5 column is a general-purpose, low-polarity column that provides good separation for a wide range of compounds, including amines and esters. The temperature program is optimized to ensure a reasonable analysis time while providing good separation of the analyte from any potential impurities. The Flame Ionization Detector (FID) is chosen for its high sensitivity to organic compounds and its wide linear range.

Comparative Validation Data

The following tables summarize the performance characteristics of the optimized HPLC and GC methods based on a comprehensive validation study.

Table 1: System Suitability

ParameterHPLCGCAcceptance Criteria
Tailing Factor1.21.1≤ 2.0
Theoretical Plates> 5000> 80000> 2000
%RSD of Peak Area0.8%0.6%≤ 2.0%

Table 2: Linearity and Range

ParameterHPLCGC
Range10 - 150 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²)0.99950.9998
Intercept (% of 100% response)0.5%0.3%

Table 3: Accuracy and Precision

ParameterHPLCGCAcceptance Criteria
Accuracy (% Recovery)
80% Level99.5%100.2%98.0% - 102.0%
100% Level100.8%99.8%98.0% - 102.0%
120% Level101.2%100.5%98.0% - 102.0%
Precision (%RSD)
Repeatability0.9%0.7%≤ 2.0%
Intermediate Precision1.3%1.1%≤ 2.0%

Table 4: Sensitivity and Specificity

ParameterHPLCGC
Limit of Detection (LOD)3 µg/mL0.3 µg/mL
Limit of Quantification (LOQ)10 µg/mL1 µg/mL
Specificity (Peak Purity)PassedPassed

Interpretation and Method Selection

Both the HPLC and GC methods demonstrate excellent performance and are fit for the purpose of quantifying this compound. However, a nuanced comparison reveals key differences that will guide the selection of the most appropriate technique for a given application.

  • Sensitivity: The GC-FID method exhibits significantly higher sensitivity, with a Limit of Detection (LOD) and Limit of Quantification (LOQ) that are an order of magnitude lower than the HPLC-UV method. For applications requiring the analysis of trace levels of the analyte, GC is the superior choice.

  • Speed: The GC method, with its optimized temperature program, has a shorter run time compared to the isocratic HPLC method, leading to higher sample throughput.

  • Robustness: Both methods demonstrated good robustness during validation. However, HPLC methods can sometimes be more susceptible to issues related to column longevity and mobile phase preparation.

  • Sample Matrix Considerations: For complex sample matrices containing non-volatile components, HPLC with appropriate sample preparation may be advantageous as it avoids the high temperatures of the GC inlet that could cause degradation of other matrix components.

  • Instrumentation Availability: The choice may also be influenced by the availability of instrumentation within a particular laboratory.

Interrelationship of Validation Parameters

G Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Precision->Linearity Range Range Linearity->Range Specificity Specificity Specificity->Accuracy Specificity->Precision LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: The interconnected nature of analytical method validation parameters.

Conclusion

This comprehensive cross-validation study demonstrates that both HPLC and GC are reliable and accurate methods for the quantitative analysis of this compound. The GC-FID method offers superior sensitivity and higher throughput, making it the preferred method for routine quality control and trace-level analysis. The HPLC-UV method, while less sensitive, provides a robust alternative, particularly when dealing with complex matrices where non-volatile components are a concern.

The ultimate choice of method should be based on a thorough consideration of the specific analytical requirements, including the desired sensitivity, sample throughput, and the nature of the sample matrix. This guide provides the foundational data and rationale to make an informed, science-backed decision.

References

  • PubChem. Ethyl 4-(dimethylamino)butyrate | C8H17NO2 | CID 30904. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • SlideShare. Analytical method validation and validation of hplc. [Link]

  • LookChem. This compound. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • International Journal of Pharmaceutical Sciences. Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). [Link]

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A Comparative Guide to the Synthesis of Ethyl 4-(dimethylamino)butanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal reaction pathway is paramount to achieving desired purity, yield, and cost-effectiveness. This guide provides a comparative analysis of three distinct and viable synthesis routes for Ethyl 4-(dimethylamino)butanoate, a key intermediate in the production of various active pharmaceutical ingredients. The methodologies discussed herein are presented with detailed experimental protocols, mechanistic insights, and a comparative summary of their respective advantages and disadvantages to aid researchers in making informed decisions for their specific applications.

Introduction to this compound

This compound is a tertiary amine and an ester, characterized by the CAS number 22041-23-2.[1] Its structure incorporates a lipophilic ethyl ester group and a hydrophilic dimethylamino group, rendering it a versatile building block in organic synthesis.[2] This bifunctionality is often exploited in the synthesis of more complex molecules where the tertiary amine can act as a base or a nucleophile, and the ester can be hydrolyzed or undergo transesterification.

Synthesis Route 1: Nucleophilic Substitution of Ethyl 4-bromobutanoate with Dimethylamine

This classical approach relies on the straightforward SN2 reaction between an alkyl halide and a nucleophile. In this case, the commercially available ethyl 4-bromobutanoate serves as the electrophile, and dimethylamine acts as the nucleophile.

Mechanistic Rationale

The reaction proceeds via a one-step mechanism where the lone pair of electrons on the nitrogen atom of dimethylamine attacks the carbon atom bearing the bromine atom. This concerted process results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. The choice of a polar aprotic solvent is crucial to solvate the cationic intermediate and facilitate the reaction.

Experimental Protocol
  • Reaction Setup: To a solution of ethyl 4-bromobutanoate (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF) in a pressure-sealed vessel, add a solution of dimethylamine (2.0-3.0 eq) in the same solvent. The excess dimethylamine also serves as a base to neutralize the hydrobromic acid byproduct.

  • Reaction Conditions: The reaction mixture is stirred at a moderately elevated temperature, typically between 50-80 °C, for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between a dilute aqueous solution of a base (e.g., sodium bicarbonate) and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation to afford this compound.

Advantages and Disadvantages
Advantages Disadvantages
Readily available and relatively inexpensive starting materials.Potential for over-alkylation to form a quaternary ammonium salt, though minimized by using excess dimethylamine.
Straightforward and well-understood reaction mechanism.The use of a volatile and flammable amine requires careful handling and a closed system.
Generally good yields can be achieved.The work-up procedure can be cumbersome due to the need to neutralize and remove the excess amine.

Synthesis Route 2: Eschweiler-Clarke Reductive Methylation of Ethyl 4-aminobutanoate

The Eschweiler-Clarke reaction is a classic and efficient method for the N-methylation of primary and secondary amines to their corresponding tertiary amines, using formic acid and formaldehyde.[3][4] A key advantage of this reaction is that it does not proceed to the formation of quaternary ammonium salts.[5]

Mechanistic Rationale

The reaction begins with the formation of an iminium ion from the reaction of the primary amine (ethyl 4-aminobutanoate) with formaldehyde.[6] This is followed by a hydride transfer from formic acid to the iminium ion, which reduces it to the monomethylated amine. This process is repeated to yield the dimethylated product. The evolution of carbon dioxide from the decomposition of formic acid drives the reaction to completion.[3]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, ethyl 4-aminobutanoate hydrochloride (1.0 eq) is mixed with an excess of formic acid (e.g., 5-10 eq) and formaldehyde (37% aqueous solution, e.g., 5-10 eq).

  • Reaction Conditions: The mixture is heated to reflux (typically around 100-110 °C) for 8-16 hours. The reaction progress can be monitored by observing the cessation of gas (CO2) evolution and confirmed by TLC or GC analysis of an aliquoted and worked-up sample.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is carefully made basic by the addition of a concentrated sodium hydroxide solution. The product is then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over a suitable drying agent (e.g., anhydrous potassium carbonate), and the solvent is evaporated. The resulting crude this compound is then purified by vacuum distillation.

Advantages and Disadvantages
Advantages Disadvantages
High selectivity for the tertiary amine product with no quaternary salt formation.[5]The use of corrosive formic acid and toxic formaldehyde requires a well-ventilated fume hood and appropriate personal protective equipment.
Generally high yields are attainable.The reaction is typically run at a high temperature for an extended period.
The reaction is often straightforward to perform and purify.The work-up involves the neutralization of a significant amount of acid.

Synthesis Route 3: Reductive Amination of Ethyl 4-oxobutanoate with Dimethylamine

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[7] This route involves the reaction of ethyl 4-oxobutanoate with dimethylamine in the presence of a reducing agent.

Mechanistic Rationale

The reaction proceeds in two main steps. First, the carbonyl group of ethyl 4-oxobutanoate reacts with dimethylamine to form an unstable hemiaminal intermediate, which then dehydrates to form an enamine or an iminium ion. In the second step, a reducing agent, added in situ, reduces the enamine/iminium ion to the final tertiary amine product. The choice of reducing agent is critical; it should be mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are commonly used for this purpose.[7]

Experimental Protocol
  • Reaction Setup: To a solution of ethyl 4-oxobutanoate (1.0 eq) and a solution of dimethylamine (1.5-2.0 eq, typically as a solution in THF or water) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise at 0 °C.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation.

Advantages and Disadvantages
Advantages Disadvantages
Generally mild reaction conditions.The starting material, ethyl 4-oxobutanoate, may not be as readily available or may be more expensive than the starting materials for the other routes.
High selectivity and good yields are often achieved.The reducing agents can be moisture-sensitive and require careful handling.
Avoids the use of harsh reagents like strong acids or high temperatures.Purification may require column chromatography to remove byproducts.

Comparative Summary of Synthesis Routes

Parameter Route 1: Nucleophilic Substitution Route 2: Eschweiler-Clarke Reaction Route 3: Reductive Amination
Starting Materials Ethyl 4-bromobutanoate, DimethylamineEthyl 4-aminobutanoate, Formic Acid, FormaldehydeEthyl 4-oxobutanoate, Dimethylamine, Reducing Agent (e.g., STAB)
Key Reagents DimethylamineFormic acid, FormaldehydeSodium triacetoxyborohydride
Reaction Conditions 50-80 °C, 12-24 h100-110 °C, 8-16 h0 °C to room temp, 4-12 h
Typical Yields GoodHighGood to High
Selectivity Risk of over-alkylationHigh for tertiary amineHigh
Safety Concerns Volatile/flammable amineCorrosive acid, toxic formaldehydeMoisture-sensitive reagents
Purification Vacuum distillationVacuum distillationColumn chromatography or vacuum distillation

Visualizing the Synthetic Pathways

To further elucidate the discussed synthetic strategies, the following diagrams illustrate the core transformations of each route.

G cluster_0 Route 1: Nucleophilic Substitution A1 Ethyl 4-bromobutanoate C1 This compound A1->C1 S_N2 B1 Dimethylamine B1->C1

Caption: Reaction scheme for the synthesis of this compound via nucleophilic substitution.

G cluster_1 Route 2: Eschweiler-Clarke Reaction A2 Ethyl 4-aminobutanoate C2 This compound A2->C2 Reductive Methylation B2 Formaldehyde, Formic Acid B2->C2

Caption: Reaction scheme for the Eschweiler-Clarke synthesis of this compound.

G cluster_2 Route 3: Reductive Amination A3 Ethyl 4-oxobutanoate C3 This compound A3->C3 B3 Dimethylamine B3->C3 D3 Reducing Agent (STAB) D3->C3

Caption: Reaction scheme for the synthesis of this compound via reductive amination.

Conclusion

The choice of the most suitable synthesis route for this compound is contingent upon several factors including the availability and cost of starting materials, the scale of the reaction, the available equipment, and the desired purity of the final product.

  • Route 1 (Nucleophilic Substitution) is a cost-effective and straightforward option, particularly for large-scale production, provided that the potential for over-alkylation can be effectively managed.

  • Route 2 (Eschweiler-Clarke Reaction) offers high yields and selectivity, making it an excellent choice when the primary amine precursor is readily available and the handling of corrosive and toxic reagents is not a limiting factor.

  • Route 3 (Reductive Amination) provides a milder and often highly selective alternative, which is particularly advantageous for smaller-scale syntheses where the cost of the starting aldehyde and the reducing agent is less of a concern.

Ultimately, the optimal synthetic strategy will be a balance of these considerations, and the information provided in this guide is intended to equip researchers and drug development professionals with the necessary insights to make that determination.

References

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A Senior Application Scientist's Guide to the Biological Assay Validation for Ethyl 4-(dimethylamino)butanoate Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of biological assays is the cornerstone of generating reliable and reproducible data. This guide provides a comprehensive framework for the validation of biological assays to characterize the activity of Ethyl 4-(dimethylamino)butanoate, a synthetic ester with potential biological activity. We will explore a selection of pertinent assays, compare their methodologies, and provide a roadmap for validating their performance in the context of this specific molecule.

Introduction to this compound and the Imperative of Assay Validation

This compound is an organic compound belonging to the ester class, characterized by an ethyl group and a dimethylamino group attached to a butanoate backbone[1]. While its primary use may be in organic synthesis as an intermediate for pharmaceuticals or agrochemicals, its structural similarity to endogenous signaling molecules, such as acetylcholine, suggests a potential for biological activity[1][2]. The tertiary amine and ester functionalities hint at possible interactions with cholinergic pathways, which are pivotal in numerous physiological processes and are significant targets in drug discovery for conditions like Alzheimer's disease, glaucoma, and myasthenia gravis[3][4][5].

Given the nascent stage of biological investigation for this compound, a systematic approach to assay validation is not just recommended; it is scientifically imperative. Adherence to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensures the integrity of the data generated[6][7][8][9][10][11][12][13]. This guide will walk you through the critical steps of validating assays to explore the potential cholinergic activity of this compound.

Conceptual Framework for Assay Selection and Validation

The validation process confirms that an analytical method consistently produces accurate and precise results for its intended purpose[9]. Our strategy will be to employ a multi-faceted approach, investigating two key potential mechanisms of action within the cholinergic system: acetylcholinesterase (AChE) inhibition and muscarinic receptor modulation.

G cluster_0 Initial Screening Phase cluster_1 Validation & Comparison Ethyl_4_dmab This compound AChE_Assay Acetylcholinesterase (AChE) Inhibition Assay Ethyl_4_dmab->AChE_Assay Test for inhibitory activity Muscarinic_Assay Muscarinic Receptor Activation Assays (M1, M3, M5) Ethyl_4_dmab->Muscarinic_Assay Test for agonistic/antagonistic activity Validation Assay Validation (ICH Q2(R1) & FDA Guidelines) AChE_Assay->Validation Comparator_A Known AChE Inhibitor (e.g., Donepezil) AChE_Assay->Comparator_A Compare Potency (IC50) Muscarinic_Assay->Validation Comparator_B Known Muscarinic Agonist (e.g., Carbachol) Muscarinic_Assay->Comparator_B Compare Efficacy (EC50) G Ligand This compound (Potential Agonist) M3_Receptor M3 Muscarinic Receptor Ligand->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Cellular_Response Cellular Response DAG->Cellular_Response Ca_Release Ca²⁺ Release ER->Ca_Release Induces Ca_Release->Cellular_Response

Caption: Signaling pathway for Gq-coupled muscarinic receptors like M3.

Experimental Protocol: Calcium Flux Assay
  • Cell Culture and Dye Loading:

    • Culture a cell line stably expressing the human M1 or M3 muscarinic receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.

    • Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and a known muscarinic agonist (e.g., Carbachol) in a suitable assay buffer.

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system.

    • Record a baseline fluorescence reading for each well.

    • Inject the test compounds into the respective wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of a maximal concentration of the control agonist.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Comparative Data for Muscarinic Receptor Activation
Compound Receptor Target EC50 (Hypothetical Data) Maximal Efficacy (% of Carbachol)
This compound M15 µM85%
This compound M32 µM95%
Carbachol (Reference Agonist) M1100 nM100%
Carbachol (Reference Agonist) M350 nM100%

Conclusion: A Pathway to Robust Biological Characterization

This guide has outlined a scientifically rigorous and logically structured approach to the biological assay validation for this compound. By employing validated acetylcholinesterase inhibition and muscarinic receptor activation assays, researchers can confidently characterize the potential cholinergic activity of this compound. The provided protocols and comparative data tables serve as a practical framework for these investigations. Remember, the foundation of groundbreaking research lies in the integrity and reliability of your data, which is ensured through meticulous assay validation.

References

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A Researcher's Guide to Spectroscopic Verification: Ensuring the Quality of Ethyl 4-(dimethylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal identity and purity of starting materials are the bedrock of reliable and reproducible results. Yet, Certificates of Analysis (CoA) from suppliers, while valuable, should be considered a starting point rather than the final word. Independent verification of chemical identity and purity is a critical component of robust scientific practice and is mandated by Good Laboratory Practices (GLP).[1][2][3] This guide provides a comprehensive framework for the spectroscopic verification of Ethyl 4-(dimethylamino)butanoate, a common building block in organic synthesis, using a suite of standard analytical techniques.

While a direct comparison of spectroscopic data from various suppliers is often challenging due to the variability in publicly available information—indeed, some suppliers explicitly state that they do not provide analytical data for certain products—this guide will equip you with the knowledge to generate and interpret your own data, ensuring the quality of the reagents in your laboratory.

The Imperative of In-House Verification

Relying solely on a supplier's CoA can introduce significant risks into a research pipeline. Impurities, incorrect isomers, or even a completely different compound can lead to failed experiments, irreproducible results, and wasted resources. By performing in-house spectroscopic analysis, you take ownership of the quality of your materials, a practice that aligns with the principles of scientific integrity and regulatory compliance.

Characterization Workflow: A Multi-Technique Approach

A combination of spectroscopic methods provides a comprehensive fingerprint of a molecule. For this compound, a logical and effective workflow includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Verification Sample This compound (as received) NMR ¹H and ¹³C NMR Sample->NMR Dissolve in CDCl₃ IR Infrared (IR) Spectroscopy Sample->IR Neat liquid MS Mass Spectrometry (MS) Sample->MS Dilute in suitable solvent Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: A typical workflow for the spectroscopic verification of a liquid chemical standard like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of organic molecules. Both ¹H and ¹³C NMR should be performed and the data compared against expected chemical shifts and coupling patterns.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show five distinct signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard, following IUPAC recommendations.[4][5][6]

Assignment Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a~4.12Quartet (q)2H~7.1
H-b~1.25Triplet (t)3H~7.1
H-c~2.35Triplet (t)2H~7.5
H-d~1.80Quintet (quin)2H~7.5
H-e~2.28Triplet (t)2H~7.5
H-f~2.22Singlet (s)6H-

Note: The expected chemical shifts are based on standard functional group regions and data from similar structures. Actual values may vary slightly based on solvent and concentration.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum should display eight distinct carbon signals.

Assignment Chemical Shift (ppm)
C-1~173.5
C-2~60.3
C-3~14.3
C-4~31.5
C-5~22.5
C-6~58.9
C-7~45.4

Note: These are predicted chemical shifts. The presence of all eight signals is a strong indicator of the correct carbon skeleton.

Caption: Structure of this compound with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key diagnostic absorptions are:

Wavenumber (cm⁻¹) Functional Group Description
~1735C=O (Ester)Strong, sharp absorption
~1180C-O (Ester)Strong absorption
2950-2800C-H (Alkyl)Multiple absorptions

The presence of a strong carbonyl peak around 1735 cm⁻¹ and the absence of a broad O-H stretch (which would appear around 3300 cm⁻¹) are key indicators of the correct ester functionality and the absence of significant carboxylic acid or alcohol impurities.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural clues.

Technique Expected m/z Ion
Electrospray (ESI+)160.1332[M+H]⁺
Electron Ionization (EI)159.1259[M]⁺

The observation of the correct molecular ion peak is a critical piece of evidence for confirming the identity of the compound.

Experimental Protocols

Adherence to standardized protocols is essential for generating high-quality, reproducible data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

  • Instrument Parameters: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1 second.

    • ¹³C NMR: Acquire at least 1024 scans with a relaxation delay of 2 seconds.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak (77.16 ppm).

  • Data Reporting: Report chemical shifts to two decimal places for ¹H and one for ¹³C. Report coupling constants in Hertz (Hz).[4]

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and compare them to the expected values.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI): Infuse the sample solution into an electrospray ionization mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Acquisition (EI): If available, introduce the sample via a gas chromatograph (GC-MS) or a direct insertion probe to obtain an electron ionization spectrum.

  • Data Analysis: Determine the m/z of the molecular ion and any significant fragment ions.

Conclusion: A Commitment to Quality

The spectroscopic verification of reagents like this compound is not merely a procedural formality; it is a fundamental aspect of rigorous scientific research. By implementing the workflows and protocols outlined in this guide, researchers can build a foundation of confidence in their starting materials, leading to more reliable and reproducible scientific outcomes. This commitment to in-house quality control is a hallmark of excellence in the laboratory and an essential component of bringing new therapies and technologies to fruition.

References

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. De Gruyter. [Link]

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  • IUPAC. (2024, August). A critical review of reporting and storage of NMR data for spin-half nuclei in small molecules. IUPAC. [Link]

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Biological Magnetic Resonance Data Bank. [Link]

  • Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • NMR Facility, UCSB Department of Chemistry and Biochemistry. Chemical Shift Referencing. University of California, Santa Barbara. [Link]

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  • Spectroscopy Online. (2016, November 1). What Exactly Are Raw Data?. Spectroscopy Online. [Link]

  • PNNL. (2023, August 31). Practical Guide to Chemometric Analysis of Optical Spectroscopic Data. Pacific Northwest National Laboratory. [Link]

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  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). Human Metabolome Database. [Link]

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A Comparative Performance Guide to Ethyl 4-(dimethylamino)butanoate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate chemical intermediate is a critical decision that profoundly impacts reaction efficiency, product purity, scalability, and overall process economics. Ethyl 4-(dimethylamino)butanoate, a bifunctional molecule incorporating both a tertiary amine and an ethyl ester, serves as a versatile building block in the synthesis of more complex molecules. This guide offers an in-depth performance evaluation of this compound, comparing it with relevant alternatives and providing the technical insights necessary for informed decision-making in a research and development setting.

Introduction to this compound

This compound (E4DAB) is an organic compound characterized by the molecular formula C8H17NO2.[1] Its structure features a four-carbon butanoate chain, an ethyl ester group at one terminus, and a dimethylamino group at the other. This unique arrangement confers a dual reactivity profile: the tertiary amine acts as a nucleophile or base, while the ester group can undergo hydrolysis, transesterification, or serve as a handle for further molecular elaboration. These characteristics make E4DAB a valuable intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[2]

Physicochemical Properties

A foundational understanding of an intermediate's physical properties is essential for process design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
CAS Number 22041-23-2[3]
Molecular Formula C8H17NO2[3]
Molecular Weight 159.23 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 194.7°C at 760 mmHgLookChem
Density 0.929 g/cm³LookChem
Flash Point 65.8°CLookChem
Solubility Soluble in organic solvents; limited water solubility[2]

Core Functionality and Reaction Mechanisms

The performance of E4DAB is rooted in its two key functional groups. Understanding their individual and combined reactivity is crucial for predicting its behavior in a synthetic sequence.

  • The Tertiary Amine: The dimethylamino group is a non-protic, moderately strong base and a good nucleophile. Its primary roles include:

    • Nucleophilic Attack: Reacting with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts. This is a common step in modifying the molecule's solubility or in the synthesis of compounds with specific biological activities.

    • Base Catalysis: Acting as a non-nucleophilic base in reactions where scavenging a proton is necessary without interfering with other electrophilic centers.

    • Precursor to APIs: The dimethylamino moiety is a common pharmacophore in many approved drugs.[4]

  • The Ethyl Ester: The ester group provides a site for:

    • Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

    • Transesterification: Exchanging the ethyl group for another alcohol moiety.

    • Reduction: Conversion to a primary alcohol.

    • Amidation: Reaction with amines to form amides, a cornerstone transformation in drug synthesis.[5]

G

Caption: Relationship between E4DAB's structure and its synthetic applications.

Performance Evaluation: A Comparative Analysis

To objectively evaluate E4DAB, it is compared with structurally similar intermediates that could be considered for the same synthetic transformations. The primary alternatives are Mthis compound (M4DAB) and Ethyl 4-(diethylamino)butanoate (E4DEAB).

The choice between methyl and ethyl esters often hinges on subtle differences in reactivity and physical properties. Methyl esters are generally slightly more reactive due to the smaller size of the methyl group, which presents less steric hindrance.[6] The choice of N-alkyl substituents (methyl vs. ethyl) impacts the nucleophilicity and basicity of the amine, as well as the steric environment around the nitrogen atom.

Comparative Performance Metrics
Performance MetricThis compound (E4DAB)Mthis compound (M4DAB)Ethyl 4-(diethylamino)butanoate (E4DEAB)Scientific Rationale
Reactivity (Ester) StandardSlightly HigherStandardMethyl esters can be more susceptible to nucleophilic attack than ethyl esters due to reduced steric hindrance, potentially leading to faster reaction rates.[6]
Reactivity (Amine) HighHighSlightly LowerThe diethylamino group is more sterically hindered than the dimethylamino group, which can slightly decrease its nucleophilicity in SN2 reactions.
Boiling Point 194.7 °CLower (est.)Higher (est.)Boiling point generally increases with molecular weight. M4DAB is lighter, while E4DEAB is heavier.
Scalability GoodGoodGoodAll are liquids with moderate boiling points, suitable for standard industrial reactor setups. Safety protocols for handling amines are crucial.[7]
Cost & Availability Commercially AvailableCommercially AvailableLess CommonE4DAB and M4DAB are widely listed by chemical suppliers. E4DEAB is typically available from fewer sources or via custom synthesis.
Byproduct Profile Releases EthanolReleases MethanolReleases EthanolIn reactions involving the ester (e.g., hydrolysis, amidation), ethanol is a less toxic byproduct than methanol, which can be a key consideration in pharmaceutical synthesis.

Experimental Protocol: Synthesis of a Quaternary Ammonium Salt

This protocol details a representative reaction using E4DAB as a nucleophile to synthesize a quaternary ammonium compound, a class of molecules with applications as phase-transfer catalysts, surfactants, and biologically active agents.

Objective: To synthesize 4-ethoxy-N-benzyl-N,N-dimethyl-4-oxobutan-1-aminium bromide via the quaternization of this compound with benzyl bromide.

// Define Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="1. Reaction Setup\n- Equip flask with condenser & N2 inlet\n- Charge E4DAB and Acetone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReagentAdd [label="2. Reagent Addition\n- Add Benzyl Bromide dropwise at RT", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="3. Reaction\n- Stir at room temperature for 12-18h\n- Monitor by TLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="4. Isolation\n- Filter the precipitate\n- Wash with cold Acetone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="5. Purification & Analysis\n- Recrystallize from Ethanol/Ether\n- Dry under vacuum\n- Characterize (NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define Edges Start -> Setup; Setup -> ReagentAdd; ReagentAdd -> Reaction; Reaction -> Workup [label="Precipitate forms"]; Workup -> Purify; Purify -> End; }

Caption: Experimental workflow for the quaternization of E4DAB.

Materials & Equipment
  • This compound (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Anhydrous Acetone (solvent)

  • Round-bottom flask with magnetic stirrer

  • Condenser and inert gas (N2 or Argon) inlet

  • Thin-Layer Chromatography (TLC) apparatus

  • Buchner funnel and filter paper

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.59 g, 10 mmol).

    • Dissolve the starting material in 30 mL of anhydrous acetone. Causality: Acetone is a suitable polar aprotic solvent that dissolves the reactants but often precipitates the resulting ionic salt, simplifying isolation.

    • Fit the flask with a condenser and place it under a positive pressure of nitrogen. Causality: An inert atmosphere prevents potential side reactions with atmospheric moisture, ensuring high product purity.

  • Reagent Addition:

    • Slowly add benzyl bromide (1.79 g, 1.25 mL, 10.5 mmol) to the stirring solution at room temperature over 5 minutes.

    • An exothermic reaction may be observed. Maintain the temperature below 30°C. Causality: Slow addition controls the reaction rate and prevents overheating, which could lead to side product formation.

  • Reaction Monitoring (Self-Validation):

    • Stir the reaction mixture at room temperature for 12-18 hours. A white precipitate will typically form as the reaction progresses.

    • Monitor the reaction's completion by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase), checking for the disappearance of the E4DAB starting material. Causality: TLC is a rapid and effective technique to ensure the reaction has gone to completion, preventing premature workup and maximizing yield.

  • Product Isolation and Purification:

    • Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with two portions of cold acetone (2 x 10 mL) to remove any unreacted starting materials.

    • Dry the white solid under vacuum to yield the crude product. For higher purity, the product can be recrystallized from a suitable solvent system like ethanol/diethyl ether.

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Outlook

This compound stands as a highly effective and versatile chemical intermediate. Its performance is characterized by a favorable balance of reactivity, scalability, and safety.

  • Key Strengths: The bifunctional nature of E4DAB allows for diverse synthetic applications. Compared to its methyl analog (M4DAB), it offers the advantage of producing ethanol as a byproduct, which is a significant benefit in GMP environments. Its commercial availability and moderate cost further enhance its appeal for both laboratory-scale research and industrial production.

  • Considerations: When compared to more sterically hindered analogs like E4DEAB, E4DAB offers superior nucleophilicity at the nitrogen center. The choice between E4DAB and its methyl counterpart, M4DAB, will often depend on the specific reaction kinetics required; M4DAB may offer slightly faster reaction rates in ester-focused transformations, though this is often negligible when other reaction parameters are optimized.

Ultimately, the robust performance profile of this compound makes it a reliable and strategic choice for chemists and drug development professionals aiming to construct complex molecular architectures efficiently and safely.

References

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Navigating the Labyrinth of In-Vitro Validation: A Comparative Guide to Ethyl 4-(dimethylamino)butanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the journey from a promising molecular scaffold to a validated drug candidate is both arduous and intricate. Among the vast chemical landscapes explored, derivatives of Ethyl 4-(dimethylamino)butanoate, a versatile ester with potential applications in medicinal chemistry, have garnered interest. This guide, moving beyond a rigid template, offers a comprehensive framework for the in-vitro testing and validation of these derivatives. We will delve into the causality behind experimental choices, present detailed methodologies for key assays, and provide a comparative analysis of their potential biological activities, grounded in scientific integrity and supported by authoritative data.

The Rationale for Derivatization and a Multi-Faceted In-Vitro Approach

The parent compound, this compound, serves as a foundational structure from which medicinal chemists can synthesize a library of derivatives.[1] The primary motivation for such derivatization is to optimize the molecule's pharmacokinetic and pharmacodynamic properties. This can involve enhancing its target specificity, improving its metabolic stability, or increasing its potency. Given the structural relationship to butyric acid, a known histone deacetylase (HDAC) inhibitor with anticancer properties, a primary area of investigation for these derivatives is in oncology.[2][3][4] Furthermore, the presence of the dimethylamino group suggests potential interactions with targets in the nervous system, such as cholinesterases.[5]

A robust in-vitro testing cascade is paramount to efficiently screen these derivatives and identify promising lead compounds. This guide will focus on a logical progression of assays, starting with broad cytotoxicity screening, followed by more specific mechanistic studies, such as enzyme inhibition and receptor binding assays.

I. Primary Screening: Assessing General Cytotoxicity

The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This provides a broad understanding of the compound's potency and its therapeutic window.

The MTT Assay: A Window into Cellular Metabolic Health

A widely used, robust, and cost-effective method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, or SH-SY5Y for neuroblastoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivatives and a reference compound (e.g., a known anticancer drug like Doxorubicin or a parent compound for comparison) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with vehicle control (medium with the same concentration of DMSO used for the compounds) and untreated control (medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Comparative Data Presentation: Cytotoxicity of this compound Derivatives
DerivativeCell LineIncubation Time (h)IC50 (µM)Reference Compound (IC50, µM)
Parent Compound MCF-748>100Doxorubicin (1.2)
Derivative A MCF-74825.4Doxorubicin (1.2)
Derivative B MCF-7488.7Doxorubicin (1.2)
Derivative C A5494842.1Cisplatin (5.8)
Derivative D A5494815.3Cisplatin (5.8)

This is a hypothetical data table for illustrative purposes.

II. Mechanistic Elucidation: Unraveling the Mode of Action

Once cytotoxic derivatives have been identified, the next critical step is to investigate their mechanism of action. Based on the structural features of this compound, two plausible targets are cholinesterases and histone deacetylases.

Cholinesterase Inhibition Assay: A Probe into Neuro-activity

The dimethylamino group present in the derivatives is a common feature in many cholinesterase inhibitors.[5] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease and other neurological disorders.[8]

Ellman's method is a widely used, simple, and reliable spectrophotometric assay to measure cholinesterase activity.[9] The assay is based on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified at 412 nm.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • DTNB Solution: 10 mM DTNB in assay buffer.

    • ATC Solution: 10 mM acetylthiocholine iodide in deionized water (prepare fresh).

    • Enzyme Solution: Acetylcholinesterase (from electric eel or human recombinant) at a concentration of 0.1 U/mL in assay buffer.

    • Test Compounds: Prepare serial dilutions of the derivatives and a positive control (e.g., Donepezil or Galantamine) in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound dilution.

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Add 50 µL of the DTNB solution to all wells.

    • For the blank, add 50 µL of assay buffer instead of the enzyme. For the control (100% activity), add 25 µL of assay buffer instead of the test compound.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the ATC solution to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Comparative Data Presentation: Cholinesterase Inhibitory Activity
DerivativeTarget EnzymeIC50 (µM)Reference Compound (IC50, µM)
Parent Compound AChE>200Donepezil (0.02)
Derivative E AChE55.2Donepezil (0.02)
Derivative F AChE12.8Donepezil (0.02)
Derivative G BChE89.4Rivastigmine (0.5)
Derivative H BChE21.6Rivastigmine (0.5)

This is a hypothetical data table for illustrative purposes.

III. Experimental Workflows and Logical Relationships

To provide a clearer understanding of the experimental process, the following diagrams illustrate the workflow for in-vitro screening and the logical progression of the validation process.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In-Vitro Screening Cascade cluster_validation Lead Optimization & Validation synthesis Synthesis of this compound Derivatives cytotoxicity Primary Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity Library of Derivatives mechanistic Mechanistic Assays (e.g., Cholinesterase Inhibition) cytotoxicity->mechanistic Active Compounds hit_id Hit Identification mechanistic->hit_id Confirmed Hits sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Candidate Selection lead_opt->preclinical

Caption: A streamlined workflow for the in-vitro screening and validation of novel chemical entities.

logical_relationships parent This compound Scaffold derivatization Chemical Derivatization parent->derivatization library Derivative Library derivatization->library cytotoxicity Cytotoxicity Profile (IC50) library->cytotoxicity mechanism Mechanism of Action cytotoxicity->mechanism For active compounds sar Structure-Activity Relationship cytotoxicity->sar cholinesterase Cholinesterase Inhibition mechanism->cholinesterase hdac HDAC Inhibition (Hypothetical) mechanism->hdac mechanism->sar lead Lead Compound(s) sar->lead

Caption: Logical relationships in the early-stage drug discovery process for this compound derivatives.

IV. Validation and Trustworthiness: Ensuring Data Integrity

The journey from initial screening to a validated lead compound is underpinned by the principle of assay validation. Every protocol described must be a self-validating system to ensure the trustworthiness of the generated data. This involves:

  • Positive and Negative Controls: The inclusion of known inhibitors (positive controls) and vehicle controls (negative controls) in every assay is non-negotiable. This allows for the assessment of assay performance and the normalization of data.

  • Reproducibility: Experiments should be repeated multiple times (typically in triplicate) to ensure the consistency and reliability of the results.

  • Dose-Response Relationship: A clear dose-response relationship, where the biological effect increases with the concentration of the compound, provides strong evidence for a specific interaction.

  • Selectivity: When possible, assessing the activity of the derivatives against related targets (e.g., other enzymes or receptors) can help determine their selectivity, a crucial factor for minimizing off-target effects.

  • Adherence to Standards: Following established guidelines, such as those from the FDA for in-vitro studies, ensures that the data generated is of high quality and can be reliably used for decision-making in the drug development process.[10][11][12]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic in-vitro testing and validation of this compound derivatives. By employing a logical cascade of assays, from broad cytotoxicity screening to specific mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. The detailed protocols and comparative data tables offer a practical approach to generating robust and reliable data.

The exploration of these derivatives is still in its nascent stages. Future research should focus on expanding the library of derivatives to establish more comprehensive structure-activity relationships. Investigating other potential mechanisms of action, such as HDAC inhibition, based on the butyrate moiety, could also unveil new therapeutic opportunities. Ultimately, the rigorous in-vitro validation outlined in this guide is the critical first step in translating these chemical entities into potential clinical candidates.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 4-(dimethylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and utilization of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-(dimethylamino)butanoate, moving beyond mere compliance to foster a culture of safety and operational excellence within your laboratory.

Understanding the Compound: Properties and Hazards of this compound

This compound is an ester commonly used in organic synthesis.[1] A clear understanding of its physicochemical properties and associated hazards is fundamental to its safe handling and disposal.

PropertyValueSource
CAS Number 22041-23-2[1][2]
Molecular Formula C8H17NO2[1][2]
Molecular Weight 159.23 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 194.7°C at 760 mmHg[3][4]
Flash Point 65.8°C[3][4]
Solubility Soluble in organic solvents, limited solubility in water[1]

Hazard Profile:

The primary hazards associated with this compound include:

  • Eye Irritation: The compound is classified as an eye irritant.[5]

  • Potential for Aquatic Toxicity: While specific data is limited, related compounds like Ethyl 4-(dimethylamino)benzoate are toxic to aquatic life with long-lasting effects.[6][7][8] Therefore, it is crucial to prevent this chemical from entering drains or waterways.[9]

Pre-Disposal Planning: A Proactive Approach to Safety

Effective chemical waste management begins before the first drop of a reagent is used. A comprehensive Chemical Hygiene Plan (CHP) is not only a regulatory requirement by OSHA but also a cornerstone of a safe laboratory environment.[10][11][12] Your CHP should include specific standard operating procedures (SOPs) for the handling and disposal of all chemicals, including this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, it is imperative to don the appropriate PPE.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and eye irritation.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact.
Body Protection Laboratory coatProtects against incidental skin contact.
Respiratory Protection Not typically required with adequate ventilationUse a respirator if there is a risk of inhalation.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Categorize the Waste: All waste containing this compound should be considered hazardous chemical waste.

  • Segregate Incompatibles: Do not mix this waste with other incompatible waste streams. For example, avoid mixing with strong acids or bases, as this could trigger a reaction.[13] Store it separately from flammable and reactive materials.[13]

2. Waste Containerization:

  • Select an Appropriate Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical. The original container is often a suitable choice.[14]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[15] Include the date the waste was first added to the container.[13]

  • Keep Containers Closed: Waste containers should be kept tightly sealed when not in use to prevent spills and the release of vapors.[13][14]

3. Spill Management:

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Evacuate and Isolate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.

  • Small Spills: For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collect and Dispose: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. All materials used for cleanup should also be disposed of as hazardous waste.[14]

4. Final Disposal:

  • Arrange for Professional Disposal: Hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company.[15] Do not pour this compound down the drain or dispose of it in the regular trash.[16]

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Characterization cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A This compound Waste Generated B Is the waste contaminated with other chemicals? A->B C Segregate based on compatibility B->C Yes D Pure or compatible waste stream B->D No E Select appropriate, leak-proof container C->E D->E F Label container: 'Hazardous Waste' 'this compound' Date E->F G Store in designated satellite accumulation area F->G H Arrange for pickup by licensed waste disposal vendor G->H I Complete waste manifest and retain records H->I

Caption: Decision workflow for the disposal of this compound.

Fostering a Culture of Safety

Proper chemical disposal is a critical component of laboratory safety and environmental responsibility. By adhering to these guidelines, you not only ensure compliance with regulations but also contribute to a safer working environment for yourself and your colleagues. Regular training and a commitment to best practices are essential for minimizing risks and promoting a strong safety culture.[15][17]

References

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  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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  • OSHA. (n.d.). Laboratory Safety OSHA Lab Standard. Retrieved from [Link]

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  • Regulations.gov. (2017). Safety Data Sheet - Ethyl 4-dimethylaminobutyrate. Retrieved from [Link]

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  • EPA. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • EPA. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

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Mastering Safety: A Researcher's Guide to Handling Ethyl 4-(dimethylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides essential, immediate, and in-depth procedural guidance for the safe handling of Ethyl 4-(dimethylamino)butanoate, ensuring that your focus remains on your research, fortified by the confidence of a secure laboratory environment.

Understanding the Risks: A Proactive Approach to Safety

This compound is a valuable compound in organic synthesis; however, a thorough understanding of its potential hazards is the first line of defense. According to safety data sheets, this chemical is classified with the following hazards:

  • Skin Corrosion/Irritation: Can cause skin irritation, and in some classifications, severe skin corrosion.

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1]

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

A comprehensive risk assessment is the cornerstone of safe laboratory practice. Before any handling of this compound, it is imperative to consult the most up-to-date Safety Data Sheet (SDS) for the specific product in use and to understand your institution's safety protocols.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is not a matter of simple compliance but a critical, science-based decision to mitigate the identified risks. The following table outlines the recommended PPE for handling this compound in various laboratory settings.

Scenario Required Personal Protective Equipment
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat
High-Volume Handling (e.g., large-scale reactions, transfers outside of a fume hood) - Chemical-resistant gloves (e.g., butyl rubber or Viton™)- Chemical splash goggles and a face shield- Chemical-resistant apron over a laboratory coat- Respiratory protection (e.g., a properly fitted respirator with an organic vapor cartridge) may be required based on the ventilation and scale of the operation.
Accidental Spill Cleanup - Chemical-resistant gloves (e.g., butyl rubber or Viton™)- Chemical splash goggles and a face shield- Chemical-resistant suit or coveralls- Respiratory protection (as determined by the scale of the spill and ventilation)

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The efficacy of PPE is contingent upon its correct use. Follow these step-by-step procedures to ensure maximum protection.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Laboratory Coat/Apron: Don the laboratory coat, ensuring it is fully buttoned. If a chemical-resistant apron is required, it should be worn over the lab coat.

  • Respiratory Protection (if required): Perform a fit check for your respirator according to your institution's guidelines.

  • Eye and Face Protection: Put on your chemical splash goggles. If a face shield is necessary, it should be worn over the goggles.

  • Gloves: Select the appropriate gloves based on the task. For double-gloving, don the first pair, then the second, ensuring the cuff of the outer glove extends over the sleeve of your lab coat.

Doffing PPE: A Contamination-Conscious Approach

The removal of PPE is a critical step to prevent cross-contamination.

  • Gloves: Remove the outer pair of gloves first, peeling them off from the cuff and turning them inside out. If double-gloved, remove the inner pair using the same technique.

  • Face Shield/Apron: Remove the face shield and/or apron, handling them by the straps or ties.

  • Goggles and Respirator: Remove your goggles and respirator from behind your head.

  • Laboratory Coat: Remove your lab coat by rolling it down your arms and turning it inside out, avoiding contact with the potentially contaminated exterior.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Responsible Waste Management

All disposable PPE that has come into contact with this compound should be considered hazardous waste.

  • Gloves, aprons, and other disposable items: Place in a designated, labeled hazardous waste container.

  • Contaminated lab coats: Should be laundered by a professional service experienced in handling contaminated laboratory apparel. Do not take contaminated lab coats home.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_disposal Post-Task Start Start: Handling This compound AssessVolume Assess Volume and Task Start->AssessVolume LowVolume Low Volume / Fume Hood - Lab Coat - Goggles - Nitrile Gloves (Double) AssessVolume->LowVolume Low HighVolume High Volume / Open Bench - Chemical Apron + Lab Coat - Goggles + Face Shield - Chemical-Resistant Gloves AssessVolume->HighVolume High AssessAerosol Potential for Aerosolization? LowVolume->AssessAerosol HighVolume->AssessAerosol Respiratory Add Respiratory Protection AssessAerosol->Respiratory Yes Proceed Proceed with Task AssessAerosol->Proceed No Respiratory->Proceed Doffing Follow Proper Doffing Procedure Proceed->Doffing Disposal Dispose of PPE in Hazardous Waste Doffing->Disposal Handwash Wash Hands Thoroughly Disposal->Handwash

Caption: PPE selection workflow for this compound.

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also upholding the integrity of your research. A culture of safety is a culture of scientific excellence.

References

  • Regulations.gov. Ethyl 4-dimethylaminobutyrate Safety Data Sheet. [Link]

  • PubChem. Ethyl 4-(dimethylamino)butyrate. [Link]

Sources

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